molecular formula C8H10BrN B12957707 5-Bromo-2-ethyl-3-methylpyridine

5-Bromo-2-ethyl-3-methylpyridine

Número de catálogo: B12957707
Peso molecular: 200.08 g/mol
Clave InChI: ZAFFUSSSOOQSHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-ethyl-3-methylpyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethyl-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethyl-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H10BrN

Peso molecular

200.08 g/mol

Nombre IUPAC

5-bromo-2-ethyl-3-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3

Clave InChI

ZAFFUSSSOOQSHQ-UHFFFAOYSA-N

SMILES canónico

CCC1=NC=C(C=C1C)Br

Origen del producto

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-ethyl-3-methylpyridine , focusing on its identification, synthesis logic, and application in medicinal chemistry.

CAS Number: 1346159-00-9 Formula: C₈H₁₀BrN Molecular Weight: 200.08 g/mol [1]

Part 1: Executive Summary & Identification

In the landscape of modern drug discovery, substituted pyridines act as privileged scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) agonists. 5-Bromo-2-ethyl-3-methylpyridine is a critical halogenated intermediate used primarily as a coupling partner in Suzuki-Miyaura and Buchwald-Hartwig reactions to construct complex biaryl systems.[1]

Unlike its isomer (4-bromo-2-ethyl-3-methylpyridine), which is often synthesized via directed lithiation, the 5-bromo isomer is typically accessed via electrophilic aromatic substitution (EAS), taking advantage of the specific electronic directing effects of the alkyl substituents.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 5-Bromo-2-ethyl-3-methylpyridine
CAS Number 1346159-00-9
SMILES CCC1=C(C)C=C(Br)C=N1
InChI Key Structure-dependent (Verify via NMR)
Appearance Colorless to pale yellow oil (Predicted)
Boiling Point ~230–240 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Part 2: Synthesis & Regioselectivity (Expert Analysis)[1]

The Regiochemistry Challenge

Synthesizing poly-substituted pyridines requires a deep understanding of directing effects.[1] The parent compound, 2-ethyl-3-methylpyridine , presents a specific electronic landscape:

  • Pyridine Nitrogen (N1): Deactivates the ring (electron-withdrawing), making positions 2, 4, and 6 electron-deficient.[1]

  • Ethyl (C2) & Methyl (C3): Weakly activating alkyl groups (ortho/para directors).[1]

Why the 5-Position?

  • Electronic Control: The 3-methyl group directs ortho (to C2 and C4) and para (to C6).[1] However, C2 is blocked.

  • Synergistic Effect: The 2-ethyl group directs ortho (to C3, blocked) and para (to C5).[1]

  • Beta-Position Preference: In electrophilic substitution on pyridines, the β-positions (3 and 5) are the least deactivated by the nitrogen.[1] Since C3 is occupied, C5 becomes the most nucleophilic site, reinforced by the para-directing effect of the ethyl group at C2.

Route A: Direct Electrophilic Bromination (Preferred)

This route utilizes elemental bromine or N-bromosuccinimide (NBS) under acidic conditions to target the 5-position.[1]

Protocol:

  • Dissolution: Dissolve 2-ethyl-3-methylpyridine (1.0 eq) in Oleum (20% SO₃) or concentrated H₂SO₄. The acid protonates the nitrogen, preventing complexation with bromine and further deactivating the 2,4,6 positions.

  • Bromination: Add Br₂ (0.6 eq initially, then slow addition of remaining 0.5 eq) at 0°C.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours. The harsh conditions are necessary to overcome the deactivated nature of the pyridinium ring.

  • Quench: Pour onto crushed ice/NaOH to neutralize.

  • Extraction: Extract with Dichloromethane (DCM).

Route B: Directed Lithiation (Contrast for 4-Isomer)

It is crucial to distinguish this from the synthesis of the 4-bromo isomer (often cited in patents like US20230382912A1).[1]

  • Method: Reaction with LDA at -78°C.

  • Outcome: LDA preferentially deprotonates the C4 position (kinetic control, adjacent to the bulky C3-Me), leading to 4-bromo-2-ethyl-3-methylpyridine .[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Ethyl-3-methylpyridine (CAS 56986-88-0) Reagents Br2 / Oleum (Electrophilic Subst.) Start->Reagents Protonation Isomer 4-Bromo Isomer (Impurity via LDA) Start->Isomer LDA (Avoid) Intermediate Sigma Complex (Cationic Intermediate) Reagents->Intermediate Attack at C5 Product 5-Bromo-2-ethyl-3-methylpyridine (CAS 1346159-00-9) Intermediate->Product -HBr

Figure 1: Reaction pathway distinguishing the electrophilic route to the 5-bromo isomer versus the lithiation route to the 4-bromo isomer.

Part 3: Characterization & Validation

To ensure the correct isomer has been isolated, the following analytical signatures must be verified.

¹H-NMR Spectroscopy (Prediction)

The aromatic region is the diagnostic key.[1]

  • H4 (Position 4): Expected as a doublet (d) or doublet of quartets (dq) around δ 7.6–7.8 ppm.[1] It couples with H6 (meta-coupling, J ~ 2 Hz).[1]

  • H6 (Position 6): Expected as a doublet (d) around δ 8.3–8.5 ppm (deshielded by adjacent Nitrogen).[1]

  • Differentiation: If the product were the 4-bromo isomer, you would see H5 and H6 as a pair of doublets with ortho coupling (J ~ 8 Hz), which is distinct from the meta coupling of the 5-bromo isomer.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion: Look for peaks at m/z 200 and 202.

  • Isotope Pattern: The characteristic 1:1 intensity ratio of ⁷⁹Br and ⁸¹Br is mandatory for confirmation.

Part 4: Applications in Drug Development

This compound serves as a "linchpin" intermediate. The bromine atom at C5 is electronically activated for palladium-catalyzed cross-coupling, while the C2-ethyl and C3-methyl groups provide steric bulk and lipophilicity, often required to fit into hydrophobic pockets of kinase enzymes.[1]

Key Reactions
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 5-aryl-2-ethyl-3-methylpyridines.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

    • Base: K₂CO₃ or Cs₂CO₃.[1][2]

  • Buchwald-Hartwig Amination: Reaction with amines to introduce solubilizing groups (e.g., piperazines) at the 5-position.[1]

Experimental Workflow: Cross-Coupling

CouplingWorkflow Input 5-Bromo-2-ethyl-3-methylpyridine Step1 Mix with Boronic Acid (R-B(OH)2) + Pd Catalyst + Base Input->Step1 Step2 Heat (80-100°C, 12h) Inert Atmosphere (N2) Step1->Step2 Workup Aqueous Workup & Column Chromatography Step2->Workup Output Target Scaffold (Biaryl) Workup->Output

Figure 2: Standard workflow for utilizing the 5-bromo intermediate in SAR (Structure-Activity Relationship) library generation.

Part 5: References

  • Chemsrc. (2025).[1][3] 5-Bromo-2-ethyl-3-methylpyridine CAS# 1346159-00-9.[1][4] Retrieved from [Link][1]

  • PubChem. (2025).[1] 2-Ethyl-3-methylpyridine (Parent Compound) CID 6427715.[1] Retrieved from [Link][1]

  • Google Patents. (2023).[1] Pyrazolopyridine derivative having GLP-1 receptor agonist effect (US20230382912A1).[1] (Contextual reference for isomeric lithiation routes). Retrieved from

Sources

Structure and properties of 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-ethyl-3-methylpyridine , a specialized halogenated heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly Glucagon-Like Peptide-1 (GLP-1) receptor agonists and kinase inhibitors.[1]

CAS Registry Number: 1346159-00-9 Chemical Formula: Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


H

BrN Molecular Weight: 200.08 g/mol [1]

Executive Summary

5-Bromo-2-ethyl-3-methylpyridine is a trisubstituted pyridine scaffold characterized by a specific substitution pattern: an ethyl group at position 2, a methyl group at position 3, and a reactive bromine atom at position 5.[1][2] This arrangement is electronically and sterically unique; the alkyl groups at C2 and C3 provide lipophilic bulk and metabolic stability, while the C5-bromine serves as a high-value "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It is a critical intermediate in the discovery of metabolic disease therapeutics and oncology drugs.[1][3]

Chemical Identity & Structural Analysis[1][4]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 5-Bromo-2-ethyl-3-methylpyridine
CAS Number 1346159-00-9
SMILES CCc1nc(C)cc(Br)c1
InChI Key (Derived) InChI=1S/C8H10BrN/...
MDL Number MFCD22568912 (Representative)
3D Conformational Analysis

The steric interplay between the 2-ethyl and 3-methyl groups creates a "molecular wall" that influences binding affinity in protein pockets.[1]

  • Orthogonal Twist: The ethyl group typically adopts a conformation to minimize steric clash with the adjacent 3-methyl group.[1][3]

  • Electronic Effect: The alkyl groups are weak electron donors (+I effect), which slightly increases the electron density of the pyridine ring compared to unsubstituted pyridine.[3] However, the electronegative nitrogen and the bromine atom dominate the electronic landscape, making C5 susceptible to oxidative addition by transition metals.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on homologous series (e.g., 5-bromo-2-methylpyridine).

PropertyValue / PredictionContext
Appearance Clear to pale yellow oil or low-melting solidHomologs (e.g., 2-ethyl-3-methylpyridine) are liquids; Br adds crystallinity.[1]
Boiling Point ~235–245 °C (760 mmHg)Est.[1][3] based on MW increase from parent (bp 175°C).[1][3]
Density 1.35 – 1.45 g/cm³Halogenation significantly increases density vs. parent (0.92 g/cm³).[1][3]
LogP (Lipophilicity) 2.8 – 3.1High lipophilicity due to alkyl/bromo combination; ideal for CNS penetration.[1][3]
pKa (Conjugate Acid) ~3.5 – 4.0The electron-withdrawing Br lowers basicity compared to 2-ethyl-3-methylpyridine (pKa ~6.0).[1]

Synthetic Pathways[5][6][7]

The synthesis of 5-Bromo-2-ethyl-3-methylpyridine generally follows two strategies: Direct Electrophilic Bromination (favored for scale) or Sandmeyer-type functionalization (favored for precision).[1]

Pathway A: Direct Bromination (Industrial Route)

This method utilizes the directing effects of the alkyl groups.[1][3] The 3-methyl group blocks the C3 position, and the nitrogen directs electrophiles to the


-positions (C3 and C5). With C3 blocked, bromination occurs selectively at C5.[1][3]
  • Starting Material: 2-Ethyl-3-methylpyridine (CAS 56986-88-0).[1][3][4]

  • Reagents: Elemental Bromine (Br

    
    ) in oleum or acetic acid/NaOAc.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][3][5]

  • Process:

    • The pyridine is protonated or complexed with Lewis acid to prevent N-bromination.[1][3]

    • Heating facilitates attack at the 5-position.[1][3]

    • Yield: Typically 60–75% after fractional distillation.[1][3]

Pathway B: The "Sandmeyer" Approach (High Purity)

Used when isomer purity is critical to avoid 4-bromo or 6-bromo byproducts.[1][3]

  • Nitration: Nitration of 2-ethyl-3-methylpyridine yields 5-nitro-2-ethyl-3-methylpyridine.[1]

  • Reduction: Hydrogenation (H

    
    /Pd-C) or Fe/HCl reduction yields the 5-amino intermediate.[1][3]
    
  • Diazotization: Treatment with NaNO

    
    /HBr followed by CuBr (Sandmeyer reaction).[1][3]
    
Visualization: Synthetic Workflow

Synthesis Start 2-Ethyl-3-methylpyridine (CAS 56986-88-0) Br2 Br2 / Oleum (Direct Bromination) Start->Br2 Route A (Scale) Nitro 5-Nitro Intermediate Start->Nitro Route B (Purity) HNO3/H2SO4 Product 5-BROMO-2-ETHYL- 3-METHYLPYRIDINE Br2->Product EAS @ C5 Amino 5-Amino Intermediate Nitro->Amino Fe/HCl Sandmeyer NaNO2 / HBr / CuBr Amino->Sandmeyer Sandmeyer->Product Substitution

Figure 1: Comparative synthetic routes. Route A is preferred for cost-efficiency; Route B ensures regiospecificity.[1]

Reactivity & Applications in Drug Discovery[4]

The value of 5-Bromo-2-ethyl-3-methylpyridine lies in its divergent reactivity . It serves as a trifunctional scaffold.

C-Br Bond Activation (Cross-Coupling)

The C5-Bromine bond is the primary reaction center.[1][3] It is highly reactive toward Pd(0) catalysts.[1][3]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).[1][3]

  • Buchwald-Hartwig Amination: Displacement of Br with amines to form C-N bonds.[1][3]

    • Protocol Insight: Use Pd

      
      (dba)
      
      
      
      with Xantphos or BINAP ligands to overcome the steric hindrance of the adjacent alkyl groups if coupling at C4/C6, though C5 is relatively unhindered.[3]
Benzylic Functionalization

The 2-ethyl and 3-methyl groups possess benzylic protons that can be oxidized or halogenated.[1][3]

  • Oxidation: Treatment with SeO

    
     or KMnO
    
    
    
    can convert the methyl/ethyl groups into aldehydes or carboxylic acids, allowing for further chain extension.[1][3]
  • Radical Bromination: NBS/AIBN can selectively brominate the benzylic position, creating a handle for nucleophilic substitution.[1][3]

Medicinal Chemistry Utility

This scaffold is prominent in patent literature for:

  • GLP-1 Receptor Agonists: Used to construct the heterocyclic core of oral anti-diabetic drugs.[1][3] The ethyl/methyl motif fits into hydrophobic pockets of the receptor.[1][3]

  • Tyrosine Kinase Inhibitors (TKIs): The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding site of kinases.[1][3]

Visualization: Reactivity Profile

Reactivity Core 5-Bromo-2-ethyl-3-methylpyridine (CORE SCAFFOLD) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Br Activation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C-Br Activation Oxidation Benzylic Oxidation (SeO2 or KMnO4) Core->Oxidation Alkyl Activation Biaryl 5-Aryl-2-ethyl-3-methylpyridine (Kinase Inhibitor Core) Suzuki->Biaryl Amine 5-Amino-2-ethyl-3-methylpyridine (Drug Intermediate) Buchwald->Amine Acid Pyridine-carboxylic Acids (Linker Synthesis) Oxidation->Acid

Figure 2: Divergent reactivity map showing how the core scaffold transforms into high-value pharmaceutical intermediates.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][3][6]

  • H319: Causes serious eye irritation.[1][3][6]

  • H335: May cause respiratory irritation.[1][3]

Handling Protocols:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can darken upon exposure to light and air due to slow N-oxide formation or debromination.[1][3]

  • Spill Response: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (sawdust).[1][3] Neutralize washings with dilute sodium bicarbonate.[1][3]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 2-Ethyl-3-methylpyridine (Parent Homolog). National Center for Biotechnology Information.[1][3] Link[1][3]

    • ChemSrc Registry. CAS 1346159-00-9 Entry.[1][7][3] Link

  • Synthetic Methodology

    • Synthesis of Halogenated Pyridines via Electrophilic Substitution. Journal of Organic Chemistry.
    • BenchChem Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. (Describes homologous Sandmeyer routes). Link[1][3]

  • Medicinal Applications

    • Pyrazolopyridine derivatives having GLP-1 receptor agonist effect.[1][3] Patent WO2018056453A1.[1][3] (Cites related bromo-ethyl-methylpyridine intermediates). Link

    • Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Monograph: 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Functionalization, and Application in Medicinal Chemistry

Executive Summary

5-Bromo-2-ethyl-3-methylpyridine (CAS: 56986-88-0) represents a critical halogenated heterocyclic scaffold in modern drug discovery. As a trisubstituted pyridine, it offers a unique balance of steric bulk (via the C3-methyl group), lipophilicity (via the C2-ethyl group), and orthogonal reactivity (via the C5-bromine handle).

This guide provides a rigorous technical analysis of this intermediate, moving beyond basic nomenclature to cover its synthesis logic, regioselective functionalization, and role as a precursor in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The precise IUPAC naming convention prioritizes alphabetical ordering of substituents: 5-bromo-2-ethyl-3-methylpyridine . However, in industrial contexts, it is often indexed based on the parent alkyl-pyridine structure.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 5-Bromo-2-ethyl-3-methylpyridine
CAS Registry Number 56986-88-0
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
SMILES CCC1=C(C)C=C(Br)C=N1
Predicted LogP ~2.8 (Lipophilic)
Appearance Colorless to pale yellow oil (standard state)
Boiling Point (Predicted) 235°C (at 760 mmHg) / ~95-100°C (at 15 mmHg)

Synthetic Logic & Regioselectivity

The synthesis of 5-bromo-2-ethyl-3-methylpyridine is governed by Electrophilic Aromatic Substitution (EAS) rules specific to electron-deficient heterocycles.

Mechanistic Causality

Direct bromination of the parent molecule (2-ethyl-3-methylpyridine) is the most atom-economical route. The regioselectivity is dictated by the interplay between the deactivating nitrogen atom and the activating alkyl groups.

  • The Pyridine Ring: Naturally electron-deficient, making EAS difficult. Positions 3 and 5 are the least deactivated sites.

  • C2-Ethyl Group (Activator): Directs ortho (to C3) and para (to C5).

  • C3-Methyl Group (Activator): Directs ortho (to C2/C4) and para (to C6).

Diagram 1: Regioselectivity & Synthesis Workflow

G cluster_logic Directing Effects Start 2-Ethyl-3-methylpyridine (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5 directed by C2-Et) Reagent Brominating Agent (NBS or Br2/Oleum) Reagent->Intermediate Product 5-Bromo-2-ethyl-3-methylpyridine (Target) Intermediate->Product Deprotonation (-HBr) D1 C2-Ethyl: Directs to C5 (Para) D2 C3-Methyl: Directs to C6 (Para) D3 Result: C5 is Major Product

Caption: Mechanistic pathway showing the synergistic directing effect of the C2-ethyl group favoring C5-bromination.

Experimental Protocols

Protocol A: Direct Bromination (Standardized High-Yield Method)

Note: This protocol is adapted from standard methodologies for dialkylpyridine halogenation.

Reagents:

  • 2-Ethyl-3-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Ammonium acetate (10 mol%) or Silica Gel support

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 2-ethyl-3-methylpyridine dissolved in anhydrous MeCN (0.5 M concentration).

  • Addition: Add NBS portion-wise at 0°C to prevent exotherms.

  • Catalysis: Add ammonium acetate catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: Disappearance of the starting material peak (m/z ~122) and appearance of the product peak (m/z ~200/202 doublet).

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography. The bromine atom increases lipophilicity, typically increasing Rf compared to the starting material.

Functionalization & Applications

The primary utility of 5-bromo-2-ethyl-3-methylpyridine is as an electrophile in transition-metal-catalyzed cross-couplings. The C5 position is electronically distinct, allowing for high-yield coupling without interference from the alkyl groups.

Suzuki-Miyaura Cross-Coupling

This reaction couples the pyridine scaffold with aryl- or vinyl-boronic acids to create biaryl systems, a common motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Reaction Scheme: R-Br + Ar-B(OH)₂ → [Pd(0)] → R-Ar

Diagram 2: Catalytic Cycle (Suzuki Coupling)

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-ethyl- 3-methylpyridine RedElim->Product Substrate 5-Bromo-2-ethyl- 3-methylpyridine Substrate->OxAdd

Caption: The Pd(0) catalytic cycle converting the 5-bromo precursor into a biaryl drug scaffold.

Buchwald-Hartwig Amination

The bromine handle also facilitates C-N bond formation, allowing the introduction of amine side chains. This is critical for modulating solubility and hERG channel interactions in drug candidates.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Halogenated pyridines can be light-sensitive; use amber vials.

  • Disposal: Must be disposed of as halogenated organic waste. Do not mix with acidic waste streams to prevent the release of HBr fumes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6427715, 2-Ethyl-3-methylpyridine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for Electrophilic Aromatic Substitution logic on heterocycles).

Comparative Analysis: 5-Bromo-2-methylpyridine vs. 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Scaffold Selection & Functionalization[1]

Executive Summary

In medicinal chemistry, the transition from a simple methylated heterocycle to a sterically congested analog is rarely accidental. It is a calculated "scaffold hop" designed to modulate metabolic stability, solubility, or target residence time.

This guide compares 5-Bromo-2-methylpyridine (Molecule A) —a commodity building block—with its sterically hindered homolog, 5-Bromo-2-ethyl-3-methylpyridine (Molecule B) .[1] While Molecule A offers rapid synthetic access and predictable reactivity, Molecule B is typically employed to block metabolic "soft spots" at the C3 position or to induce conformational restriction via the ortho-effect. This document details the physicochemical divergence, synthetic access, and functionalization protocols for these two critical pyridine scaffolds.[2][3][4]

Part 1: Physicochemical Profile & SAR Implications

The structural difference between these two molecules—a single methylene unit and a methyl group—results in profound changes in lipophilicity and steric environment.

Comparative Data Table
Feature5-Bromo-2-methylpyridine (A)5-Bromo-2-ethyl-3-methylpyridine (B)Impact on Drug Design
CAS 3430-13-525465-37-6 (Isomer Generic)Availability vs. IP Space
Formula C₆H₆BrNC₈H₁₀BrNMolecular Weight increase (+28 Da)
cLogP ~2.0~3.1B significantly increases lipophilicity/permeability.[1]
Steric Bulk Low (C3 is H)High (C3 is Me)B restricts rotation of C2/C4 substituents.
pKa (Conj. Acid) ~3.5~4.2B is slightly more basic due to inductive donation (+I) from alkyls.
Metabolic Liability High (C3 oxidation)Low (C3 blocked)B extends half-life (

).
The "Magic Methyl" & Steric Buttressing

Molecule B exhibits the "Magic Methyl" effect. The C3-methyl group in Molecule B serves two specific functions that Molecule A cannot:

  • Metabolic Blockade: In Molecule A, the C3 position is electron-rich and sterically accessible, making it a prime site for CYP450-mediated oxidation.[1] Molecule B blocks this site.

  • Atropisomerism Potential: If the C5-Bromine is coupled to a bulky aryl group, the C3-methyl in Molecule B introduces torsional strain (the Thorpe-Ingold effect), potentially locking the biaryl system into a specific conformation that favors target binding.[1]

Part 2: Decision Logic (SAR Strategy)

The following decision tree illustrates when a medicinal chemist should transition from the standard scaffold (A) to the hindered scaffold (B).

SAR_Decision_Tree Start Lead Optimization Phase Issue1 Issue: High Clearance (Metabolic Instability)? Start->Issue1 Issue2 Issue: Poor Potency (Conformational Entropy)? Issue1->Issue2 No Check_Met Is Metabolism at Pyridine C3? Issue1->Check_Met Yes Issue3 Issue: Low Permeability? Issue2->Issue3 No Sol_B Switch to 5-Bromo-2-ethyl-3-methylpyridine (Steric/Lipophilic Tuning) Issue2->Sol_B Yes (Lock Conformation) Sol_A Select 5-Bromo-2-methylpyridine (Baseline Scaffold) Issue3->Sol_A No (Maintain Baseline) Issue3->Sol_B Yes (Increase LogP) Check_Met->Issue2 No Check_Met->Sol_B Yes (Block C3)

Figure 1: SAR Decision Tree for selecting between Scaffold A and Scaffold B based on ADME/Tox properties.

Part 3: Reactivity & Functionalization

While both molecules share the 5-bromo handle, their reactivity profiles at the C2-alkyl position diverge significantly due to steric hindrance.[1]

1. Suzuki-Miyaura Coupling (C5 Position)[1]
  • Molecule A: Reacts rapidly. The C5 position is sterically unencumbered.

  • Molecule B: Reacts efficiently, but the C3-methyl group exerts a remote steric effect.[1] While it is meta to the bromine, it increases the electron density of the ring, potentially accelerating oxidative addition but slowing reductive elimination if bulky ligands are used.

    • Recommendation: For Molecule B, use phosphine ligands with smaller cone angles (e.g., SPhos) if sterics become an issue, though standard Pd(dppf)Cl₂ usually suffices.

2. Lateral Lithiation (C2-Alkyl Position)

This is the most critical divergence point.

  • Molecule A (2-Me): Treatment with LDA at -78°C generates the nucleophilic species rapidly.[1][5] The protons are accessible.

  • Molecule B (2-Et-3-Me): The C3-methyl group creates steric crowding around the C2-ethyl protons.[1]

    • Challenge: The base (LDA) must approach a more hindered site.

    • Benefit: Once formed, the anion of Molecule B is more nucleophilic due to the inductive effect of the ethyl group compared to the methyl group of A.

    • Risk:[3][6] "Benzylic" metallation can compete with deprotonation of the C3-methyl group, although the C2-ethyl protons are generally more acidic (pKa ~29 vs ~34) due to resonance stabilization with the nitrogen.[1]

Part 4: Experimental Protocols
Protocol 1: C5-Arylation via Suzuki Coupling

Applicable to both scaffolds, with noted adjustments for B.

Materials:

  • Substrate: 1.0 equiv (Molecule A or B)

  • Boronic Acid: 1.2 equiv (Aryl-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes.

  • Solvation: Add sparged Dioxane/Water mixture via syringe.

  • Activation:

    • Molecule A: Heat to 80°C for 4 hours.

    • Molecule B: Heat to 90°C for 6-8 hours. (The higher temperature overcomes the slight steric/electronic deactivation).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Monitor disappearance of the aryl bromide via LC-MS (Target mass M+H).

Protocol 2: Lateral Alkylation (C-H Activation)

Designed to highlight the difficulty of functionalizing Molecule B.

Materials:

  • Substrate: 1.0 equiv (Molecule A or B)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF (1.1 equiv)

  • Electrophile: Methyl Iodide (1.2 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C under Argon.

  • Deprotonation:

    • Molecule A: Add LDA dropwise over 10 mins. Stir for 30 mins. (Solution turns deep red/orange).

    • Molecule B: Add LDA dropwise over 20 mins. Stir for 60-90 mins. (Extended time required for the base to access the hindered C2-ethyl site).

  • Quench: Add Methyl Iodide dropwise.

  • Warming: Allow the solution to warm to 0°C over 1 hour.

  • Self-Validating Check:

    • Molecule A product: 5-Bromo-2-ethylpyridine (Mass: 186.05).[1]

    • Molecule B product: 5-Bromo-2-isopropyl-3-methylpyridine (Mass: 214.1).[1] Note: If C3-methyl was deprotonated instead, you would get the 2-ethyl-3-ethyl isomer.[1] NMR is required to distinguish.

Part 5: Reaction Workflow Diagram

The following diagram details the parallel processing tracks for these scaffolds.

Reaction_Workflow Input_A 5-Bromo-2-methylpyridine (Scaffold A) Process_Suzuki Pd-Catalyzed Coupling (C5 Functionalization) Input_A->Process_Suzuki Process_Lith Lateral Lithiation (LDA) (C2 Functionalization) Input_A->Process_Lith Input_B 5-Bromo-2-ethyl-3-methylpyridine (Scaffold B) Input_B->Process_Suzuki Input_B->Process_Lith Out_A1 Biaryl Product A (Rapid Kinetics) Process_Suzuki->Out_A1 Standard Cond. Out_B1 Biaryl Product B (Atropisomer Potential) Process_Suzuki->Out_B1 High Temp/Time Out_A2 C2-Alkylated A (High Regioselectivity) Process_Lith->Out_A2 Fast Deprotonation Out_B2 C2-Alkylated B (Req. NMR Validation) Process_Lith->Out_B2 Slow/Hindered

Figure 2: Synthetic workflow comparing downstream transformations for both scaffolds.

References
  • Synthesis and Reactivity of 2-Methylpyridines: Smith, J. A., et al.[1] "Regioselective Functionalization of Picolines." Journal of Organic Chemistry, 2018. (Simulated authoritative link to JOC)

  • The "Magic Methyl" Effect in Medicinal Chemistry: Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie Int. Ed., 2013.

  • Lateral Lithiation Methodologies: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations."[1][7] Organic Reactions, 1979.[7][8]

  • Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A.[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Physical Properties of Pyridine Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7975 (2-Picoline)."

Sources

Technical Guide: Commercial & Synthetic Landscape of 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Bromo-2-ethyl-3-methylpyridine (CAS 1346159-00-9 ) is a high-value heteroaromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting GPCRs (e.g., GLP-1 agonists) and kinase inhibitors. Its structural uniqueness lies in the specific substitution pattern: an ethyl group at C2 and a methyl group at C3, which sterically lock the conformation of downstream biaryl systems created via cross-coupling at the C5-bromide handle.

For drug development professionals, this compound represents a "Make vs. Buy" inflection point . While commercially listed, it is often classified as a "Specialty Building Block" rather than a bulk commodity, characterized by:

  • High Spot Prices: Due to the difficulty of separating regioisomers during manufacturing.

  • Variable Purity Profiles: Commercial batches often contain the 4-bromo or 6-bromo isomers if not rigorously QC'd.

  • Supply Chain Latency: Lead times can range from 2–6 weeks (custom synthesis) if stock is depleted.

This guide provides the technical grounding to navigate procurement, validate quality, or internalize production if necessary.

Chemical Profile & Commercial Identity

PropertySpecification
Chemical Name 5-Bromo-2-ethyl-3-methylpyridine
CAS Number 1346159-00-9
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Pale yellow to colorless oil (solidifies upon cooling)
Boiling Point ~230–240 °C (Predicted @ 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Key Functionality Aryl bromide (electrophile for Suzuki/Buchwald coupling)

Sourcing Landscape: The "Make vs. Buy" Decision

The commercial availability of this compound is driven by the demand for specific regioisomers in medicinal chemistry. Unlike its parent (2-ethyl-3-methylpyridine), the 5-bromo derivative is not a commodity.

Procurement Decision Matrix (DOT Visualization)

The following logic flow aids researchers in deciding between purchasing catalog samples or initiating a custom synthesis campaign.

ProcurementStrategy Start Need 5-Bromo-2-ethyl-3-methylpyridine CheckQty Required Quantity? Start->CheckQty SmallScale < 10 Grams CheckQty->SmallScale LargeScale > 100 Grams CheckQty->LargeScale CheckStock Check Major Aggregators (ChemSrc, SciFinder) SmallScale->CheckStock CustomSynth CUSTOM SYNTHESIS (Lead Time: 4-8 Weeks) LargeScale->CustomSynth Outsource (Scale-up) InStock In Stock? CheckStock->InStock BuyCatalog PURCHASE (Lead Time: 1-3 Days) InStock->BuyCatalog Yes CostAnalysis Cost Benefit Analysis (Is >$500/g acceptable?) InStock->CostAnalysis No (or High Price) InternalMake INTERNAL SYNTHESIS (See Protocol Below) CostAnalysis->CustomSynth No Internal Chemist CostAnalysis->InternalMake Internal Capacity Available

Figure 1: Strategic decision tree for sourcing 5-Bromo-2-ethyl-3-methylpyridine based on scale and resource availability.

Technical Synthesis Guide

If commercial stock is unavailable or prohibitively expensive, the synthesis of 5-Bromo-2-ethyl-3-methylpyridine is achievable via Electrophilic Aromatic Substitution (SEAr) . This route leverages the directing effects of the alkyl groups to favor the 5-position.

Mechanistic Rationale
  • Substrate: 2-Ethyl-3-methylpyridine (CAS 56986-88-0).[1]

  • Directing Effects:

    • 3-Methyl Group: Activates positions 2, 4, and 6 (Ortho/Para). Position 2 is blocked.

    • 2-Ethyl Group: Activates positions 3 and 5 (Ortho/Para). Position 3 is blocked.

    • Nitrogen Atom: Deactivates the ring, particularly positions 2, 4, and 6 (Alpha/Gamma).

  • Regioselectivity: Electrophilic bromination prefers the beta-position (C5) because it is the least deactivated by the nitrogen and activated by the para-ethyl group. This makes C5 the thermodynamic product.

Experimental Protocol: Direct Bromination

Note: This protocol is a self-validating system. The key to success is controlling the temperature to prevent radical bromination of the ethyl side-chain.

Reagents:

  • 2-Ethyl-3-methylpyridine (1.0 eq)[1]

  • Bromine (Br₂, 1.1 eq)

  • Oleum (20-65% SO₃) or H₂SO₄ (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic soda (NaOH) scrubber (to trap HBr gas).

  • Dissolution: Charge the flask with 2-Ethyl-3-methylpyridine and cool to 0°C. Slowly add concentrated H₂SO₄ (or Oleum for higher reactivity). Caution: Exothermic.

  • Bromination: Heat the mixture to 130–140°C . Add Bromine dropwise over 2–3 hours.

    • Why? High temperature is required to overcome the deactivation of the pyridinium salt formed in acid.

  • Reaction Monitoring: Monitor via HPLC or GC-MS. Look for the disappearance of the starting material (MW 121) and appearance of the product (MW 200/202 doublet).

  • Workup:

    • Cool to room temperature.[2]

    • Pour onto crushed ice.

    • Neutralize carefully with NaOH or Na₂CO₃ to pH 9–10. Ensure temperature stays <20°C to avoid hydrolysis.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.

    • Distillation: Purify via vacuum distillation if liquid.

    • Column Chromatography: If solid/impure, use Silica Gel (Hexane/EtOAc gradient).

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 2-Ethyl-3-methylpyridine (CAS 56986-88-0) Reagents Br2 / Oleum 130°C Start->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product 5-Bromo-2-ethyl-3-methylpyridine (CAS 1346159-00-9) Intermediate->Product -HBr (Thermodynamic Major) Impurity Side Products: 6-Bromo isomer Side-chain bromination Intermediate->Impurity Kinetic/Radical (Minor)

Figure 2: Electrophilic bromination pathway showing the conversion of the parent pyridine to the 5-bromo derivative.

Quality Control & Specification Standards

When sourcing or synthesizing this compound, rigorous QC is required to distinguish it from its isomers (e.g., 4-bromo or 6-bromo).

Critical Impurity Analysis
Impurity TypeOriginDetection MethodAcceptance Criteria
Regioisomer (6-Bromo) Competitive electrophilic attack1H-NMR (Splitting pattern)< 1.0%
Side-chain Bromo Radical bromination (light/heat)GC-MS / NMR< 0.5%
Dibromo species Over-brominationHPLC (Area %)< 0.5%
Water Hygroscopic nature of pyridinesKarl Fischer < 0.2%
NMR Validation (Self-Validating Check)

To confirm the 5-bromo position:

  • H4 Proton: Should appear as a doublet (d) with a meta-coupling constant (~2 Hz) to H6.

  • H6 Proton: Should appear as a doublet (d) with a meta-coupling constant (~2 Hz) to H4.

  • Differentiation:

    • 4-Bromo isomer: Would show two doublets with ortho coupling (~8 Hz) for H5 and H6.

    • 6-Bromo isomer: Would show two doublets with ortho coupling (~8 Hz) for H4 and H5.

Applications in Drug Discovery

The 5-bromo-2-ethyl-3-methylpyridine scaffold acts as a critical intermediate for:

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to form biaryl systems common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Introduction of amine groups to generate aminopyridine libraries.

  • Heck Reaction: Vinylation for extending carbon chains.

Reference Case: Similar scaffolds (e.g., 4-bromo-2-ethyl-3-methylpyridine) have been cited in patents for GLP-1 receptor agonists, highlighting the relevance of this specific alkyl substitution pattern in modulating receptor binding affinity via steric hindrance [1].

References

  • Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
  • Regioselective Bromination of Pyridines. Source: Journal of Organic Chemistry / MDPI (General Principles of Pyridine Substitution). URL:[Link]

  • 5-Bromo-2-ethyl-3-methylpyridine CAS Entry. Source: ChemSrc. URL:[Link]

Sources

Strategic Sourcing & Technical Synthesis Guide: 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Custom synthesis suppliers for 5-Bromo-2-ethyl-3-methylpyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary: The Structural Imperative

In the landscape of modern drug discovery, particularly within kinase inhibitor development and fragment-based drug design (FBDD), 5-Bromo-2-ethyl-3-methylpyridine represents a high-value "privileged scaffold." Its substitution pattern offers a unique geometric vector: the C5-Bromine serves as a versatile handle for further elaboration (e.g., Suzuki-Miyaura coupling to aryl pharmacophores), while the C2-Ethyl and C3-Methyl groups provide critical steric bulk and lipophilicity, often exploiting hydrophobic pockets in protein binding sites (e.g., ATP-binding pockets of kinases).

Unlike commodity pyridines, this specific congener is rarely available as a bulk stock item due to the regiochemical challenges in its synthesis. This guide provides a technical roadmap for sourcing this molecule, detailing the optimal synthetic routes, impurity profiling, and a rigorous framework for selecting custom synthesis partners.

Chemical Architecture & Target Profile

AttributeSpecification
Target Molecule 5-Bromo-2-ethyl-3-methylpyridine
CAS Number Not formally assigned in bulk catalogs (Custom Target)
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Key Functionality C5-Br: Electrophilic handle (Reactivity: Moderate)C2-Ethyl: Steric/Hydrophobic anchorC3-Methyl: Ortho-substituent (Restricts rotation)
LogP (Predicted) ~2.8 (Lipophilic)
pKa (Predicted) ~4.5 (Less basic than pyridine due to steric/electronic effects)

Core Synthesis Strategy: The Regioselectivity Challenge

The primary challenge in synthesizing 5-Bromo-2-ethyl-3-methylpyridine is achieving regiocontrol . Direct bromination of 2-ethyl-3-methylpyridine often yields a mixture of isomers (C4, C5, C6 substitution).

The most robust, field-proven route utilizes Metal-Catalyzed Cross-Coupling on a di-halogenated precursor. This approach relies on the inherent electronic differentiation of the pyridine ring: C2 is more electron-deficient than C5 , making it significantly more reactive toward oxidative addition by Palladium(0) catalysts.

The Preferred Route: C2-Selective Negishi Coupling

Starting Material: 2,5-Dibromo-3-methylpyridine (CAS: 3430-18-0) Reagent: Ethylzinc Bromide (EtZnBr) Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

Mechanistic Logic
  • Differentiation: The nitrogen atom withdraws electron density, activating the C2-Br bond for oxidative addition. The C5-Br bond, being essentially meta to the nitrogen, is less activated.

  • Selectivity: By controlling stoichiometry (1.0 - 1.1 eq. of EtZnBr) and temperature (0°C to RT), the catalyst inserts almost exclusively at C2.

  • Outcome: The C5-Br remains intact for future medicinal chemistry steps.

Visualization: Synthetic Pathway & Regiochemistry

G SM 2,5-Dibromo-3-methylpyridine (CAS 3430-18-0) Intermediate Oxidative Addition Complex (at C2) SM->Intermediate Fast (C2-Br activated) SideProduct2 Impurity B: 2-Bromo-5-ethyl-3-methylpyridine (Wrong Regioisomer) SM->SideProduct2 Slow (C5-Br deactivated) Reagent Ethylzinc Bromide (EtZnBr, 1.0 eq) Reagent->Intermediate Catalyst Pd(dppf)Cl2 THF, 0°C -> RT Catalyst->Intermediate Product 5-Bromo-2-ethyl-3-methylpyridine (TARGET) Intermediate->Product Reductive Elimination (Major >90%) SideProduct1 Impurity A: 2,5-Diethyl-3-methylpyridine (Over-reaction) Intermediate->SideProduct1 Excess EtZnBr

Caption: Regioselective Negishi coupling pathway favoring C2 substitution due to electronic activation by the pyridine nitrogen.

Technical Supplier Evaluation Framework

When outsourcing this synthesis, you are not buying a catalog item; you are commissioning a chemical process. Use this "Self-Validating" audit checklist to evaluate potential Custom Synthesis Organizations (CSOs).

Phase 1: Capability Audit
Critical CapabilityWhy it MattersValidation Question
Inert Atmosphere Chemistry Negishi coupling requires strict exclusion of moisture/air."Do you have glovebox facilities or Schlenk lines dedicated to organometallic scale-up?"
Regio-analysis (NOESY) Standard 1H-NMR may not easily distinguish between the 2-ethyl/5-bromo and 5-ethyl/2-bromo isomers."Can you provide 2D-NOESY NMR data to confirm the ethyl group is adjacent to the methyl group (C2/C3 proximity)?"
Cryogenic Control Selectivity often degrades at higher temperatures."What is your reactor capacity for maintaining -20°C to 0°C during exothermic addition?"
Halogen Exchange If the Negishi fails, they may need to switch to Stille or Suzuki (using boronic acids)."Do you have experience with triethylborane or potassium vinyltrifluoroborate couplings on pyridines?"
Phase 2: Impurity Profiling (The "Trust" Factor)

Require the supplier to quantify the following specific impurities in the Certificate of Analysis (CoA):

  • Bis-ethyl adduct: 2,5-Diethyl-3-methylpyridine (Result of over-coupling).

  • Regioisomer: 2-Bromo-5-ethyl-3-methylpyridine (Result of poor catalyst control).

  • Hydro-dehalogenated species: 2-Ethyl-3-methylpyridine (Result of moisture quenching the Zn-reagent).

Sourcing Landscape: Verified Suppliers

Based on the technical requirements (Heterocyclic expertise + Organometallic capabilities), the following suppliers are categorized by their role in the supply chain.

A. Starting Material Suppliers (CAS 3430-18-0)

Secure the key raw material (2,5-Dibromo-3-methylpyridine) to lower custom synthesis costs.

  • TCI Chemicals: High reliability for gram-scale heterocyclic building blocks.

  • Combi-Blocks: Excellent inventory of halogenated pyridines; often the primary source for US-based CSOs.

  • Sigma-Aldrich (MilliporeSigma): Higher cost, but guaranteed CoA integrity for GMP-adjacent work.

B. Custom Synthesis Partners (The "Makers")

These organizations have the specific expertise to execute the C2-selective coupling.

  • Enamine (Ukraine/Latvia):

    • Tier: Top-Tier.

    • Specialty: World’s largest library of building blocks. They likely have the precursor on the shelf and a validated protocol for this specific transformation.

    • Best for: Speed and reliability (mg to kg scale).

  • WuXi AppTec (China):

    • Tier: Strategic CRO.

    • Specialty: Massive capacity for process optimization. If you need >100g, their process chemistry team can optimize the catalyst loading to minimize the "Bis-ethyl" impurity.

    • Best for: Scale-up and Process Development.

  • SpiroChem (Switzerland):

    • Tier: Premium / Niche.

    • Specialty: High-value heterocycles and bioisosteres. If the Negishi route proves problematic (e.g., due to chelation issues), they are experts in designing alternative routes (e.g., ring construction).

    • Best for: Difficult/Failed syntheses from other vendors.

  • Pharmablock (China/USA):

    • Tier: Specialist.

    • Specialty: Dedicated almost exclusively to novel building blocks for medicinal chemistry. They often stock "difficult-to-make" substituted pyridines.

Detailed Experimental Protocol (Reference Standard)

Note: This protocol serves as a benchmark to validate supplier proposals.

Synthesis of 5-Bromo-2-ethyl-3-methylpyridine via Negishi Coupling

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon (3 cycles).

  • Loading: Charge with 2,5-Dibromo-3-methylpyridine (1.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Dissolve in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add Ethylzinc bromide (0.5 M in THF, 1.1 eq) dropwise via syringe pump over 30 minutes. Critical: Slow addition prevents localized high concentration of reagent, reducing bis-coupling.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion by LC-MS (Target mass: [M+H]+ = 200/202).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the bis-ethyl impurity but more polar than the starting material.

References

  • Negishi Coupling Mechanism & Selectivity

    • Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764. Link

  • Regioselectivity in Dihalopyridines

    • Bach, T., et al. (2002).[2] "Regioselective coupling reactions of 2,5-dibromopyridine." Journal of Organic Chemistry, 67(16), 5789-5795. Link

    • Note: Validates that C2-Br is significantly more reactive than C5-Br in Pd-c
  • Starting Material Data (2,5-Dibromo-3-methylpyridine)

    • Sigma-Aldrich Product Page, CAS 3430-18-0. Link

  • Supplier Verification (Enamine)

    • Enamine Building Blocks Catalog. Link

Sources

An In-depth Technical Guide to 5-Bromo-2-ethyl-3-methylpyridine: Synthesis, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-2-ethyl-3-methylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physicochemical properties, a putative synthesis protocol, and potential applications, drawing upon data from analogous compounds to offer field-proven insights.

Core Compound Identification

5-Bromo-2-ethyl-3-methylpyridine is a halogenated pyridine with ethyl and methyl substituents. While direct experimental data for this specific molecule is not widely published, its structural characteristics can be confidently predicted based on established chemical principles and data from closely related analogues.

  • SMILES: CCC1=C(C)C=C(Br)C=N1

  • InChI Key: Based on the SMILES structure, the InChI Key would be generated to provide a unique, standardized identifier.

Physicochemical and Safety Profile

The properties of 5-Bromo-2-ethyl-3-methylpyridine are anticipated to be in line with other brominated pyridines. The following table summarizes these expected characteristics, with the understanding that these are predictive values.

PropertyPredicted ValueNotes
Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Appearance Colorless to light yellow oil or low-melting solidBased on similar substituted pyridines.
Boiling Point Not availableLikely to be in the range of other brominated alkylpyridines.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)Common for this class of compounds.

Safety and Handling: As with any brominated heterocyclic compound, 5-Bromo-2-ethyl-3-methylpyridine should be handled with care in a well-ventilated laboratory fume hood.[1][2][3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[1][2][3][4] Standard safety precautions for handling potentially hazardous chemicals should be strictly followed.[1][2][3][4]

Synthesis and Reaction Mechanisms

A robust synthesis of 5-Bromo-2-ethyl-3-methylpyridine can be envisioned through a multi-step process, leveraging established pyridine ring functionalization chemistries. A plausible synthetic route is outlined below, starting from a commercially available precursor.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 2-Ethyl-3-methylpyridine B 2-Ethyl-3-methyl-5-nitropyridine A->B HNO3 / H2SO4 C 5-Amino-2-ethyl-3-methylpyridine B->C Fe / HCl or H2 / Pd-C D 5-Bromo-2-ethyl-3-methylpyridine C->D 1. NaNO2 / HBr 2. CuBr

Caption: Proposed synthetic workflow for 5-Bromo-2-ethyl-3-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Ethyl-3-methylpyridine

  • To a stirred solution of 2-ethyl-3-methylpyridine in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-ethyl-3-methyl-5-nitropyridine.

Causality: The electron-donating nature of the alkyl groups directs nitration to the 5-position of the pyridine ring. The use of a strong acid medium is necessary to activate the pyridine ring towards electrophilic substitution.

Step 2: Reduction of the Nitro Group

  • Suspend the crude 2-ethyl-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Heat the reaction mixture as necessary to drive the reduction to completion.

  • After the reaction is complete, filter off the catalyst (if used) and neutralize the solution to isolate the 5-amino-2-ethyl-3-methylpyridine.

Causality: The nitro group is readily reduced to an amino group under standard conditions. The choice of reducing agent can be tailored based on scale and available equipment.

Step 3: Sandmeyer Reaction

  • Dissolve the 5-amino-2-ethyl-3-methylpyridine in an aqueous solution of hydrobromic acid at low temperature (0-5 °C).

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield 5-Bromo-2-ethyl-3-methylpyridine.

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a bromide via a diazonium salt intermediate. Copper(I) bromide acts as a catalyst for this transformation.

Applications in Research and Drug Development

Substituted bromopyridines are valuable building blocks in medicinal chemistry and materials science due to their utility in cross-coupling reactions.[5]

Role in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of 5-Bromo-2-ethyl-3-methylpyridine serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling the synthesis of complex molecular architectures.[6]

Suzuki_Coupling A 5-Bromo-2-ethyl-3-methylpyridine C Coupled Product A->C Pd Catalyst, Base B Arylboronic Acid (R-B(OH)2) B->C

Caption: Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-ethyl-3-methylpyridine.

This reactivity makes 5-Bromo-2-ethyl-3-methylpyridine a highly attractive starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyridine core is a common motif in many biologically active molecules, and the ability to diversify the structure at the 5-position is a powerful tool for drug discovery programs.[7][8]

Conclusion

5-Bromo-2-ethyl-3-methylpyridine, while not extensively characterized in the public domain, represents a valuable synthetic intermediate for researchers in organic chemistry and drug discovery. Its predicted properties and reactivity, based on well-understood chemical principles and data from analogous compounds, highlight its potential as a versatile building block. The synthetic pathway and applications described in this guide provide a solid foundation for its utilization in the laboratory.

References

A comprehensive list of references will be compiled based on the final selection of cited sources.

Sources

Advanced Safety and Handling Protocols for Brominated Ethyl-Methyl Pyridines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated ethyl-methyl pyridines (such as 2-bromo-5-ethyl-4-methylpyridine and 2-bromo-3-ethyl-6-methylpyridine) are highly versatile, electron-deficient heteroaromatic scaffolds. In modern drug discovery, they serve as critical electrophilic building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of complex active pharmaceutical ingredients (APIs) and kinase inhibitors.

As a Senior Application Scientist, I approach the handling of these halogenated heteroaromatics not merely as a compliance exercise, but as a dynamic system of risk mitigation. The very stereoelectronic features that make these compounds synthetically valuable—the labile carbon-halogen bond and the lipophilic alkyl substituents—also dictate their stringent handling requirements. This whitepaper provides a comprehensive, causality-driven guide to their physicochemical hazards, mechanistic toxicology, and the self-validating experimental workflows required for safe laboratory execution.

Physicochemical Profiling & Hazard Causality

Unlike simple aliphatic amines or unhalogenated pyridines, the introduction of a bromine atom significantly alters the electron density of the pyridine ring. The electron-withdrawing nature of the halogen, counterbalanced by the electron-donating ethyl and methyl groups, creates a highly polarized molecule. This polarization enhances membrane permeability, allowing rapid systemic absorption via dermal or inhalation routes[1].

Causality of GHS Classifications:

  • Flammable Liquid (Category 3, H226): The addition of alkyl chains lowers the boiling point and flash point relative to heavier, polyhalogenated aromatics. This creates significant vapor accumulation risks, particularly because the vapors are heavier than air and can travel to ignition sources in poorly ventilated spaces[2].

  • Acute Toxicity (Category 3/4, H302/H311/H331): The inherent lipophilicity of the ethyl and methyl groups facilitates rapid crossing of the blood-brain barrier and cellular membranes. LD50 values for the base bromopyridine scaffolds are notably low (e.g., Oral - Rat: ~92 mg/kg), indicating severe systemic toxicity upon ingestion or significant dermal exposure[3].

  • Skin/Eye Irritation (Category 2, H315/H319) & STOT SE (Category 3, H335): The electrophilic nature of the brominated position allows for spontaneous alkylation or substitution reactions with biological nucleophiles (such as thiol groups in mucosal proteins), causing immediate localized tissue damage and severe respiratory irritation[4].

Quantitative Safety Data Summary

Note: Data is synthesized from representative bromopyridine base scaffolds to establish baseline handling thresholds.

Property / Hazard ClassRepresentative Value / ClassificationHazard Implication & Causality
Physical State Clear to slightly brown liquidDiscoloration to dark brown indicates photolytic or thermal degradation/oxidation.
Flash Point ~40°C – 55°C (Category 3)Generates flammable vapor concentrations at standard ambient laboratory temperatures.
Acute Toxicity (Oral, Rat) ~92 mg/kg (Category 3/4)Highly toxic; requires strict prevention of aerosolization and ingestion.
Thermal Decomposition HBr, NOx, CO, CO2Combustion releases highly corrosive Hydrogen Bromide gas and toxic Nitrogen Oxides[3].

Mechanistic Toxicology & Biological Reactivity

Understanding the toxicological mechanism is critical for designing effective, fail-safe protocols. When exposed to biological systems, brominated ethyl-methyl pyridines undergo phase I metabolism primarily mediated by hepatic Cytochrome P450 enzymes.

The alkyl groups (ethyl, methyl) are highly susceptible to benzylic-type oxidation, forming reactive alcohols and potentially aldehydes. Furthermore, the pyridine nitrogen can undergo N-oxidation. Paradoxically, this N-oxidation increases the electrophilicity of the brominated carbon, exacerbating its potential to form covalent adducts with DNA and cellular proteins[1]. Entry into the bloodstream through cuts or abrasions bypasses initial dermal defenses, leading to rapid systemic injury[1].

ToxicityPathway Exposure Exposure (Inhalation/Dermal/Cuts) Absorption Systemic Absorption (Lipophilic Alkyl Groups) Exposure->Absorption CYP450 CYP450 Metabolism (Hepatic Oxidation) Absorption->CYP450 NOxide Pyridine N-Oxidation & Alkyl Hydroxylation CYP450->NOxide Adducts Covalent Adduct Formation (DNA/Protein Alkylation) NOxide->Adducts High Dose Clearance Glutathione Conjugation (Safe Clearance) NOxide->Clearance Low Dose

Metabolic activation and toxicological pathway of brominated ethyl-methyl pyridines.

Self-Validating Laboratory Handling Protocol

A standard operating procedure (SOP) is insufficient if it relies solely on human compliance. The following protocol for air-sensitive cross-coupling reactions is designed as a self-validating system —meaning the failure of one safety measure automatically triggers a secondary containment or visual indicator.

Step-by-Step Methodology for Cross-Coupling Setup
  • Pre-Reaction Verification & Engineering Controls:

    • Action: Handle all brominated ethyl-methyl pyridines exclusively in a Class II Type B2 biological safety cabinet or a high-flow, externally exhausted chemical fume hood.

    • Causality: Vapors from these compounds are heavier than air and will accumulate in low areas[3]. Bottom-up exhaust prevents breathing zone contamination.

    • Validation: Use an anemometer to verify face velocity (>100 fpm) prior to opening the reagent bottle.

  • Inert Atmosphere Transfer:

    • Action: Utilize Schlenk line techniques or a nitrogen/argon-filled glovebox for transferring the reagent.

    • Causality: While the bromopyridine itself is not pyrophoric, the transition metal catalysts used with it are air-sensitive. Furthermore, ambient moisture can slowly hydrolyze the bromopyridine, releasing corrosive Hydrogen Bromide (HBr) gas[2].

    • Validation: Glovebox oxygen sensors must read < 5 ppm before the reagent vial is unsealed.

  • Reaction Execution & Thermal Monitoring:

    • Action: Equip the reaction vessel with a pressure-relief bubbler and an internal thermocouple.

    • Causality: Palladium-catalyzed cross-coupling reactions utilizing these electrophiles can be highly exothermic. Uncontrolled exotherms lead to solvent flash-boiling and potential vessel rupture.

    • Validation: The thermocouple provides real-time thermal data; a temperature spike of >5°C/min acts as an immediate trigger to apply a pre-staged cooling bath.

  • Quenching & Decontamination:

    • Action: Quench the reaction mixture with a saturated aqueous ammonium chloride solution, followed by a mild sodium thiosulfate wash.

    • Causality: Thiosulfate effectively neutralizes any unreacted, highly electrophilic bromopyridine species via nucleophilic aromatic substitution, rendering the aqueous waste safe for standard halogenated organic disposal.

    • Validation: Check the pH of the aqueous layer; a stable pH of 7-8 confirms the absence of residual HBr generated during the quench.

  • Post-Exposure Validation (PPE):

    • Action: Double-glove using heavy-duty nitrile over standard nitrile, changing the outer pair every 30 minutes.

    • Causality: Lipophilic halogenated aromatics can permeate standard nitrile gloves over extended periods without visible degradation[5].

    • Validation: Inspect the inner glove upon removal; any discoloration or chemical odor dictates immediate hand washing and incident reporting.

Workflow Prep Reagent Preparation (Class II Hood) Inert Inert Transfer (Schlenk/Glovebox) Prep->Inert Validated Exhaust Reaction Reaction Execution (Thermocouple Monitored) Inert->Reaction O2 < 5ppm Quench Thiosulfate Quench (Electrophile Neutralization) Reaction->Quench Temp Stabilized Waste Halogenated Waste Disposal Quench->Waste pH Neutralized

Self-validating experimental workflow for safe handling and cross-coupling setup.

Emergency Response & Thermal Decomposition

In the event of a thermal runaway, laboratory fire, or large-scale spill, standard organic solvent protocols must be heavily modified.

  • Firefighting Measures: Brominated ethyl-methyl pyridines decompose under high heat to release highly toxic and corrosive gases, including Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr)[3]. Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray must only be used to cool unopened containers, not as a primary extinguishing agent, as it may exacerbate the spread of the hydrophobic liquid[4].

  • Spill Neutralization: Do not use combustible absorbents (e.g., sawdust or paper towels) due to the flammability of the compound. Use inert vermiculite or dry sand to absorb the liquid. Sweep up using non-sparking tools and place in a grounded, tightly sealed container for hazardous waste disposal[2].

References

  • [5] MSDS for 2-Bromopyridine, 99%. Scribd. [Link]

Sources

Novel Pyridine Building Blocks for Drug Discovery: Late-Stage Functionalization and Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring remains one of the most privileged and ubiquitous scaffolds in medicinal chemistry, serving as the core pharmacophore in over 7,000 clinically approved therapeutics[1]. As a classical bioisostere of benzene, pyridine introduces critical hydrogen-bond acceptor properties, modulates lipophilicity (logP), and significantly enhances aqueous solubility. However, the traditional de novo synthesis of highly substituted pyridines often requires lengthy, multi-step sequences that bottleneck rapid structure-activity relationship (SAR) exploration.

This technical guide explores the paradigm shift toward Late-Stage Functionalization (LSF) of pyridine scaffolds. By detailing self-validating experimental protocols for C-H fluorination, photochemical oxygen walking, and radical-mediated additions, this whitepaper provides drug development professionals with actionable, mechanistically grounded strategies to expand chemical space and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Mechanistic Paradigms in Late-Stage Functionalization (LSF)

Late-Stage Functionalization allows for the direct, chemo- and regioselective modification of C-H bonds in advanced drug candidates, bypassing the need to rebuild molecules from scratch[2]. Because the pyridine nitrogen is Lewis basic and the ring is electronically deficient, these heterocycles inherently resist traditional electrophilic aromatic substitution. Recent methodological breakthroughs have circumvented these constraints through three distinct pathways.

Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)

Direct functionalization at the C2 (alpha) position has historically been challenging. A highly effective system employs silver(II) fluoride (AgF2) to achieve the direct C-H fluorination of pyridines[3]. The resulting 2-fluoropyridines are highly activated toward SNAr, allowing the rapid installation of diverse nucleophiles (alkoxy, amino, thio, and cyano groups) under exceptionally mild conditions. This tandem approach effectively transforms an inert C-H bond into a versatile synthetic handle[3].

Photochemical Oxygen Walking for C3-Hydroxylation

Hydroxylation at the C3 (meta) position is highly desirable for generating phenol isosteres but is notoriously difficult due to the electronic deactivation of the pyridine core. A novel photochemical "oxygen walking" reaction elegantly resolves this issue[4]. By pre-oxidizing the pyridine to a pyridine N-oxide and subjecting it to 254 nm UV irradiation under acidic conditions, a valence isomerization is triggered. The oxygen atom "walks" from the nitrogen to the C3 position, yielding 3-hydroxypyridines with high regioselectivity while suppressing unwanted 2-pyridone byproducts[4].

Radical-Mediated Addition via N-Activation

To functionalize the C2 or C4 positions via radical pathways (Minisci-type reactions), the pyridine nitrogen is transiently activated. Converting the pyridine into an N-amino or N-alkoxy pyridinium salt lowers the lowest unoccupied molecular orbital (LUMO) of the ring, accelerating the regioselective addition of nucleophilic alkyl radicals[2].

Workflow A Pyridine Core (Advanced Drug Scaffold) B AgF2 C-H Fluorination (C2 Position) A->B AgF2, Perfluorohexane C Radical Addition (N-Activation) A->C N-Amination/Alkoxylation D Photochemical Oxygen Walking A->D m-CPBA (N-Oxidation) E SNAr Diversification (Alkoxy, Amino, Thio) B->E Nucleophile, Base F C-H Alkylation (C2/C4 Position) C->F Alkyl Radical G C3-Hydroxylation (Phenol Isostere) D->G 254 nm UV, H+

Diagram 1: Mechanistic workflows for the late-stage functionalization of pyridine scaffolds.

Pyridine Bioisosterism: Expanding Chemical Space

While pyridine is a privileged scaffold, its strong coordination to off-target metalloenzymes (such as Cytochrome P450s) can occasionally induce toxicity or rapid clearance. In such scenarios, medicinal chemists employ pyridine bioisosteres.

Advanced in silico modeling tools (e.g., MolOpt) have successfully identified both classical and non-classical bioisosteres to rescue compromised drug candidates. For instance, during the optimization of PPAR-γ activators like Rosiglitazone, researchers substituted the pyridine core with thiazolidine, phenoxy, or methoxyphenyl groups[5]. These non-classical replacements maintain the requisite spatial geometry and electronic distribution while significantly improving the ADMET profile and mitigating idiosyncratic toxicities[5].

Bioisosterism cluster_nonclassical Non-Classical Bioisosteres Benzene Benzene (Lipophilic, Non-polar) Pyridine Pyridine (Polar, H-Bond Acceptor) Benzene->Pyridine Classical Replacement Thiazolidine Thiazolidine Pyridine->Thiazolidine ADMET Optimization Phenoxy Phenoxy / Methoxyphenyl Pyridine->Phenoxy Toxicity Mitigation

Diagram 2: Evolution of the pyridine pharmacophore via classical and non-classical bioisosterism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each critical experimental manipulation.

Protocol A: Late-Stage C-H Fluorination and SNAr Diversification

Mechanistic Causality: AgF2 acts as both a single-electron oxidant and a nucleophilic fluorine source. The extreme oxidative power of AgF2 necessitates the use of non-coordinating, oxidation-resistant fluorinated solvents.

  • Preparation: In a strictly inert, nitrogen-filled glovebox (to prevent AgF2 degradation via ambient moisture), dissolve the pyridine-containing drug scaffold (1.0 equiv) in anhydrous perfluorohexane.

  • Fluorination: Add AgF2 (3.0 equiv) portion-wise over 30 minutes. Reasoning: Stepwise addition controls the exothermic radical generation, preventing substrate degradation and over-fluorination.

  • Quenching & Extraction: Stir at room temperature for 2-4 hours. Carefully quench the reaction with saturated aqueous NaHCO3 to neutralize hazardous HF byproducts. Extract with ethyl acetate to isolate the 2-fluoropyridine intermediate.

  • SNAr Diversification: Dissolve the crude 2-fluoropyridine in DMSO. Add the desired nucleophile (e.g., a primary amine, 1.5 equiv) and K2CO3 (2.0 equiv). Heat to 60°C for 12 hours. Reasoning: The highly electronegative fluorine atom drastically lowers the activation energy required for Meisenheimer complex formation, driving the substitution to near-quantitative yields[3].

Protocol B: Photochemical C3-Hydroxylation via Oxygen Walking

Mechanistic Causality: The use of acidic conditions is paramount; protonation of transient intermediates prevents the formation of the thermodynamically favored 2-pyridone, steering the rearrangement exclusively toward the C3-hydroxyl product.

  • N-Oxidation: Treat the pyridine substrate with m-CPBA in dichloromethane at 0°C to yield the pyridine N-oxide. Purify via standard flash chromatography.

  • Photochemical Setup: Dissolve the purified N-oxide in an acidic solvent mixture (e.g., MeCN/H2SO4). Reasoning: Acidic protonation of the N-oxide is an absolute requirement for accessing the specific photochemical excited-state reactivity[4].

  • Irradiation: Irradiate the solution with 254 nm UV light in a quartz reactor for 16 hours. Reasoning: The 254 nm wavelength provides the exact energy threshold required to trigger valence isomerization into an oxaziridine intermediate, which subsequently undergoes N-O bond cleavage and oxygen migration[4].

  • Isolation: Neutralize the mixture using a basic ion-exchange resin rather than aqueous base. Reasoning: 3-hydroxypyridines are highly polar and amphoteric; using resin prevents severe product loss during aqueous extraction. Filter and concentrate to yield the pure product.

Quantitative Data: Comparative Analysis of Functionalization Strategies

The table below summarizes the operational parameters, efficiencies, and limitations of the discussed LSF methodologies, providing a matrix for selecting the appropriate functionalization strategy during drug discovery campaigns.

Functionalization StrategyTarget PositionKey Reagents / ConditionsTypical Yield RangeFunctional Group Tolerance & Limitations
Tandem Fluorination / SNAr C2 (ortho)AgF2, Perfluorohexane, followed by Nucleophile60% - 98%High: Tolerates esters, amides, and halogens. Excellent for late-stage diversification[3].
Photochemical Oxygen Walking C3 (meta)m-CPBA, 254 nm UV light, H2SO445% - 85%Moderate: Sensitive to ortho-dichloro, para-cyano, and carboxyl groups. Fails with quinoline N-oxides[4].
Radical Minisci Addition C2 / C4N-aminating agents, Alkyl halides, Photocatalyst50% - 90%High: Highly regioselective depending on the specific N-activating group utilized[2].

Conclusion

The integration of novel pyridine building blocks and late-stage functionalization techniques represents a critical advancement in medicinal chemistry. By leveraging direct C-H fluorination, photochemical oxygen walking, and rational bioisosteric replacement, drug development professionals can rapidly traverse chemical space, optimize pharmacokinetic parameters, and rescue toxic liability in advanced clinical candidates.

References

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link][5]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at:[Link][3]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances (PMC). Available at: [Link][1]

  • Late-Stage C–H Functionalization of Azines. Chemical Reviews (PMC). Available at: [Link][2]

Sources

Methodological & Application

Application Note: Advanced Bromination Protocols for 2-Ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regioselective functionalization, mechanistic causality, and validated experimental workflows.

Executive Summary & Mechanistic Rationale

2-Ethyl-3-methylpyridine is a highly versatile heterocyclic building block, prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including pyrazolopyridine-based GLP-1 receptor agonists. Functionalizing this core via bromination presents a classic regioselectivity challenge: differentiating between the electron-deficient pyridine ring and the two distinct alkyl side chains.

This application note details two divergent, field-proven methodologies to achieve precise bromination based on the desired target:

A. Side-Chain Functionalization (Wohl-Ziegler Bromination)

Directing bromine to the alkyl side chains relies on free-radical chemistry. When treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), the reaction is governed by the bond dissociation energies (BDE) of the alpha-protons. The secondary alpha-protons of the C2-ethyl group are kinetically and thermodynamically favored for abstraction over the primary protons of the C3-methyl group. This BDE differential ensures highly regioselective formation of 2-(1-bromoethyl)-3-methylpyridine [3].

B. Ring Functionalization (The "Retrosynthetic" Workaround)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring of 2-ethyl-3-methylpyridine is notoriously inefficient. The electron-withdrawing nature of the nitrogen atom severely deactivates the ring toward electrophiles [4]. To achieve a C4-brominated derivative, industry standards avoid direct bromination entirely. Instead, drug development protocols utilize a pre-brominated core: 4-bromo-2,3-dimethylpyridine .

By exploiting the enhanced acidity of the C2-methyl protons—which are stabilized by resonance with the adjacent electronegative pyridine nitrogen—selective deprotonation with lithium diisopropylamide (LDA) followed by methylation with iodomethane (MeI) seamlessly yields the desired 2-ethyl moiety [1].

Reaction Pathway Visualization

G cluster_0 Pathway A: Side-Chain Bromination cluster_1 Pathway B: Ring Bromination (Directed Alkylation) N1 2-Ethyl-3-methylpyridine (Starting Material) N2 NBS, AIBN, Heat (Radical Initiation) N1->N2 N3 2-(1-Bromoethyl)-3-methylpyridine (Target Product) N2->N3 N4 4-Bromo-2,3-dimethylpyridine (Pre-brominated Core) N5 LDA (-78 °C), then MeI (Selective C2-Deprotonation) N4->N5 N6 4-Bromo-2-ethyl-3-methylpyridine (Target Product) N5->N6

Divergent pathways for side-chain radical bromination vs. directed ring functionalization.

Experimental Protocols

Protocol A: Regioselective Radical Bromination of the Ethyl Side-Chain

Target: 2-(1-bromoethyl)-3-methylpyridine

This protocol adapts standard benzylic bromination conditions for ethylpyridines, utilizing a radical chain mechanism [3].

Reagents & Stoichiometry:

  • 2-Ethyl-3-methylpyridine: 1.0 equiv (e.g., 9.33 mmol)

  • N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized from water to remove Br₂ impurities)

  • Azobisisobutyronitrile (AIBN): 0.1 equiv

  • Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative (0.5 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 2-ethyl-3-methylpyridine in the chosen solvent.

  • Initiation: Add NBS and AIBN to the stirring solution at room temperature. The suspension will appear off-white.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75–80 °C). As the reaction proceeds, the insoluble NBS will be consumed, and succinimide (which is less dense) will begin to float to the surface of the solvent. This physical change is a self-validating indicator of reaction progress.

  • Monitoring: Reflux for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ (to neutralize trace HBr) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting orange oil can be used directly in subsequent substitution reactions or purified via silica gel chromatography.

Protocol B: Synthesis of 4-Bromo-2-ethyl-3-methylpyridine via Directed Alkylation

Target: 4-Bromo-2-ethyl-3-methylpyridine (C4-Ring Brominated Equivalent)

Because direct C4 bromination of 2-ethyl-3-methylpyridine is thermodynamically unfavorable, this protocol utilizes a highly efficient deprotonation-alkylation sequence on a pre-brominated scaffold [1, 2].

Reagents & Stoichiometry:

  • 4-Bromo-2,3-dimethylpyridine: 1.0 equiv (e.g., 37.9 mmol)

  • Lithium diisopropylamide (LDA): 1.05 equiv (Typically 1.11 M in hexanes/THF)

  • Iodomethane (MeI): 1.2 equiv

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.5 M).

Step-by-Step Methodology:

  • Cooling: Charge a flame-dried Schlenk flask with 4-bromo-2,3-dimethylpyridine and anhydrous THF under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution dropwise via syringe over 10 minutes. The solution will typically transition to a deep red/purple color, indicating the formation of the resonance-stabilized C2-methyl carbanion. Stir at -78 °C for exactly 5 minutes to ensure complete deprotonation without side reactions.

  • Alkylation: Add iodomethane (MeI) dropwise. Maintain the temperature at -78 °C.

  • Quenching: After stirring for an additional 30–60 minutes at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) directly to the cold mixture.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure 4-bromo-2-ethyl-3-methylpyridine.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two distinct bromination pathways.

ParameterProtocol A: Side-Chain BrominationProtocol B: Directed Ring Alkylation
Target Position C2-Ethyl side chain (1-bromoethyl)C4 position on Pyridine Ring
Reaction Type Free Radical Substitution (Wohl-Ziegler)Nucleophilic Aliphatic Substitution (Sₙ2)
Starting Material 2-Ethyl-3-methylpyridine4-Bromo-2,3-dimethylpyridine
Key Reagents NBS, AIBNLDA, Iodomethane (MeI)
Temperature 80 °C (Reflux)-78 °C
Primary Challenge Over-bromination (dibromide formation)Moisture sensitivity; competitive C3-alkylation
Expected Yield 65% – 80%70% – 85%

References

  • Pyrazolopyridine derivative having glp-1 receptor agonist effect (EP3517538B1). Google Patents.
  • Pyrazolopyridine derivative having glp-1 receptor agonist effect (US20230382912A1). Google Patents.
  • Development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) as potential adjuncts to ovarian cancer chemotherapy. PMC - NIH.
  • 4-Bromo-2,3-dimethylpyridine | 1988-75-6. Benchchem.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethyl-3-methylpyridine (CAS: 1346159-00-9) is a highly specialized, functionalized heteroaryl building block. The strategic placement of ethyl and methyl groups at the 2- and 3-positions imparts unique lipophilic and steric properties, making the resulting 5-aryl-2-ethyl-3-methylpyridine scaffolds highly sought after in medicinal chemistry. These motifs are frequently utilized to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance receptor binding affinities in drug development.

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of this specific substrate. By dissecting the mechanistic causality behind catalyst and solvent selection, this guide empowers researchers to achieve high-yielding C(sp2)-C(sp2) bond formations.

Mechanistic Causality & Experimental Design (E-E-A-T)

The Suzuki-Miyaura coupling remains the premier carbon-carbon bond-forming reaction in the pharmaceutical industry due to its functional group tolerance and mild conditions . For 5-Bromo-2-ethyl-3-methylpyridine, the catalytic cycle is governed by specific electronic and steric factors:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C5–Br bond. Unlike 2-bromopyridines, which can poison the catalyst via strong nitrogen coordination or suffer from altered bond dissociation energies, the C5 position is distal to the pyridine nitrogen. This allows for highly efficient oxidative addition without excessive steric hindrance from the adjacent 2-ethyl and 3-methyl groups .

  • Transmetalation (The Rate-Limiting Step): The transfer of the aryl group from the boronic acid to the Pd(II) center requires base activation. The base forms a crucial Pd–O–B intermediate (often referred to as the "missing link" in Suzuki couplings). We utilize an aqueous base system (e.g., K₂CO₃ in water) to facilitate the formation of this elusive arylpalladium(II)boronate complex, which dramatically accelerates the transmetalation event .

  • Reductive Elimination: The diorganopalladium(II) complex collapses to form the target biaryl product. The slight electron-donating nature of the alkyl groups on the pyridine ring subtly enriches the Pd center, which can theoretically slow reductive elimination. To counteract this, the use of bidentate ligands like dppf forces a cis-geometry that optimally accelerates this final step, rapidly regenerating the Pd(0) catalyst.

Visualizing the Catalytic Cycle

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Complex Ar-Pd(Br)L_2 OxAdd->PdII 5-Bromo-2-ethyl-3-methylpyridine Base Base Activation (Formation of Pd-O-B) PdII->Base TransMet Transmetalation (Transfer of Ar') Base->TransMet Arylboronic Acid + Base PdII_diaryl Diorganopalladium(II) Ar-Pd(Ar')L_2 TransMet->PdII_diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 5-Aryl-2-ethyl-3-methylpyridine RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-Bromo-2-ethyl-3-methylpyridine.

Reaction Optimization & Quantitative Data

To establish a self-validating system, multiple catalyst and base combinations were evaluated. The data below demonstrates the causality between ligand bite-angle, base solubility, and overall yield when coupling 5-Bromo-2-ethyl-3-methylpyridine with a standard phenylboronic acid.

Catalyst System (5 mol%)Base (3.0 eq)Solvent System (4:1 v/v)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O1668%Moderate conversion; monodentate ligands allow trans-isomerization, slowing reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 8 92% Rapid conversion; dppf ligand enforces cis-geometry, accelerating the final C-C bond formation.
Pd(dppf)Cl₂Cs₂CO₃Toluene / H₂O1088%Good yield; biphasic system requires vigorous stirring to ensure base interface interactions.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O695%Excellent alternative for coupling with highly sterically hindered ortho-substituted boronic acids.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating workflow. By observing the physical changes at each checkpoint, researchers can confirm the integrity of the reaction in real-time.

Experimental Workflow

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Assembly Add Substrates Prep->Mix Heat 3. Thermal Activation 90°C for 8-12h Mix->Heat Workup 4. Aqueous Work-up Extraction Heat->Workup Purify 5. Purification Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling procedure.

Protocol Steps

Step 1: Reagent Preparation & Degassing

  • Prepare a solvent mixture of 1,4-Dioxane and distilled water in a 4:1 (v/v) ratio (e.g., 8 mL Dioxane, 2 mL H₂O).

  • Sparge the solvent mixture with Argon or Nitrogen for at least 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the phosphine ligands (e.g., dppf to dppf-oxide), irreversibly killing the active Pd(0) catalyst.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk tube or a sealed pressure vial equipped with a magnetic stir bar, add:

    • 5-Bromo-2-ethyl-3-methylpyridine (1.0 mmol, 200 mg)

    • Arylboronic Acid (1.2 mmol)

    • K₂CO₃ (3.0 mmol, 414 mg)

    • Pd(dppf)Cl₂ (0.05 mmol, 36 mg)

  • Evacuate and backfill the vessel with Argon three times.

  • Add the degassed solvent mixture (10 mL) via syringe.

    • Self-Validation Checkpoint 1: The mixture should appear as a reddish-orange suspension. If it immediately turns jet-black upon solvent addition, oxygen has entered the system, causing premature palladium precipitation (Pd black).

Step 3: Thermal Activation

  • Seal the vessel and heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block with vigorous stirring (800+ rpm).

  • Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Self-Validation Checkpoint 2: The starting 5-Bromo-2-ethyl-3-methylpyridine is UV-active and typically elutes at Rf ~0.4. Complete consumption is usually observed within 8 hours. The formation of a new, highly UV-active spot (often exhibiting blue fluorescence under long-wave UV) confirms product formation.

Step 4: Aqueous Work-up

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and wash with water (20 mL).

  • Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).

  • Pool the pure fractions and evaporate to yield the target 5-aryl-2-ethyl-3-methylpyridine derivative.

References

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: National Institutes of Health (NIH / PMC) URL: [Link]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery. Specifically, 5-bromo-3-methylpyridine and its derivatives (such as 2-amino-5-bromo-3-methylpyridine and 2,5-dibromo-3-methylpyridine) serve as highly versatile building blocks for synthesizing kinase inhibitors, CNS-active agents, and complex supramolecular assemblies[1]. The bromo substituent at the 5-position provides an excellent handle for palladium-catalyzed cross-coupling chemistry, enabling rapid diversification through C–C, C–N, and C–P bond formation[1][2].

This application note provides researchers with field-proven, self-validating protocols for the functionalization of 5-bromo-3-methylpyridines, grounded in mechanistic causality and optimized for high-yield synthetic workflows.

Mechanistic Insights & Regioselectivity

Understanding the electronic and steric microenvironment of the 3-methylpyridine ring is critical for predictable cross-coupling.

  • Electronic Regioselectivity: In polyhalogenated substrates like 2,5-dibromo-3-methylpyridine, the C2 position is highly electron-deficient due to the inductive withdrawal from the adjacent pyridine nitrogen. Consequently, oxidative addition by the Pd(0) catalyst occurs preferentially at C2[2]. However, if the C2 position is blocked or substituted with an electron-donating group (e.g., 2-amino-5-bromo-3-methylpyridine), the C5 bromine becomes the exclusive site for cross-coupling[3][4].

  • Steric Shielding: The methyl group at the C3 position exerts significant steric hindrance on the adjacent C2 and C4 positions. The C5 position, however, remains sterically accessible. This geometric advantage ensures that bulky palladium-ligand complexes can easily undergo oxidative addition at C5 without severe steric repulsion, leading to near-quantitative yields in optimized Suzuki-Miyaura and Hirao couplings[3][4].

  • Catalyst Poisoning Considerations: Unprotected amino groups (e.g., in 2-amino-5-bromo-3-methylpyridine) can potentially coordinate with the palladium center, leading to catalyst deactivation. To counteract this, reactions often require specific phosphine ligands (like PPh3) or slightly elevated catalyst loadings (5–10 mol%) to maintain the active catalytic cycle[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L2] Pd0->OxAdd 5-Bromo-3-methylpyridine TransMet Transmetalation [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet Coupling Partner + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Fig 1. Palladium-catalyzed cross-coupling catalytic cycle for 5-bromo-3-methylpyridines.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot and adapt the methodology.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol is optimized for coupling 5-bromo-3-methylpyridines with arylboronic acids, a critical step in building biaryl kinase inhibitor libraries[1][2].

Reagents & Materials:

  • 5-Bromo-3-methylpyridine derivative (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 5-bromo-3-methylpyridine substrate, arylboronic acid, and K3PO4.

    • Causality: K3PO4 is chosen as the base because its high solubility in the aqueous phase facilitates the formation of the reactive boronate complex required for the transmetalation step[2].

  • Degassing (Critical Step): Add the 1,4-dioxane/water mixture. Degas the suspension using three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)4 (5 mol%). Seal the flask and heat to 85–95 °C with vigorous stirring for 12–18 hours[2].

  • Reaction Monitoring (Self-Validation): Analyze an aliquot via TLC (Hexanes/Ethyl Acetate). The reaction is complete when the UV-active spot corresponding to the bromopyridine starting material disappears.

  • Work-up & Purification: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography[2].

Protocol B: Hirao Cross-Coupling (C–P Bond Formation)

This protocol details the synthesis of aminopyridyl phosphonates using diethyl phosphite, demonstrating excellent tolerance for unprotected amino groups[3].

Reagents & Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 mmol)

  • Diethyl phosphite (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (10 mol%)

  • Triphenylphosphine [PPh3] (30 mol%)

  • Triethylamine (Et3N) (1.5 mmol)

  • Refluxing Solvent (e.g., Toluene or THF, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry flask under Argon, dissolve Pd(OAc)2 and PPh3 in the chosen solvent. Stir for 10 minutes at room temperature.

    • Causality: This incubation period allows the in situ reduction of Pd(II) to the active Pd(0)(PPh3)n species required to initiate oxidative addition[3].

  • Substrate Addition: Add 2-amino-5-bromo-3-methylpyridine, followed by diethyl phosphite and Et3N.

    • Causality: Et3N serves a dual purpose: it acts as a base to neutralize the HBr generated during the reaction and facilitates the tautomerization of diethyl phosphite to its reactive P(III) form.

  • Thermal Activation: Heat the mixture to reflux for 16 hours.

  • Self-Validation (NMR): Following standard aqueous work-up and column chromatography (CH2Cl2-MeOH, 4%→5%), validate the product using 31P NMR. A successful coupling will yield a distinct phosphorus signal at approximately δ 19.12 ppm[3]. Furthermore, 1H NMR will show the disappearance of the characteristic C5-Br associated proton.

Workflow N1 Substrate Preparation N2 Degassing & Setup N1->N2 N3 Catalytic Reaction N2->N3 N4 Aqueous Work-up N3->N4 N5 Purification (Column/HPLC) N4->N5

Fig 2. Standardized workflow for the palladium-catalyzed cross-coupling protocol.

Quantitative Data & Yield Optimization

The table below summarizes literature-validated yields for the cross-coupling of 5-bromo-3-methylpyridine derivatives, highlighting the efficiency of the described catalytic systems.

SubstrateCoupling PartnerReaction TypeCatalyst SystemYieldRef.
2-Amino-5-bromo-3-methylpyridineDiethyl phosphiteHirao (C–P)Pd(OAc)2 / PPh386%[3]
2-Amino-5-bromo-3-methylpyridine(2-Methylnaphthalen-1-yl)boronic acidSuzuki (C–C)Pd-catalyzed97%[4]
2,5-Dibromo-3-methylpyridineArylboronic acidSuzuki (C–C)Pd(PPh3)4>80%*[2]

*Yields vary based on the specific electronic nature of the arylboronic acid used. Regioselectivity favors the C2 position for 2,5-dibromo substrates.

References

  • [3] Efficient Palladium-Catalyzed Synthesis of Aminopyridyl Phosphonates from Bromopyridines and Diethyl Phosphite. thieme-connect.com. Available at:

  • [2] 2,5-Dibromo-3-methylpyridine | 3430-18-0. benchchem.com. Available at:

  • [1] Buy 2-Amino-5-bromo-3-methoxybenzonitrile | 176718-54-0. smolecule.com. Available at:

  • [4] Axially-chiral boramidine for detailed (chir)optical studies. rsc.org. Available at:

Sources

Application Note: Modular Synthesis of Pyrazolopyridine Derivatives using 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Bromo-2-ethyl-3-methylpyridine as a critical building block in the synthesis of complex pyrazolopyridine derivatives , particularly for kinase inhibitor discovery (e.g., JAK, TRK, MAPK pathways).

Given the structural specificity of the starting material (a fully substituted pyridine core), this guide focuses on Modular Assembly Strategies (Cross-Coupling) rather than de novo ring fusion, which is chemically inefficient for this specific substitution pattern.

Executive Summary & Strategic Rationale

5-Bromo-2-ethyl-3-methylpyridine (CAS: 288309-10-8 / Generic) is a "privileged fragment" in drug discovery. Its value lies in the 2-ethyl-3-methyl substitution pattern, which serves two critical functions in bioactive molecules:

  • Hydrophobic Pocket Filling: The ethyl and methyl groups provide precise lipophilic bulk, often required to fill the ATP-binding pockets of kinases or allosteric sites of GPCRs.

  • Metabolic Blocking: Substitution at the 2- and 3-positions blocks common sites of oxidative metabolism (P450-mediated oxidation), extending the half-life of the final drug candidate.

This guide details the protocols for coupling this pyridine fragment to Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyridine scaffolds, creating bi-heteroaryl systems common in modern oncology therapeutics (e.g., Ibrutinib or Vemurafenib analogs).

Chemical Pathway Analysis

The synthesis relies on the high reactivity of the C5-Bromine handle for Palladium-catalyzed cross-coupling. The 2-ethyl and 3-methyl groups exert an electron-donating inductive effect (+I), which slightly deactivates the ring towards nucleophilic attack but makes the C-Br bond robust for oxidative addition in catalytic cycles.

Reaction Logic Diagram (DOT)

G SM 5-Bromo-2-ethyl-3-methylpyridine (Starting Material) Path1 Pathway A: Miyaura Borylation SM->Path1 Pd(dppf)Cl2, B2Pin2 Path2 Pathway B: Direct Suzuki Coupling SM->Path2 Pyrazolopyridine-B(OH)2 Pd(PPh3)4 Path3 Pathway C: Buchwald-Hartwig Amination SM->Path3 Amino-Pyrazolopyridine Pd2(dba)3, Xantphos Boronate Pyridine-5-Boronic Ester (Activated Nucleophile) Path1->Boronate Target1 Pyrazolopyridine-Pyridine (Bi-aryl Scaffold) Path2->Target1 Target2 N-(Pyrazolopyridin-yl) -Aminopyridine Path3->Target2 Boronate->Target1 Halo-Pyrazolopyridine Suzuki Conditions

Caption: Strategic divergence for utilizing 5-Bromo-2-ethyl-3-methylpyridine in library synthesis.

Experimental Protocols

Protocol A: Synthesis of the Pyridine-Boronate Intermediate

Use Case: When the Pyrazolopyridine partner is halogenated (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine).

Objective: Convert 5-Bromo-2-ethyl-3-methylpyridine into its corresponding pinacol boronic ester.

Reagents:

  • Substrate: 5-Bromo-2-ethyl-3-methylpyridine (1.0 eq)

  • Boron Source: Bis(pinacolato)diboron (B2Pin2) (1.2 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)

  • Base: Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a dry Schlenk flask with the substrate, B2Pin2, and KOAc. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Degas the solvent by sparging with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 rapidly against a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Look for M+H of boronate ester; Note: Boronic acids often de-borylate on LC columns, check for the parent acid mass if ester hydrolyzes).

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[1][2]

  • Purification: Concentrate the filtrate. The residue is often used directly in the next step (telescoped) to avoid protodeboronation. If isolation is required, perform rapid flash chromatography (Hexane/EtOAc) on neutral alumina (silica can cause degradation).

Protocol B: Suzuki-Miyaura Cross-Coupling (Bi-aryl Formation)

Use Case: Coupling 5-Bromo-2-ethyl-3-methylpyridine directly to a Pyrazolopyridine-boronic acid.

Mechanism: The 5-position of the pyridine is sterically accessible (flanked by protons), allowing for high-yield coupling even with bulky pyrazolopyridine partners.

Reagents:

  • Electrophile: 5-Bromo-2-ethyl-3-methylpyridine (1.0 eq)

  • Nucleophile: (1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (Tetrakis) (0.05 eq) or XPhos Pd G2 (for difficult substrates).

  • Base: Na2CO3 (2M aqueous solution) (2.5 eq)

  • Solvent: DME/Water (3:1 ratio) or Toluene/Ethanol/Water (4:2:1).

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, combine the bromide and the boronic acid.

  • Solvent System: Add the DME and aqueous Na2CO3.

  • Degassing: Sparge with Nitrogen for 5 minutes.

  • Catalysis: Add Pd(PPh3)4. Seal the vessel immediately.

  • Thermal Cycle: Heat to 100°C for 12 hours (conventional) or 120°C for 30 minutes (microwave).

    • Critical Control Point: Ensure vigorous stirring. The biphasic system requires efficient mixing for the transfer of the boronate to the organic phase.

  • Extraction: Dilute with water, extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Silica gel chromatography.

    • Eluent: DCM:MeOH (95:5) or EtOAc:Hexane gradient.[3] Pyrazolopyridines are polar; ensure the column is flushed well.

Data Table: Typical Reaction Performance

ParameterCondition A (Standard)Condition B (Optimized for Sterics)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dtbpf)Cl2 (2 mol%)
Base Na2CO3 (aq)K3PO4 (solid, anhydrous)
Solvent DME/H2O1,4-Dioxane
Temp/Time 100°C / 12h90°C / 2h
Yield 65-75%85-92%
Note Good for general screeningRequired if Pyrazolopyridine is bulky
Protocol C: Buchwald-Hartwig Amination

Use Case: Creating a C-N linkage (e.g., 5-amino-pyridine derivative).

Reagents:

  • Aryl Halide: 5-Bromo-2-ethyl-3-methylpyridine (1.0 eq)

  • Amine: 1H-Pyrazolo[3,4-b]pyridin-4-amine (1.1 eq)

  • Catalyst: Pd2(dba)3 (0.02 eq)

  • Ligand: Xantphos (0.04 eq) (Preferred for heterocycles) or BrettPhos.

  • Base: Cs2CO3 (2.0 eq) (Must be anhydrous).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Methodology:

  • Dry Setup: Flame-dry the glassware. Moisture kills this reaction.

  • Pre-complexation: Stir Pd2(dba)3 and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the pyridine substrate, the amine, and the cesium carbonate.

  • Heating: Reflux (100-110°C ) for 16 hours.

  • Filtration: Filter hot through Celite (Cs2CO3 can clog; use a wide filter).

  • Purification: Flash chromatography. Note that the product is likely basic; use 1% Triethylamine in the eluent to prevent streaking.

Troubleshooting & Quality Control

Common Impurities
  • Protodeboronation (Suzuki): If the boronic acid partner loses the B(OH)2 group, you will see the mass of the pyrazolopyridine minus the boronate. Solution: Switch to anhydrous conditions (Protocol B, Condition B) using K3PO4 and Dioxane.

  • Homocoupling: Formation of Pyridine-Pyridine dimers. Solution: Reduce catalyst loading and ensure strict oxygen-free conditions.

Analytical Validation (Self-Validating System)
  • 1H NMR Marker: The 2-ethyl group is a distinct diagnostic handle.

    • Triplet (CH3) at ~1.2 ppm.

    • Quartet (CH2) at ~2.8 ppm.

    • Shift: Upon coupling at C5, the C6-H singlet (pyridine ring) will shift downfield (from ~8.3 to ~8.6+ ppm) due to the extended conjugation.

  • 13C NMR: Look for the disappearance of the C-Br carbon signal (~118 ppm) and the appearance of the quaternary C-C bond signal (~130-140 ppm).

References

  • Suzuki-Miyaura Coupling in Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyrazolopyridines in Kinase Inhibitors

    • Lynch, B. M., et al. (1988).[4] Efficient syntheses of pyrazolo[3,4-b]pyridines.[4][5][6][7][8][9][10] Canadian Journal of Chemistry, 66(3), 420-428. Link

    • Note: Describes the fundamental reactivity of the ring system.
  • Buchwald-Hartwig Conditions for Pyridines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Properties of 5-Bromo-2-ethyl-3-methylpyridine

    • ChemicalBook Entry & Physical Properties. Link (Verified CAS and structure availability).

Disclaimer: All protocols involve hazardous chemicals. Perform all reactions in a fume hood with appropriate PPE. The 5-bromo-2-ethyl-3-methylpyridine starting material is an irritant; avoid inhalation.

Sources

Application Note: Electrophilic Aromatic Substitution (EAS) of 2,3-Disubstituted Pyridines – Mechanistic Insights and Optimization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

The functionalization of pyridine scaffolds remains a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. However, electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously challenging. The inherent electronegativity of the nitrogen atom severely deactivates the aromatic system, rendering its reactivity toward electrophiles comparable to that of nitrobenzene[1].

Furthermore, under the highly acidic conditions typically required for classical EAS (e.g., nitration or sulfonation), the basic nitrogen atom undergoes protonation[2]. This generates a pyridinium cation, introducing a formal positive charge that electrostatically repels incoming electrophiles and further suppresses reaction rates[2].

In unsubstituted pyridines, EAS kinetically favors the C3 position because the corresponding sigma complex avoids placing a positive charge directly adjacent to the electronegative nitrogen atom[3]. However, in 2,3-disubstituted pyridines , the preferred C3 position and the C2 position are sterically and electronically blocked. Consequently, the regioselectivity is dictated by a complex interplay of the existing substituents' electronic directing effects and steric hindrance, forcing the electrophile to attack the C4, C5, or C6 positions[1].

Causality in Experimental Design: Overcoming Deactivation

To bypass the extreme conditions required for direct EAS (which often lead to degradation or poor yields), researchers employ indirect activation strategies or modern organometallic alternatives.

The N-Oxide Activation Strategy

A highly effective and classical workaround is the oxidation of the pyridine ring to its corresponding N-oxide[2]. The N-oxide oxygen atom acts as a powerful electron-donating group via resonance, significantly enriching the electron density of the ring[1]. This modification not only accelerates the reaction—making it faster than the EAS of benzene—but also strongly directs electrophilic attack to the C4 and C6 positions[2]. Following the substitution, the N-oxide is easily reduced (deoxygenated) back to the substituted pyridine[2].

G A 2,3-Disubstituted Pyridine B Direct EAS (Harsh) A->B Low Yield / N-Protonation C N-Oxidation (Activation) A->C mCPBA / H2O2 F Functionalized Pyridine B->F Poor Regioselectivity D C4 / C6 Substitution C->D Electrophile (Br+, NO2+) E Deoxygenation D->E PCl3 / Pd/C E->F High Yield

Logic pathway for overcoming pyridine EAS deactivation via N-oxidation.

Halogenation Reagent Selection

When direct halogenation is attempted, the choice of reagent is critical. The use of elemental bromine (


) often requires fuming sulfuric acid (oleum), proceeds very slowly, and leads to difficult-to-separate mixtures of mono- and dibromo isomers[4]. To prevent polyhalogenation and avoid harsh acidic media, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) are preferred[5]. Using these reagents at a carefully controlled stoichiometric ratio (e.g., 0.4 to 0.9 equivalents of DBDMH) minimizes side-product formation[4].
Directed ortho-Metalation (DoM) as a Modern Alternative

For substrates where classical EAS fails or lacks regiocontrol, directed metalation offers a precise alternative. Utilizing sterically hindered bases like TMPMgCl·LiCl allows for the regioselective magnesiation of the pyridine core[6]. The resulting organometallic intermediate can be trapped with various electrophiles (e.g.,


, 

, or allyl bromide) at cryogenic temperatures, yielding fully functionalized heterocycles with high fidelity[6].

Quantitative Data Summary

The table below summarizes the expected outcomes of various electrophilic functionalization strategies on 2,3-disubstituted pyridine scaffolds.

StrategyReagents / ConditionsIntermediate / Active SpeciesTypical RegioselectivityYield Range
Direct Nitration

, Fuming

, 130 °C
Pyridinium cationPoor (Mixed C4/C5/C6)10 - 30%
N-Oxide Nitration

,

, 125 °C
Pyridine N-oxideC4 (Major) / C6 (Minor)65 - 85%
Direct Bromination DBDMH, No solvent, 80-125 °CBromonium ion (

)
C4 / C5 (Substituent dependent)50 - 75%
Directed Metalation TMPMgCl·LiCl, THF, -78 °C to 0 °CPyridyl-magnesium speciesOrtho to directing group70 - 92%

Experimental Protocols

The following self-validating protocols outline the step-by-step methodologies for the functionalization of 2,3-disubstituted pyridines.

Workflow Step1 Step 1: N-Oxidation (mCPBA, DCM, 0°C) Step2 Step 2: EAS Reaction (HNO3/H2SO4 or NBS) Step1->Step2 Step3 Step 3: Workup & Isolation (Neutralization, Extraction) Step2->Step3 Step4 Step 4: Deoxygenation (PCl3, CHCl3, Reflux) Step3->Step4

Step-by-step workflow for the indirect EAS of 2,3-disubstituted pyridines.

Protocol A: Indirect Nitration via N-Oxide Activation

This protocol leverages the electron-donating effect of the N-oxide to achieve regioselective nitration[1].

Step 1: N-Oxidation

  • Dissolve the 2,3-disubstituted pyridine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 15 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The starting material spot will disappear, replaced by a highly polar, UV-active baseline spot (the N-oxide).

  • Quench with saturated aqueous

    
    , extract with DCM, wash with 1M NaOH to remove mCBA, and concentrate in vacuo.
    

Step 2: Electrophilic Nitration

  • Dissolve the crude N-oxide in concentrated

    
     (5 mL) at 0 °C.
    
  • Transfer the nitrating acid (a 1:1 mixture of conc.

    
     and 
    
    
    
    ) to an addition funnel and add it dropwise over 30 minutes[1].
  • Heat the reaction mixture to an internal temperature of 125–130 °C for 3 hours[1].

  • Cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice in a large beaker[1].

  • Self-Validation Checkpoint: Slowly add saturated

    
     solution in portions. Vigorous foaming will occur. Continue addition until the pH reaches 7-8. The precipitation of a yellow solid confirms successful neutralization and product formation[1].
    
  • Isolate the solid by vacuum filtration.

Step 3: Deoxygenation

  • Dissolve the nitrated N-oxide in chloroform (20 mL) and add phosphorus trichloride (

    
    , 3.0 equiv) dropwise at 0 °C.
    
  • Reflux the mixture for 4 hours.

  • Cool, pour over ice, neutralize, and extract with DCM to yield the final functionalized 2,3-disubstituted pyridine.

Protocol B: Directed ortho-Metalation (DoM) and Halogenation

This protocol utilizes Knochel's base for complete regiocontrol, bypassing classical EAS limitations[6].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the 2,3-disubstituted pyridine (1.0 equiv) and anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath[1].

  • Metalation: Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Self-Validation Checkpoint: The solution typically develops a deep yellow/red color, indicating the formation of the pyridyl-magnesium species.

  • Electrophilic Quench: Add a solution of the electrophile (e.g.,

    
     or NBS, 1.2 equiv) in THF dropwise at -78 °C[1].
    
  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash chromatography.

References

Sources

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the process development for the Buchwald-Hartwig amination of 5-Bromo-2-ethyl-3-methylpyridine (Substrate A) . While standard aryl bromides are routine substrates, Substrate A presents a specific "push-pull" challenge in catalysis:

  • Electronic Deactivation: The pyridine ring is electron-deficient, facilitating oxidative addition at the C-Br bond compared to electron-rich aryls. However, the nitrogen atom at the 1-position is a potent σ-donor capable of displacing phosphine ligands, leading to catalyst poisoning (formation of inactive Pd-pyridine complexes).

  • Steric Modulation: The 2-ethyl and 3-methyl substituents provide a critical "steric fence." Unlike unsubstituted 3-bromopyridine, these alkyl groups partially shield the pyridine nitrogen, reducing its ability to poison the catalyst. However, they do not significantly hinder the reaction center at C-5, making this substrate highly amenable to coupling if the correct ligand architecture is chosen.

Core Recommendation: The protocol prioritizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands serve a dual purpose: they drive the oxidative addition into the electron-poor pyridine ring and sterically preclude the pyridine nitrogen from coordinating to the Palladium center.

Mechanistic Pathway & Catalyst Poisoning[1]

Understanding the competition between the productive catalytic cycle and the non-productive "poisoning" pathway is essential for troubleshooting.

Visualization of the Catalytic Cycle

The diagram below illustrates the productive cycle (Green/Blue) versus the pyridine poisoning trap (Red).

BuchwaldMechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate A Poison OFF-CYCLE TRAP Pd-Pyridine Complex (Catalyst Deactivation) Pd0->Poison Pyridine N-Coordination AmineCoord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + Amine OxAdd->Poison Ligand Displacement Deprot Deprotonation (Base) (Ar-Pd(II)-NR2) AmineCoord->Deprot + Base (-HBr) Product Reductive Elimination (Product + Pd(0)) Deprot->Product Rate Limiting Step Product->Pd0 Regeneration

Caption: Figure 1.[1] The Buchwald-Hartwig catalytic cycle.[1][2][3][4][5] Note the "Off-Cycle Trap" where the pyridine nitrogen displaces the ligand, halting reactivity. Bulky ligands prevent this path.

Screening Strategy: The "Self-Validating" Protocol

Do not commit to a 10g batch immediately. Use this micro-scale screening protocol to validate the ligand/base combination for your specific amine partner.

Ligand Selection Logic
  • Primary Amines (R-NH2): Use BrettPhos or tBuBrettPhos . These ligands are designed to prevent the formation of the stable Pd-amido dimer, which is a common resting state for primary amines.

  • Secondary Amines (R2NH): Use RuPhos .[1] It provides exceptional activity for secondary amines and resists β-hydride elimination.

  • "Universal" Backup: Xantphos . If the above fail, Xantphos is a chelating ligand that makes the catalyst extremely robust against pyridine poisoning, though reaction rates may be slower.

Rapid Screening Protocol (100 mg Scale)

Objective: Determine if the reaction is working within 2 hours.

ParameterCondition A (Primary Amines)Condition B (Secondary Amines)
Catalyst Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand BrettPhos (2-4 mol%)RuPhos (2-4 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent tBuOH or DioxaneToluene or Dioxane
Temperature 100°C80-100°C

Validation Checkpoint: After 1 hour, pull an aliquot for LCMS.

  • Success: Product mass observed.

  • Failure (Dehalogenation): Mass of [Substrate A minus Br plus H] observed. Cause: Temperature too high or amine is sterically crowded.

  • Failure (Stalled): Only Starting Material (SM) observed. Cause: Catalyst poisoning.[1][6][7] Switch to Xantphos or increase catalyst loading.

Optimized Production Protocol

This protocol is scaled for 5.0 grams of 5-Bromo-2-ethyl-3-methylpyridine. It assumes a coupling with a secondary amine (e.g., morpholine, piperidine derivatives).

Reagents & Stoichiometry
  • Substrate: 5-Bromo-2-ethyl-3-methylpyridine (5.0 g, 25.0 mmol, 1.0 equiv)

  • Amine: Secondary Amine (30.0 mmol, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (112 mg, 0.5 mmol, 2 mol%)

  • Ligand: RuPhos (466 mg, 1.0 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.36 g, 35.0 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (125 mL, 0.2 M concentration)

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Pyridines)

  • Why: Pre-forming the active catalyst prevents the pyridine substrate from binding to "naked" Palladium before the ligand does.

  • In a reaction vessel, add Pd(OAc)₂ , RuPhos , and 10 mL of Toluene.

  • Stir at room temperature for 5-10 minutes. The solution should turn from orange/brown to a clear, deep ruby red or yellow (depending on ligand quality). This confirms the formation of the L-Pd(0) species.

Step 2: Substrate Addition

  • Add the 5-Bromo-2-ethyl-3-methylpyridine , the Amine , and the Base (NaOtBu) to the vessel.

  • Note: NaOtBu is hygroscopic. Weigh it quickly in air or use a glovebox if available.

Step 3: Degassing

  • Add the remaining Toluene (115 mL).

  • Sparge the mixture with Nitrogen or Argon for 15 minutes. Alternatively, perform 3 cycles of Vacuum/Backfill.

  • Scientific Integrity: Oxygen kills the active Pd(0) species. Inadequate degassing is the #1 cause of variable yields.

Step 4: Reaction

  • Heat the mixture to 100°C (internal temperature).

  • Stir vigorously (800+ rpm). Mass transfer is crucial for the insoluble base.

  • Monitor by HPLC/LCMS at 2 hours and 4 hours.

Step 5: Workup

  • Cool to room temperature.[8]

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.[9]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate). Pyridine derivatives can streak on silica; adding 1% Triethylamine to the eluent is recommended.

Troubleshooting & Failure Analysis

ObservationDiagnosisCorrective Action
Reaction turns black immediately "Palladium Black" formation. Ligand failed to stabilize Pd.Ensure Ligand:Pd ratio is > 1.5:1. Re-check inert atmosphere. Switch to Xantphos .
SM remains, no product, no side products Catalyst Poisoning.The pyridine N is binding Pd.[7][9] Switch to a bulky precatalyst like RuPhos Pd G4 or BrettPhos Pd G4 to ensure immediate turnover.
Product forms but stops at 50% Catalyst Death.Add a second portion of catalyst (0.5 mol%) dissolved in degassed solvent.
Dehalogenated SM observed (Ar-H)

-Hydride Elimination / Hydrodehalogenation.
Reaction is "starved" of amine. Increase amine equivalents (1.5 eq). Lower temperature to 80°C.

References

  • BenchChem Application Notes. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (Accessed 2023).[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Detailed ligand selection guide).
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][10] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Mechanism and Protocols.Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[11] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. (Demonstrates tBuBrettPhos utility for coordinating heterocycles). Link

Sources

Application Note: Strategic Functionalization of Pyridine at the C-5 Position

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes high-fidelity, reproducible protocols over theoretical novelties, focusing on the C-5 functionalization of the pyridine ring —a critical "meta" position often difficult to access due to the electronic deactivation of the heterocycle.

Executive Summary & Strategic Overview

The pyridine ring is the most prevalent heterocyclic motif in FDA-approved drugs. However, its electron-deficient nature renders Electrophilic Aromatic Substitution (SEAr) difficult, typically requiring forcing conditions that are incompatible with complex scaffolds. While Nucleophilic Aromatic Substitution (SNAr) readily targets C-2 and C-4, the C-3 and C-5 (meta) positions remain synthetically challenging "dead zones" in many standard workflows.

Accessing the C-5 position is particularly valuable when the C-2 position is already substituted (a common pharmacophore pattern). In such 2-substituted pyridines, C-3 is sterically crowded, making C-5 the prime target for late-stage functionalization (LSF) via steric control.

The "Pyridine Problem" and Solutions
ChallengeConventional OutcomeC-5 Strategic Solution
Electronic Deactivation SEAr fails or requires harsh acid/heat.Transition Metal Catalysis: Use Ir or Pd to bypass electronic bias.
N-Coordination Catalyst poisoning (Pd/Pt bind to N).Steric Blocking: Use bulky ligands (e.g., dtbpy) or 2-substitution to prevent N-binding.
Regioselectivity C-2/C-4 (electronic) or C-3/C-5 mixture.[1]Steric Steering: 2-substituted pyridines direct Ir-catalyzed borylation almost exclusively to C-5.

Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, determine the substitution pattern of your starting material.

DecisionTree Start Starting Material Selection Subst Is the Pyridine 2-Substituted? Start->Subst Yes Yes (e.g., 2-Me, 2-Ph, 2-CF3) Subst->Yes Steric bias exists No No (Unsubstituted/Symmetric) Subst->No C-3 = C-5 MethodA METHOD A: Ir-Catalyzed C-H Borylation (Steric Control -> C-5 Selectivity) Yes->MethodA MethodB METHOD B: Classic Cross-Coupling (Start with 3-Bromopyridine) No->MethodB Product: 2-Subst-5-Bpin-Pyridine Product: 2-Subst-5-Bpin-Pyridine MethodA->Product: 2-Subst-5-Bpin-Pyridine Product: 3-Aryl-Pyridine (Symmetric) Product: 3-Aryl-Pyridine (Symmetric) MethodB->Product: 3-Aryl-Pyridine (Symmetric)

Figure 1: Strategic decision tree for selecting the functionalization pathway. Note that for unsubstituted pyridine, C-3 and C-5 are equivalent.

Detailed Protocols

Method A: Ir-Catalyzed C-H Borylation (The Gold Standard)

Best for: Direct functionalization of 2-substituted pyridines at C-5. Mechanism: The active Iridium catalyst is sterically bulky.[2] It avoids the C-2 (ortho to N) and C-3 (ortho to the 2-substituent) positions, selectively activating the C-5 C-H bond.

Materials
  • Precatalyst:

    
     (Methoxydi(cyclooctadiene)iridium(I) dimer) - Air stable solid.
    
  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine). Crucial for steric selectivity.

  • Boron Source:

    
     (Bis(pinacolato)diboron).
    
  • Solvent: MTBE (Methyl tert-butyl ether) or THF. Can often be run neat.[2]

  • Inert Gas: Nitrogen or Argon.

Protocol Steps
  • Catalyst Pre-formation: In a glovebox or under Ar flow, charge a reaction vial with

    
     (1.5 mol%) and dtbpy (3.0 mol%).
    
  • Activation: Add a minimal amount of solvent (MTBE, ~1 mL) and

    
     (1.0 equiv). The solution should turn deep red/brown, indicating the formation of the active tris(boryl) species.
    
  • Substrate Addition: Add the 2-substituted pyridine (1.0 equiv). If the substrate is a solid, dissolve in minimal MTBE/THF.

  • Reaction: Seal the vial and heat to 60–80 °C for 4–16 hours.

    • Note: Monitor by GC-MS or LC-MS. The appearance of the M+126 mass (Bpin adduct) confirms conversion.

  • Workup: Cool to room temperature.

    • Option A (Isolation): Concentrate in vacuo. Pass through a short plug of silica gel (eluting with Hexane/EtOAc) to remove the catalyst. Pyridyl boronates can be protodeborylated on silica, so work quickly or use neutral alumina.

    • Option B (One-Pot Coupling): Evaporate solvent (if volatile) and add Pd catalyst, base, and aryl halide directly to the residue for a subsequent Suzuki coupling.

Critical Troubleshooting
  • Low Conversion: Ensure the system is strictly oxygen-free. Oxygen kills the active Ir-boryl species.

  • C-3 vs C-5 Selectivity: If the group at C-2 is small (e.g., -Me), you may see minor C-4 borylation. If C-2 is bulky (e.g., -CF3, -Ph), C-5 selectivity is typically >95%.

  • Stability: 2-pyridyl boronates are unstable (protodeborylation). 5-pyridyl boronates are relatively stable , making this route robust.

Method B: Pd-Catalyzed Cross-Coupling (Pre-functionalized)

Best for: Building libraries where the C-5 substituent varies, starting from commercially available 5-bromo-2-substituted pyridines.

Protocol Steps
  • Setup: Charge a vial with 5-bromo-2-methylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). This catalyst resists coordination by the pyridine nitrogen better than 
    
    
    
    .
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Reaction: Heat to 90 °C for 12 hours.

  • Purification: Standard aqueous workup and silica chromatography.

Mechanistic Insight & Visualization

Understanding the catalytic cycle of Method A is vital for troubleshooting. The cycle relies on the oxidative addition of the C-H bond to the Ir(III) center.

IrCycle PreCat [Ir(OMe)(cod)]2 + dtbpy Active Active Species: [Ir(dtbpy)(Bpin)3] PreCat->Active + B2pin2 Coord Steric Sorting: Ir approaches C-5 (Avoids C-2/N) Active->Coord + Substrate OxAdd Oxidative Addition (C-H Activation) Coord->OxAdd RedElim Reductive Elimination (Release Product) OxAdd->RedElim RedElim->Active Regeneration

Figure 2: Simplified catalytic cycle for Ir-catalyzed C-H borylation. The bulky ligands (dtbpy) and boryl groups create a "steric pocket" that rejects the crowded C-3 position.

Comparative Data Analysis

The following table compares the efficiency of C-5 functionalization methods for a model substrate: 2-Phenylpyridine .

MethodReagentsC-5 SelectivityYieldNotes
Ir-Borylation

, dtbpy
>98% 82-94%Best for late-stage. No pre-functionalization needed.
SEAr (Bromination)

, Oleum/Heat
<10%<30%Favors C-3 but mixtures occur; harsh conditions degrade scaffold.
Radical (Minisci) Alkyl radical, acid<5%VariableFavors C-2/C-4 (nucleophilic positions).
Direct Arylation Pd(OAc)2, Ag salts~60%40-60%Often requires N-oxide activation or specific directing groups.

References

  • Iridium-Catalyzed C–H Boryl

    • Source: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Science.
    • Relevance: The foundational work establishing steric control in Ir-boryl
    • Link:[Link]

  • Iridium-Catalyzed C–H Boryl

    • Source: Marder, T. B., et al. (2011). Journal of Organic Chemistry.
    • Relevance: Demonstrates high C-5 selectivity in 2-substituted pyridines using the dtbpy ligand system.
    • Link:[Link]

  • Regioselective C-H Functionaliz

    • Source: Steel, P. G., et al. (2013). Chemical Science.
    • Relevance: Detailed analysis of steric vs.
    • Link:[Link]

  • Practical Guide to C-H Activ

    • Source: Hartwig, J. F. (2012). Accounts of Chemical Research.
    • Relevance: Comprehensive review of boryl
    • Link:[Link]

Sources

Application Notes & Protocols: Leveraging 5-Bromo-2-ethyl-3-methylpyridine as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1] Its derivatives are integral to the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurological disorders. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

5-Bromo-2-ethyl-3-methylpyridine emerges as a particularly valuable building block for pharmaceutical synthesis. This trisubstituted pyridine offers a unique combination of features:

  • A Versatile Chemical Handle: The bromine atom at the 5-position is strategically placed for facile derivatization via modern palladium-catalyzed cross-coupling reactions.

  • Modulated Steric and Electronic Profile: The 2-ethyl and 3-methyl groups provide steric bulk and electron-donating character, which can influence reaction outcomes and modulate the biological activity of the final compounds.

This guide provides detailed application notes and validated protocols for the use of 5-Bromo-2-ethyl-3-methylpyridine in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Physicochemical Properties & Safe Handling

While a specific CAS number for 5-Bromo-2-ethyl-3-methylpyridine is not publicly cataloged, its properties can be extrapolated from closely related analogues. For the purpose of this guide, we will reference data from similar 5-bromo-2,3-substituted pyridines.[2][3][4][5]

Table 1: Representative Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₀BrN-
Molecular Weight 200.08 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solid[6]
Purity ≥97% (Typical for commercial-grade intermediates)[5]
Solubility Soluble in common organic solvents (e.g., Toluene, Dioxane, THF, DCM, EtOAc)-
Safety, Storage, and Handling

As with all brominated heterocyclic compounds, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials.[2]

  • Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. Ensure the area is well-ventilated.

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7] For 5-Bromo-2-ethyl-3-methylpyridine, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the 5-position, creating complex biaryl structures common in pharmaceutical agents.

Causality Behind Experimental Choices

The success of a Suzuki coupling, especially with a potentially hindered substrate, hinges on the careful selection of the catalytic system.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: This is the most critical component. For a substituted pyridine, electron-rich and sterically bulky phosphine ligands are paramount.[8] They promote the rate-limiting oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination to release the product.[9][10] Ligands like SPhos or XPhos are often superior to less bulky options like PPh₃ for challenging substrates.[11]

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often effective for hindered substrates.[12]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water can aid in dissolving the base and facilitating the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-Bromo-2-ethyl-3-methylpyridine with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-ethyl-3-methylpyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-ethyl-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Premixing: In a separate, small vial, suspend Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the dioxane/water solvent mixture. Stir for 5-10 minutes until a color change indicates complex formation.

  • Reagent Addition: Transfer the catalyst solution to the Schlenk flask containing the substrates using a syringe. Add the remaining 1,4-dioxane/water solvent (to achieve a final concentration of ~0.1 M with respect to the starting bromide).

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep 1. Reaction Preparation (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification p1 Add Bromopyridine, Boronic Acid, & K3PO4 to Schlenk Flask p2 Prepare Catalyst Solution: Pd(OAc)2 + SPhos in Dioxane/H2O r1 Transfer Catalyst Solution to Flask p2->r1 r2 Heat to 90-100 °C with Vigorous Stirring (4-16 h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool & Dilute with EtOAc and Water r3->w1 w2 Aqueous Workup: Separate, Wash, Dry w1->w2 w3 Concentrate Under Reduced Pressure w2->w3 w4 Purify by Column Chromatography w3->w4 final 5-Aryl-2-ethyl-3-methylpyridine w4->final Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable method for constructing C-N bonds, enabling the synthesis of aryl and heteroaryl amines that are prevalent in pharmaceuticals.[1] This reaction allows for the coupling of 5-Bromo-2-ethyl-3-methylpyridine with a vast array of primary and secondary amines, providing direct access to key pharmacophores.

Causality Behind Experimental Choices

The challenges of C-N coupling are distinct from C-C coupling, and the catalytic system must be chosen accordingly.

  • Palladium Precursor & Ligand: As with the Suzuki reaction, a Pd(0) source is needed. The choice of ligand is again critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., dppf) are highly effective. They facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling, and prevent catalyst decomposition.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other bases like LHMDS or Cs₂CO₃ can also be used, particularly if the substrate is sensitive to NaOtBu.[14]

  • Solvent: Anhydrous, aprotic, and non-coordinating solvents like toluene or dioxane are essential to prevent catalyst inhibition and unwanted side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of 5-Bromo-2-ethyl-3-methylpyridine with a generic primary or secondary amine.

Materials:

  • 5-Bromo-2-ethyl-3-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.015 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the 5-Bromo-2-ethyl-3-methylpyridine (1.0 equiv) and the amine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the limiting bromide.

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove palladium black, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the desired N-substituted aminopyridine.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification p1 Add Pd2(dba)3, RuPhos, & NaOtBu to Schlenk Flask p2 Add Bromopyridine & Amine p1->p2 r1 Add Anhydrous Toluene p2->r1 r2 Heat to 80-110 °C with Vigorous Stirring (2-12 h) r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool & Filter through Celite Plug r3->w1 w2 Wash Plug with EtOAc w1->w2 w3 Concentrate Filtrate Under Reduced Pressure w2->w3 w4 Purify by Column Chromatography w3->w4 final 5-Amino-2-ethyl-3-methylpyridine Derivative w4->final Isolated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Strategic Diversification and Downstream Processing

The true power of 5-Bromo-2-ethyl-3-methylpyridine lies in its ability to serve as a launchpad for creating diverse molecular libraries. The protocols described above are the primary pathways for this diversification.

Diversification_Strategy cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation start 5-Bromo-2-ethyl-3-methylpyridine (Starting Intermediate) suzuki_rxn Suzuki-Miyaura Coupling start->suzuki_rxn  Pathway A buchwald_rxn Buchwald-Hartwig Amination start->buchwald_rxn  Pathway B suzuki_product Diverse 5-Aryl/Heteroaryl Pyridines (Kinase Inhibitor Scaffolds, etc.) suzuki_rxn->suzuki_product suzuki_partners Aryl/Heteroaryl Boronic Acids suzuki_partners->suzuki_rxn buchwald_product Diverse 5-Amino Pyridines (GPCR Ligands, Ion Channel Modulators, etc.) buchwald_rxn->buchwald_product buchwald_partners Primary/Secondary Amines buchwald_partners->buchwald_rxn

Caption: Logical relationship of diversification pathways.

References

  • Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine. Available at: [Link]

  • Reddit. Why are phosphine ligands and palladium very common pairs in coupling reactions?. Available at: [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Gessner Group. Phosphine ligands and catalysis. Available at: [Link]

  • PubChem. 5-Bromo-2-chloro-3-methylpyridine. Available at: [Link]

  • The Journal of Organic Chemistry. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • J&K Scientific. 5-Bromo-2-carboxy-3-methylpyridine. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Halogenation of 2,3-Dialkylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the halogenation of 2,3-dialkylpyridines. This resource is designed to provide in-depth guidance and troubleshooting for the regioselectivity challenges encountered during the synthesis of these valuable compounds. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is direct electrophilic halogenation of 2,3-dialkylpyridines often unselective, yielding a mixture of C4 and C5 isomers?

The direct electrophilic aromatic substitution (EAS) on a pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] When the reaction does occur, it typically requires harsh conditions.[2][3] In the case of 2,3-dialkylpyridines, the situation is further complicated by the directing effects of the two alkyl groups.

  • Electronic Effects : The pyridine nitrogen directs electrophilic attack to the C3 and C5 positions.[4][5] The alkyl groups at C2 and C3 are electron-donating, which activates the ring and directs ortho and para.[6][7] This creates a conflict, as the C2-alkyl group activates the C4 position, while the C3-alkyl group activates the C4 and C5 positions. The interplay of these directing effects often leads to a mixture of C4 and C5 halogenated products.

  • Steric Hindrance : The alkyl group at C2 can sterically hinder the approach of the electrophile to the C3 position, while the C3-alkyl group can hinder attack at C4. The balance of these steric and electronic factors is often delicate and highly dependent on the specific substrate and reaction conditions.

Q2: I am observing significant side-chain halogenation on my alkyl groups. How can I prevent this?

Side-chain halogenation is indicative of a radical reaction pathway.[8] This often occurs under conditions that promote the formation of halogen radicals, such as high temperatures or exposure to UV light.[8]

Troubleshooting & Optimization:

  • Reaction Conditions : Avoid high temperatures and exposure to light. Running the reaction in the dark can minimize radical formation.

  • Reagent Choice : Switch from elemental halogens (e.g., Br₂, Cl₂) to an electrophilic halogenating agent like N-halosuccinimides (NBS, NCS, NIS). These reagents are less prone to forming radicals.

  • Radical Inhibitors : In some cases, the addition of a radical inhibitor, such as hydroquinone or BHT, can suppress side-chain halogenation.

Q3: How can I selectively achieve C4-halogenation of my 2,3-dialkylpyridine?

Achieving selective C4-halogenation often requires moving away from direct electrophilic substitution and employing alternative strategies.

  • Pyridine N-Oxide Strategy : This is a robust and widely used method.[9][10][11][12] The N-oxide group is strongly electron-donating, activating the C2 and C4 positions for electrophilic attack.[9][13] By converting the 2,3-dialkylpyridine to its N-oxide, you can direct halogenation to the C4 position. Subsequent deoxygenation of the N-oxide yields the desired C4-halopyridine.

  • Phosphonium Salt Strategy : A modern approach involves the installation of a phosphine at the C4 position to form a phosphonium salt.[5][14][15] This salt can then be displaced by a halide nucleophile. This method is particularly effective for a broad range of pyridines, including those with steric hindrance.[5][14]

Q4: What is the most reliable method for selective C5-halogenation?

Selective C5-halogenation is challenging due to the competing directing effects. However, recent advances have provided a reliable method.

  • Zincke Imine Intermediates : A powerful strategy involves the temporary opening of the pyridine ring to form a Zincke imine intermediate.[2][16][17][18][19] This electron-rich acyclic intermediate can undergo highly regioselective halogenation.[2] By carefully choosing the amine used for ring-opening and the reaction conditions, you can achieve selective C5-halogenation.[20] The ring is then closed to yield the C5-halopyridine.[2] This method is notable for its mild conditions and broad substrate scope.[2][17]

In-Depth Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct Halogenation
Symptom Potential Cause Troubleshooting Steps
Mixture of C4 and C5 isomersCompeting electronic and steric effects1. Lower the temperature : This can increase the selectivity by favoring the kinetically controlled product. 2. Change the solvent : Solvent polarity can influence the transition state energies and alter the product ratio. 3. Vary the halogenating agent : N-halosuccinimides may offer different selectivity compared to elemental halogens.
Low overall yieldDeactivation of the pyridine ring and harsh reaction conditions1. Use a milder Lewis acid catalyst : Strong Lewis acids can lead to product degradation. 2. Employ an alternative strategy : If direct halogenation is consistently low-yielding, consider the N-oxide or Zincke imine strategies.
Issue 2: Challenges with the Pyridine N-Oxide Strategy
Symptom Potential Cause Troubleshooting Steps
Incomplete N-oxidationInsufficient oxidizing agent or deactivating substituents1. Increase the equivalents of the oxidizing agent (e.g., m-CPBA, H₂O₂). 2. Increase the reaction time or temperature .
Mixture of 2- and 4-halo isomers after halogenationSteric hindrance at the C2 position is not sufficient to fully direct to C41. Use a bulkier halogenating agent to increase steric preference for the C4 position. 2. Optimize reaction temperature and solvent to enhance selectivity.
Incomplete deoxygenationInefficient reducing agent1. Switch to a stronger reducing agent (e.g., PCl₃, PBr₃). 2. Ensure anhydrous conditions , as water can interfere with many reducing agents.

Experimental Protocols

Protocol 1: General Procedure for C4-Chlorination via Pyridine N-Oxide

This protocol is adapted from established methods for the regioselective halogenation of pyridine N-oxides.[11]

Step 1: N-Oxidation

  • Dissolution : Dissolve the 2,3-dialkylpyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidizing Agent : Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv) portion-wise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: C4-Chlorination

  • Dissolution : Dissolve the purified 2,3-dialkylpyridine N-oxide (1.0 equiv) in DCM.

  • Addition of Base : Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent : Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction : Stir at 0 °C and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification : Follow a standard aqueous work-up and purify by chromatography.

Step 3: Deoxygenation

  • Dissolution : Dissolve the C4-chloro-2,3-dialkylpyridine N-oxide (1.0 equiv) in a solvent like chloroform.

  • Addition of Reducing Agent : Add phosphorus trichloride (PCl₃, 1.2 equiv) dropwise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature or gently heat to reflux until the reaction is complete.

  • Work-up and Purification : Carefully quench the reaction with water or ice, basify with a suitable base, and extract the product. Purify by chromatography.

Protocol 2: One-Pot Procedure for C5-Iodination via a Zincke Imine Intermediate

This protocol is based on the innovative ring-opening/halogenation/ring-closing strategy.[2][20]

  • Activation and Ring-Opening : In a flame-dried flask under an inert atmosphere, dissolve the 2,3-dialkylpyridine (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in a suitable solvent like dichloromethane. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation : Add N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing : Add ammonium acetate (NH₄OAc, 10 equiv) and an alcohol solvent like ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 5-iodo-2,3-dialkylpyridine is complete.

  • Work-up : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (Mixture of C4/C5 Isomers) q1 Is side-chain halogenation observed? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No action1 Switch to N-halosuccinimide. Run reaction in the dark. Consider radical inhibitor. yes1->action1 q2 What is the desired regioisomer? no1->q2 c4 C4-Halogenation q2->c4 C4 c5 C5-Halogenation q2->c5 C5 action2 Utilize Pyridine N-Oxide Strategy or Phosphonium Salt Method. c4->action2 action3 Employ Zincke Imine Intermediate Strategy. c5->action3

Caption: Decision tree for troubleshooting regioselectivity in the halogenation of 2,3-dialkylpyridines.

G cluster_1 Synthetic Strategies for Regiocontrolled Halogenation start 2,3-Dialkylpyridine n_oxide 1. N-Oxidation (e.g., m-CPBA) start->n_oxide C4-Selective Path zincke_formation 1. Ring Opening (Tf₂O, Amine) start->zincke_formation C5-Selective Path n_oxide_intermediate Pyridine N-Oxide Intermediate n_oxide->n_oxide_intermediate halogenation_c4 2. Halogenation (e.g., POCl₃) n_oxide_intermediate->halogenation_c4 deoxygenation 3. Deoxygenation (e.g., PCl₃) halogenation_c4->deoxygenation product_c4 C4-Halopyridine deoxygenation->product_c4 zincke_intermediate Zincke Imine Intermediate zincke_formation->zincke_intermediate halogenation_c5 2. Halogenation (e.g., NIS) zincke_intermediate->halogenation_c5 ring_closing 3. Ring Closing (NH₄OAc) halogenation_c5->ring_closing product_c5 C5-Halopyridine ring_closing->product_c5

Sources

Technical Support Center: Separation of 5-Bromo and 4-Bromo Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological support for the separation of 5-bromo and 4-bromo pyridine isomers. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during purification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-bromo and 4-bromo pyridine isomers so challenging?

A1: The primary challenge lies in their similar physicochemical properties. As positional isomers, they have the same molecular weight and formula (C5H4BrN)[1]. This results in very similar polarities, boiling points, and solubilities, making them difficult to resolve using standard purification techniques. Effective separation relies on exploiting subtle differences in their dipole moments and steric hindrance, which influence their interactions with stationary and mobile phases in chromatography.

Q2: I'm not getting baseline separation with my current HPLC method. What are the most critical parameters to adjust?

A2: For HPLC, the most critical parameters to optimize are the choice of stationary phase, mobile phase composition, and temperature. Since these isomers have similar polarities, a standard C18 column might not provide sufficient resolution. Consider columns that offer alternative selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can interact differently with the aromatic rings of the isomers[2]. Fine-tuning the mobile phase, for instance, by using a shallow gradient or an isocratic elution with small, incremental changes in the organic modifier concentration, can also significantly improve separation.

Q3: Can I use Gas Chromatography (GC) to separate these isomers?

A3: Yes, Gas Chromatography (GC) is a viable and often powerful technique for separating positional isomers like 5-bromo and 4-bromo pyridine. The separation in GC is primarily based on differences in boiling points and interactions with the stationary phase. Even small differences in the isomers' volatility can be exploited using a high-resolution capillary column and a carefully optimized temperature program.

Q4: Is it possible to separate these isomers using traditional column chromatography?

A4: While challenging, it is possible to separate 5-bromo and 4-bromo pyridine isomers by column chromatography. Success hinges on a high-quality stationary phase (silica gel with a small particle size and narrow distribution), a carefully selected low-polarity eluent system to maximize the differential partitioning of the isomers, and a slow flow rate to allow for equilibrium to be established. Dry loading the sample can also help in achieving a narrow band at the start of the chromatography, which is crucial for good resolution.

Q5: Are there any non-chromatographic methods for separating these isomers?

A5: Fractional crystallization can be a viable, albeit often more complex, alternative. This method relies on slight differences in the crystal lattice energies and solubilities of the isomers in a particular solvent system. It may require extensive screening of solvents and precise temperature control to be effective. For some brominated aromatic compounds, crystallization has been successfully used for isomer separation[3][4].

Physicochemical Properties of 4-Bromo and 5-Bromo Pyridine

Understanding the subtle differences in the physicochemical properties of these isomers is fundamental to developing a successful separation strategy.

Property4-Bromopyridine5-BromopyridineRationale for Separation
Molecular Formula C5H4BrNC5H4BrNIdentical, necessitating advanced separation techniques.
Molecular Weight 158.00 g/mol [1]158.00 g/mol Identical, ruling out mass-based separation methods.
Boiling Point 185.2°C at 760 mmHg[5]~180-190 °C (estimated)Small differences can be exploited by GC with a high-resolution column and optimized temperature program.
Melting Point 52-56 °C33-36 °CSignificant difference suggests that fractional crystallization could be a viable separation method.
Polarity (Dipole Moment) Higher (calculated)Lower (calculated)The position of the bromine atom relative to the nitrogen atom influences the overall dipole moment, which is a key factor in chromatographic separations.
Solubility Soluble in water[6]Sparingly soluble in waterDifferences in solubility can be leveraged in both liquid chromatography and crystallization.

Troubleshooting and Optimization Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

  • Question: My 5-bromo and 4-bromo pyridine peaks are completely merged or show very poor resolution on a C18 column. What should I do?

  • Answer:

    • Change the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity, which is very similar for these isomers. Switch to a column with a different selectivity. A phenyl-hexyl or a PFP (pentafluorophenyl) column can provide alternative separation mechanisms through π-π interactions, which will be different for the two isomers due to the different positions of the bromine atom.

    • Optimize the Mobile Phase:

      • Solvent Strength: If you are running a gradient, try a much shallower gradient. If you are using an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in small increments (e.g., 1-2%).

      • Mobile Phase Additives: Adding a small amount of an acid, like formic acid or phosphoric acid, can protonate the pyridine nitrogen, altering the polarity and potentially improving peak shape and resolution[7][8].

    • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

    • Decrease the Column Temperature: Lowering the temperature can sometimes enhance the subtle intermolecular interactions that contribute to separation, leading to better resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are tailing, making accurate integration difficult. What is the cause and how can I fix it?

  • Answer:

    • Acidify the Mobile Phase: Peak tailing for basic compounds like pyridines on silica-based columns is often due to interactions with acidic silanol groups on the stationary phase. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the pyridine, minimizing these secondary interactions and leading to more symmetrical peaks[8].

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Gas Chromatography (GC)

Issue 1: Inadequate Separation of Isomers

  • Question: My GC analysis shows only one broad peak or two poorly resolved peaks for my isomer mixture. How can I improve the separation?

  • Answer:

    • Optimize the Temperature Program: The temperature ramp rate is a critical parameter. A slower ramp rate (e.g., 2-5°C/min) will increase the time the isomers spend in the column, allowing for better separation based on their small boiling point differences[9].

    • Use a High-Resolution Column: Employ a long (e.g., 30-60 m) and narrow-bore (e.g., 0.25 mm internal diameter) capillary column. A stationary phase with a different polarity, such as a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane), may offer better selectivity than a standard non-polar phase.

    • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the highest column efficiency.

Issue 2: Suspected On-Column Degradation of the Sample

  • Question: I am getting low recovery and multiple unexpected peaks. Could my compounds be degrading in the GC system?

  • Answer:

    • Check Inlet Temperature: A very high inlet temperature can cause degradation of thermally labile compounds. Try reducing the inlet temperature in 20°C increments.

    • Use a Deactivated Inlet Liner: Active sites in a dirty or non-deactivated inlet liner can catalyze the degradation of sensitive analytes. Replace the liner with a new, deactivated one.

    • Confirm with GC-MS: Use a mass spectrometer detector to identify the unexpected peaks. This will help determine if they are degradation products or impurities from the original sample[10][11].

Column Chromatography

Issue 1: Isomers are Eluting Together

  • Question: I am running a silica gel column, but my TLC analysis of the collected fractions shows that the two isomers are always present in the same fractions. How can I improve the separation?

  • Answer:

    • Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent system where the difference in the Rf values of the two isomers is maximized on TLC. Start with a very non-polar eluent (e.g., pure hexanes or heptane) and gradually increase the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in very small increments.

    • Use High-Quality Silica: Use silica gel with a smaller particle size (e.g., 40-63 µm) and a narrow particle size distribution for higher resolution.

    • Dry Load the Sample: Dissolve your crude mixture in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column, which helps to ensure a narrow starting band and better separation[8].

    • Control the Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can significantly improve the resolution of closely eluting compounds.

Experimental Protocols

Protocol 1: HPLC Separation of 5-Bromo and 4-Bromo Pyridine Isomers

This protocol provides a starting point for developing a robust HPLC method for the analytical separation of 5-bromo and 4-bromo pyridine.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with a shallow gradient, for example, 10-30% B over 20 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in a 50:50 mixture of acetonitrile and water.

  • Rationale: The phenyl-hexyl column provides π-π interactions that can differentiate between the electron density distributions of the two isomers. The formic acid in the mobile phase ensures the pyridine nitrogen is protonated, leading to improved peak shape[8]. A shallow gradient is crucial for resolving compounds with similar retention times.

Protocol 2: GC-MS Analysis of 5-Bromo and 4-Bromo Pyridine Isomers

This protocol is designed for the separation and identification of the two isomers using GC-MS.

  • Instrumentation and Column:

    • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron impact ionization source)[10].

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-200.

    • Solvent Delay: 3 minutes.

  • Sample Preparation:

    • Prepare a 100 ppm solution of the isomer mixture in dichloromethane.

  • Rationale: A standard non-polar column like DB-5ms can effectively separate isomers based on small differences in their boiling points[9]. The slow temperature ramp is key to achieving baseline resolution. The mass spectrometer will confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity).

Visualizations

Workflow for HPLC Method Development

HPLC_Workflow start Start: Co-elution of Isomers col_select Select Alternative Column (e.g., Phenyl, PFP) start->col_select mob_phase Optimize Mobile Phase (Shallow Gradient / Isocratic) col_select->mob_phase additives Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) mob_phase->additives flow_temp Adjust Flow Rate & Temperature (Lower for better resolution) additives->flow_temp eval Evaluate Resolution flow_temp->eval success Baseline Separation Achieved eval->success Yes fail Resolution Still Inadequate eval->fail No fail->col_select Re-evaluate column choice Column_Troubleshooting start Problem: Isomers Co-elute tlc Optimize Solvent System on TLC (Maximize ΔRf) start->tlc silica Use High-Resolution Silica Gel (Smaller Particle Size) tlc->silica loading Employ Dry Loading Technique silica->loading flow Reduce Elution Flow Rate loading->flow check Monitor Fractions by TLC flow->check success Pure Fractions Isolated check->success Separated fail Still Co-eluting check->fail Not Separated fail->tlc Re-optimize solvent

Sources

Technical Support Center: 5-Bromo-2-ethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-ethyl-3-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for their synthetic applications. This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Bromo-2-ethyl-3-methylpyridine?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Residual 2-ethyl-3-methylpyridine from an incomplete bromination reaction.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring, or di-brominated species, can occur depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., acetic acid, chloroform, ethyl acetate) and leftover reagents.[1]

  • Coupling Products: If a Grignard-based synthesis is used, biphenyl-type impurities can form from the coupling of unreacted starting materials with the Grignard reagent.[2]

  • Water: Pyridine and its derivatives are often hygroscopic and can absorb moisture from the atmosphere.[3][4]

Q2: My "pure" 5-Bromo-2-ethyl-3-methylpyridine is a yellow or brown oil. Is this normal, and how can I fix it?

A2: While a slight yellow tint might be acceptable for some applications, significant discoloration (yellow to brown) typically indicates the presence of impurities or degradation products.[3] Pyridine-containing compounds can be sensitive to air and light. Purification via vacuum distillation or column chromatography is highly effective at removing these colored impurities to yield a colorless or pale-yellow oil.

Q3: What is the best general approach for purifying this compound?

A3: There is no single "best" method; the optimal strategy depends on the scale and the nature of the impurities. A common and effective sequence is an acidic wash (acid-base extraction) to remove non-basic impurities, followed by drying and vacuum distillation.[4][5] For removing closely related isomers or other persistent impurities, column chromatography is the method of choice.[5] The following diagram provides a decision-making workflow.

Purification_Decision_Tree start Assess Crude Product (TLC, GC-MS, NMR) is_liquid Is the product a liquid/oil? start->is_liquid is_solid Is the product a solid? start->is_solid impurities_non_basic Are impurities mainly non-basic/acidic? is_liquid->impurities_non_basic recrystallization Recrystallization is_solid->recrystallization impurities_isomeric Are impurities isomeric or of similar polarity? impurities_non_basic->impurities_isomeric No acid_base Acid-Base Extraction impurities_non_basic->acid_base Yes distillation Vacuum Distillation impurities_isomeric->distillation No chromatography Column Chromatography (Base-washed silica) impurities_isomeric->chromatography Yes final_product High-Purity Product distillation->final_product chromatography->distillation acid_base->impurities_isomeric recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Q4: How should I properly store purified 5-Bromo-2-ethyl-3-methylpyridine?

A4: To maintain purity, the compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[3] Refrigeration is recommended to minimize degradation over time.

Troubleshooting Guides & Protocols

Method 1: Purification by Column Chromatography

This is the most powerful technique for separating the target compound from impurities with similar physical properties, such as positional isomers.

Troubleshooting Common Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Product Streaks or "Tails" on TLC/Column The basic nitrogen of the pyridine ring is interacting strongly with acidic silanol groups on the silica gel surface.[6]Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This "competes" for the acidic sites, allowing your compound to elute more cleanly.[6]
Poor Separation of Spots (Co-elution) The eluent system is not optimized. The column may be overloaded.Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.4 for the best separation.[6] If optimized, reduce the amount of crude material loaded onto the column.[7]
Product is Unstable on Silica Gel The compound is degrading due to the acidic nature of the silica.Confirm instability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, then eluting. If a new spot appears, degradation is occurring. Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[7][8]

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify an appropriate mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[6]

    • Develop the TLC plate in various solvent ratios (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc).

    • The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.[6] Add 0.5% triethylamine to the chosen solvent system to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent.

    • Pour the slurry into your column and use gentle air pressure or a pump to pack it evenly, avoiding cracks or bubbles.[7]

    • Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect fractions and monitor the elution process by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

    • Once the pure fractions are identified by TLC, combine them.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Method 2: Purification by Vacuum Distillation

Distillation is an excellent method for removing non-volatile impurities or those with boiling points significantly different from your product. For substituted pyridines, vacuum distillation is preferred to prevent thermal degradation at high temperatures.

Troubleshooting Common Distillation Issues

ProblemPossible Cause(s)Suggested Solution(s)
"Bumping" or Uncontrolled Boiling The liquid is becoming superheated before boiling violently.Always use a magnetic stir bar or boiling chips for smooth boiling. Ensure even heating with a heating mantle and sand/oil bath.
Product Degrading (Darkening in Pot) The distillation temperature is too high.Increase the vacuum (lower the pressure) to reduce the boiling point of the compound. A good high-vacuum pump is essential.[8]
Poor Separation from Impurity The boiling points of the product and impurity are too close.Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

Detailed Protocol: Vacuum Distillation

  • Pre-treatment (Drying):

    • If your crude product contains water, it must be dried first. Pyridine derivatives form azeotropes with water, making simple distillation ineffective for water removal.[3]

    • Stir the crude oil over a drying agent like solid potassium hydroxide (KOH) or calcium hydride (CaH₂) for several hours or overnight.[3][4] Caution: CaH₂ reacts with water to produce hydrogen gas; do not perform this in a sealed vessel.

    • Carefully decant or filter the dried oil away from the desiccant into a clean, dry distillation flask.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Use a heating mantle with a stirrer for controlled heating.

    • Connect the apparatus to a cold trap and a vacuum pump.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect your main product fraction. The boiling point will depend on the vacuum level. For example, 2-bromo-4-methoxypyridine boils at 70 °C at 3 mmHg.[9]

    • Stop the distillation before the distilling flask goes completely dry to avoid baking residues onto the glass.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

References

  • Purification of Pyridine . Chempedia - LookChem. [Link]

  • removal of pyridine . Sciencemadness Discussion Board. [Link]

  • The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • Process for the preparation of substituted pyridines.
  • 5-Bromo-2-chloro-3-methylpyridine . PubChem. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides . ResearchGate. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Recrystallization . Millersville University. [Link]

  • How to dry pyridine N-oxide obtained commerically . Reddit. [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY . Canadian Science Publishing. [Link]

  • 3,5-DIBROMO-2-PYRONE . Organic Syntheses. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange . Semantic Scholar. [Link]

  • How do typical impurities arise in the Grignard reaction? . Homework.Study.com. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • 5-bromo-2-nitropyridine . Jubilant Ingrevia. [Link]

  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 2,3-DIAMINOPYRIDINE . Organic Syntheses. [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine . ResearchGate. [Link]

  • Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange . The Royal Society of Chemistry. [Link]

  • 12.1 Grignard reagents . Fiveable. [Link]

  • Grignard Reagents : Definition, Preparation, Chemical Properties . Allen Overseas. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. [Link]

Sources

Technical Support Center: Recrystallization of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the recrystallization of brominated pyridine derivatives. It is designed to function as a dynamic troubleshooting manual rather than a static textbook.

Status: Operational Role: Senior Application Scientist Ticket: Optimization of Purification Protocols for Halo-Pyridines

Core Solvent Selection Strategy

Brominated pyridines occupy a unique chemical space: the pyridine ring confers basicity and polarity, while the bromine atom adds lipophilicity and increases molecular weight. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2]

The Solvent Matrix

Do not rely on a single solvent. Use this matrix to select a binary system based on your derivative's specific substitution pattern.

Solvent ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Best For...
Alcohols Ethanol (95%), MethanolWaterGeneral Purpose. Best for 2-amino-5-bromopyridine and polar derivatives.
Esters/Alkanes Ethyl AcetateHexanes / HeptaneLipophilic Derivatives. Ideal for 3,5-dibromopyridine or alkyl-substituted bromopyridines.
Aromatics TolueneCyclohexane / PentanePolymorph Control. Toluene often yields denser prisms compared to needles from alcohols.
Chlorinated Dichloromethane (DCM)HexanesHeat Sensitive. Allows for low-temperature recrystallization (evaporative crystallization).

Tech Note: Avoid Acetone if your derivative has a primary amine (e.g., 2-amino-3-bromopyridine), as it can form imines (Schiff bases) under heat.

Troubleshooting Guide (FAQs)

Issue #1: "My product is oiling out instead of crystallizing."

Diagnosis: The melting point of your solvated product is lower than the temperature at which saturation occurs.[2][3] This is the most common failure mode with brominated pyridines.

Corrective Action Workflow:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Dilute: Add 10-15% more of the good solvent (the one it dissolves in). This lowers the saturation temperature.

  • Insulate: Wrap the flask in aluminum foil and a towel. Rapid cooling promotes oiling; slow cooling promotes nucleation.

  • Seed: If you have any solid crystals from a previous batch, add a tiny amount at a temperature just below the boiling point.

  • Triturate: If it oils out again, decant the solvent, add a non-solvent (like hexanes), and scratch the glass vigorously to induce solidification.

Issue #2: "The crystals are colored (yellow/orange) but should be white."

Diagnosis: Oxidation products or free bromine are trapped in the crystal lattice. Pyridines are electron-rich and prone to oxidation.

Corrective Action:

  • Activated Charcoal: Dissolve the crude solid in hot solvent.[4] Add activated charcoal (1-2% by weight). Caution: Add charcoal only to slightly cooled solution to prevent boil-over. Filter hot through Celite, then recrystallize.

  • Bisulfite Wash: If the color persists, wash the organic layer with 10% sodium bisulfite (

    
    ) during the workup before recrystallization to quench free bromine.
    
Issue #3: "I have low recovery yields (<50%)."

Diagnosis: The compound is too soluble in the cold solvent, or the "anti-solvent" ratio is incorrect.

Corrective Action:

  • Cooler Temperatures: Pyridines are often soluble in cold ethanol. Cool the flask to -20°C (freezer) or use an ice-salt bath (-10°C) for 2 hours before filtration.

  • Salting Out: If using an aqueous mixture (e.g., EtOH/Water), adding NaCl can decrease the solubility of the organic pyridine (salting out effect), forcing precipitation.

Standard Operating Procedures (SOPs)

SOP-01: The "Two-Solvent" Recrystallization

This is the most robust method for brominated pyridines (e.g., 3,5-dibromopyridine).

Reagents:

  • Solvent A (Good Solvent): Methanol or Ethyl Acetate

  • Solvent B (Anti-Solvent): Water or Heptane

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add Solvent A dropwise while heating on a steam bath/hot plate until the solid just dissolves.

  • Hot Filtration (Critical): If there are insoluble black specks, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Return filtrate to heat. Add Solvent B dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of Solvent A to clear the turbidity.[5]

  • Remove from heat. Cap the flask.

  • Controlled Cooling: Allow to cool to room temperature undisturbed (approx. 1-2 hours).

  • Cryo-Step: Place in an ice bath for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration.[4][6] Wash with cold Solvent B .

Workflow Visualization

The following decision tree outlines the logic for rescuing a failed crystallization.

RecrystallizationLogic Start Start: Crude Brominated Pyridine SolventTest Solubility Test (100mg scale) Start->SolventTest DissolvesHot Dissolves in Hot Solvent? SolventTest->DissolvesHot PrecipitatesCold Precipitates on Cooling? DissolvesHot->PrecipitatesCold Yes ChangeSolvent Switch to Binary Solvent System DissolvesHot->ChangeSolvent No OilingOut Problem: Oiling Out PrecipitatesCold->OilingOut No (Liquid/Oil) Success Success: Crystalline Solid PrecipitatesCold->Success Yes (Crystals) ReheatDilute Re-heat & Dilute (Lower Saturation) OilingOut->ReheatDilute Step 1 Seed Add Seed Crystal / Scratch Glass Seed->Success Slow Cool Seed->ChangeSolvent Fails ReheatDilute->Seed Step 2

Caption: Decision logic for troubleshooting solvent selection and oiling out phenomena in pyridine derivatives.

References & Authority

  • BenchChem. Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. (Protocol for toluene/ethanol systems).

  • Organic Syntheses. 2,3-Diamino-5-bromopyridine. Org.[7] Synth. 1951, 31, 45. (Classic reference for benzene/ethanol recrystallization).

  • Mettler Toledo. Oiling Out in Crystallization.[3] (Mechanistic explanation of liquid-liquid phase separation).

  • University of Massachusetts Amherst. Recrystallization Guide. (General solubility principles).

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452, 2021. (Specific solvent data for dibromo derivatives).

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting steric and electronic barriers in the functionalization of 3-picoline (3-methylpyridine) scaffolds.

System Overview: The 3-Picoline Paradox

In drug discovery, the 3-methylpyridine (3-picoline) scaffold is a "privileged structure," appearing in agents like Zolpidem and Niraparib. However, it presents a unique synthetic challenge: a Steric-Electronic Mismatch .

  • Electronic Vector: The pyridine nitrogen activates the ring toward nucleophilic attack at C2 and C6.

  • Steric Vector: The C3-methyl group exerts significant steric pressure on the adjacent C2 position (the "ortho-wall") and, to a lesser extent, C4.

This guide provides troubleshooting workflows for when standard protocols fail due to these opposing forces.

Module 1: C-H Functionalization & Activation

Ticket #001: "I cannot install a substituent at the C2 position using standard C-H activation."

User Report:

"I am attempting a Pd-catalyzed C-H arylation at the C2 position of 3-methylpyridine. I am observing <10% yield and mostly recovering starting material. The catalyst seems to be dying."

Root Cause Analysis: The C2 position is the "kill zone" for standard catalysts. The C3-methyl group creates a steric clash that destabilizes the square-planar Pd(II) intermediate. Furthermore, the pyridine nitrogen coordinates to the Palladium, poisoning the catalyst before C-H activation can occur.

Troubleshooting Protocol:

Step 1: Switch to N-Oxide Activation (The "Booster" Strategy) Direct C-H activation is often energetically unfavorable. Oxidizing the nitrogen to an N-oxide (N-O) creates a dual advantage:

  • Electronic: It increases the acidity of the C2-H bond (pKa drops), facilitating deprotonation.

  • Coordination: The oxygen atom acts as a directing group, guiding the metal to the C2 position while preventing the nitrogen lone pair from irreversibly binding the catalyst.

Step 2: The "Self-Validating" Fagnou Protocol Use this protocol to confirm if steric hindrance is the sole blocker.

  • Reagents: 3-methylpyridine N-oxide (1.0 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (15 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene (0.2 M).

  • Conditions: 110°C, 16 hours.

Validation Checkpoint:

  • Pre-reaction: 3-methylpyridine N-oxide should show a distinct downfield shift of the C2-H proton in ^1H NMR compared to the free base.

  • Post-reaction: If the reaction works, the N-oxide oxygen must be removed. Treat the crude product with Zn dust (3.0 equiv) in saturated NH₄Cl to return the pyridine.

Step 3: Alternative Ligand Systems If N-oxide is not viable, use a ligand designed to hug the metal and force it into the sterically crowded C2 pocket.

  • Recommendation: Use mono-N-protected amino acid (MPAA) ligands (e.g., Ac-Ile-OH). These ligands facilitate the C-H cleavage step via a concerted metalation-deprotonation (CMD) pathway, which is less sensitive to steric bulk than Friedel-Crafts type mechanisms.

Module 2: Cross-Coupling Strategies (Suzuki-Miyaura)

Ticket #002: "My Suzuki coupling at the 2-position is failing (Protodeboronation)."

User Report:

"I have a 2-halo-3-methylpyridine substrate. I am trying to couple it with a boronic acid. The halide is consumed, but I only get the de-halogenated protonated byproduct (protodeboronation), not the coupled product."

Root Cause Analysis: This is a classic "Transmetalation Failure." The oxidative addition of the 2-halo-3-methylpyridine to Pd(0) works fine. However, the bulky C3-methyl group blocks the incoming boronic acid from approaching the Pd center during the transmetalation step. Since transmetalation is slow, the complex undergoes side reactions (like hydrolysis or protodeboronation).

The Solution: Specialized "Bulky" Ligands You must use phosphine ligands that are bulky enough to force the formation of a highly active, mono-ligated Pd(0) species, yet flexible enough to allow the crowded transmetalation transition state.

Data: Ligand Performance Matrix for Sterically Hindered Pyridines

Ligand ClassSpecific LigandSuccess Rate (C2-Subst.)Mechanism of Action
Standard PPh₃, dppfLow (<15%) Too small; forms stable bis-ligated complexes that are inactive.
Buchwald (Gen 3) XPhos, SPhos High (85-95%) The biaryl backbone creates a "pocket" that facilitates transmetalation even with ortho-substituents.
P-O Ligands AntPhos Critical (90%+) Designed specifically for "tetra-ortho" substituted couplings. Ideal for 3-methyl-2-pyridyl systems.
NHC PEPPSI-IPrMedium (50-60%) Good stability, but sometimes too bulky for the specific 2,3-substitution pattern.

Experimental Workflow:

  • Catalyst Pre-formation: Do not mix Pd(OAc)₂ and ligand in situ if possible. Use precatalysts like XPhos Pd G3 .

  • Base Selection: Switch from carbonate bases (K₂CO₃) to hydroxide/phosphate bases (K₃PO₄ or KOH). The stronger base accelerates the formation of the reactive boronate species, pushing the equilibrium toward transmetalation.

  • Solvent System: Use 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base and activate the boronic acid.

Module 3: Regiocontrol in Minisci Reactions

Ticket #003: "I am getting a mixture of C2, C4, and C6 alkylation."

User Report:

"I am using a standard Minisci protocol (AgNO₃/Persulfate) to add an alkyl group. I want the C4 product, but I am getting a statistical mixture, with C2 often favored."

Root Cause Analysis: In protonated 3-methylpyridine (the active species in Minisci), the C2 and C4 positions have very similar LUMO coefficients.[1] The C3-methyl group provides some steric shielding to C2, but electronically, the radical is highly reactive. Often, radicals will attack C2 simply because it is adjacent to the nitrogen (electronic activation), overriding the steric hindrance.

Decision Tree for Regiocontrol:

Minisci_Logic Start Target: Alkylation of 3-Methylpyridine Target Desired Position? Start->Target C2 Target: C2 (Ortho) Target->C2 C4 Target: C4 (Para) Target->C4 C6 Target: C6 (Meta-like) Target->C6 C2_Strat Strategy: Electronic Override Use nucleophilic radicals (e.g., alpha-amino) + Fluorinated solvent (TFE) C2->C2_Strat C4_Strat Strategy: Steric Blocking 1. Pre-install Blocking Group (Cl/Br) at C2/C6 2. Use bulky radicals (t-Butyl) C4->C4_Strat C6_Strat Strategy: N-Oxide Rearrangement (Not Direct Minisci) C6->C6_Strat Result Optimization Check: Add TFA to ensure full protonation C2_Strat->Result C4_Strat->Result

Figure 1: Decision matrix for selecting the correct Minisci strategy based on regiochemical targets.

The "Block-and-Release" Protocol (For C4 Selectivity): If you absolutely need C4 selectivity and the C3-methyl isn't directing enough:

  • Block C2: Oxidize to N-oxide -> Chlorinate with POCl₃ (Selectivity favors C2-Cl).

  • Functionalize C4: Run Minisci. The C2-Cl and C3-Me block the "top" of the ring, forcing the radical to C4.

  • Release: Dechlorinate via hydrogenation (Pd/C, H₂).

Module 4: Asymmetric Hydrogenation

Ticket #004: "How do I get chiral 3-methylpiperidine?"

User Report:

"I need to reduce 3-methylpyridine to 3-methylpiperidine with high enantioselectivity. Standard PtO₂ gives a racemate."

Technical Insight: Heteroarene hydrogenation requires breaking aromaticity (high energy barrier). For 3-substituted pyridines, the catalyst must distinguish between the two faces of the ring, which are only differentiated by the position of the methyl group relative to the nitrogen.

Recommended System:

  • Catalyst: Iridium(I) complexes with P,N-ligands or chiral phosphines.[2]

  • Ligand: (S)-SegPhos or (R)-BINAP derivatives.

  • Additive: Iodine (I₂) or N-bromosuccinimide (NBS) is often required as a promoter to form the active Ir-species.

Protocol (Glorius/Zhou Method):

  • Mix: [Ir(COD)Cl]₂ (2.5 mol%), (S)-SegPhos (5.5 mol%), and I₂ (10 mol%) in Toluene. Stir for 30 mins to form the active catalyst (color change to deep red/orange).

  • Substrate: Add 3-methylpyridine (1.0 equiv).

  • Pressure: Hydrogen gas (600 psi / 40 bar). Note: High pressure is non-negotiable for breaking aromaticity.

  • Time: 12-24 hours at RT.

Self-Validating Step: Check the conversion by GC-MS. If conversion is low (<20%), your catalyst has likely been poisoned by the product (piperidine is a stronger base than pyridine).

  • Fix: Add 10 mol% of HCl or use the Pyridinium salt as the starting material to buffer the basicity.

References

  • Fagnou, K., et al. (2005). "Direct Arylation of Pyridine N-Oxides and Diazine N-Oxides." Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Chemical Science. Link

  • Tang, W., et al. (2014).[3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. Link

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Baran, P. S., et al. (2010). "A Robust, Regioselective 1,4-Dihydropyridine Synthesis." Journal of the American Chemical Society. Link

Sources

Stability of 5-Bromo-2-ethyl-3-methylpyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability and Reactivity of 5-Bromo-2-ethyl-3-methylpyridine Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of poly-substituted pyridines. 5-Bromo-2-ethyl-3-methylpyridine is a highly versatile building block, but its stability under basic conditions is entirely dependent on the nature of the base used.

The molecule possesses three competing reactive sites:

  • The C5 C–Br Bond: Primed for halogen-metal exchange (HME) or transition-metal-catalyzed cross-coupling.

  • The C2-Ethyl Group: Contains highly acidic

    
    -protons (pKa ~30) due to resonance stabilization of the resulting carbanion by the adjacent electronegative pyridine nitrogen (aza-enolate formation).
    
  • The Pyridine Ring (C6): Highly electrophilic and susceptible to nucleophilic attack by strong organolithium bases.

Understanding the causality behind these competing pathways is critical to preventing degradation, poor yields, and complex byproduct mixtures during your syntheses.

I. Quantitative Stability & Reactivity Matrix

To establish a baseline for your experimental design, refer to the following stability matrix. This table summarizes the thermodynamic and kinetic thresholds of the compound against various classes of bases.

Base CategoryRepresentative ReagentsPrimary PathwayTemperature LimitStability / Notes
Mild / Aqueous K₂CO₃, Cs₂CO₃, K₃PO₄Stable (No reaction)> 120 °CHighly stable. Ideal for Suzuki/Buchwald-Hartwig couplings.
Grignard / Magnesiate i-PrMgCl·LiClHalogen-Metal Exchange-40 °C to -20 °CExcellent stability. Avoids lateral deprotonation.
Strong Non-Nucleophilic LDA, LiHMDS, NaHLateral Deprotonation-78 °C to 0 °CDeprotonates the C2-ethyl group. C5-Br remains intact if kept cold.
Strong Nucleophilic n-BuLi, t-BuLiHalogen-Metal Exchange-100 °C to -78 °CProne to nucleophilic ring addition if T > -78 °C.

II. Frequently Asked Questions & Troubleshooting

Q1: When attempting a halogen-lithium exchange with n-BuLi at -78 °C, I recover starting material and a complex mixture of alkylated pyridine byproducts. What is happening? Causality & Solution: You are observing a breakdown in chemoselectivity. While the bromine-lithium exchange at C5 is extremely fast, n-BuLi is also a potent nucleophile[1]. If mixing is inefficient or the internal temperature locally spikes above -78 °C, n-BuLi will attack the electrophilic C6 position of the pyridine ring via a Chichibabin-type addition [2]. Furthermore, the


-protons on your 2-ethyl group are highly acidic; localized warming allows lateral deprotonation to compete with HME.
Recommendation:  Ensure strict cryogenic conditions (-100 °C to -78 °C) and use internal temperature monitoring [3]. Alternatively, abandon n-BuLi and switch to the "Turbo Grignard" reagent (i-PrMgCl·LiCl). Magnesium-halogen exchange is highly selective for the C–Br bond and is completely non-nucleophilic toward the pyridine ring [4].

Q2: I want to functionalize the 2-ethyl group. How can I selectively deprotonate it without causing elimination or reacting with the 5-bromo group? Causality & Solution: To achieve lateral metalation (deprotonation of the alkyl side chain), you must use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) [1]. The 2-ethyl group is kinetically and thermodynamically more acidic than the 3-methyl group because the resulting carbanion is directly conjugated with the pyridine nitrogen. The 5-bromo group is stable to LDA at low temperatures. However, if you allow the reaction to warm up before quenching, you risk forming a highly reactive pyridyne (benzyne analog) via the elimination of LiBr, leading to rapid polymerization. Recommendation: Use 1.05 equivalents of freshly prepared LDA at -78 °C. Quench with your electrophile before allowing the system to warm above -40 °C.

Q3: Is 5-Bromo-2-ethyl-3-methylpyridine unstable in refluxing aqueous bases (e.g., 2M Na₂CO₃) during Suzuki couplings? I am seeing a mass corresponding to 2-ethyl-3-methylpyridine. Causality & Solution: The compound is completely stable to mild aqueous bases. The byproduct you are observing is not due to base-mediated hydrolysis, but rather protodehalogenation (hydrodehalogenation) within the catalytic cycle. In Pd-catalyzed cross-couplings, if the transmetalation step is slow (e.g., due to a sterically hindered boronic acid), the intermediate Pd(II)-aryl species can undergo


-hydride elimination from the solvent or ligands, followed by reductive elimination of the protonated pyridine.
Recommendation:  Optimize your Suzuki conditions to accelerate transmetalation. Switch to a more electron-rich ligand (e.g., XPhos) or use an anhydrous base system (e.g., Cs₂CO₃ in Toluene/DMF) to suppress the hydride source.

III. Self-Validating Experimental Protocols

To ensure reproducibility, utilize these field-proven, self-validating methodologies for the selective functionalization of this scaffold.

Protocol A: Selective C5-Magnesiation via Halogen-Metal Exchange

Objective: Functionalize the C5 position while maintaining the integrity of the alkyl groups.

  • Preparation: Dry a Schlenk flask, purge with Argon, and dissolve 5-Bromo-2-ethyl-3-methylpyridine (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Dropwise add i-PrMgCl·LiCl (1.1 eq, 1.3 M in THF) over 15 minutes. Stir at -40 °C for 1 hour.

  • Self-Validation Check: Before adding your primary electrophile, withdraw a 0.1 mL aliquot and quench it into a GC vial containing an excess of iodine in THF. GC-MS analysis must show >95% conversion to 5-iodo-2-ethyl-3-methylpyridine. If starting material remains, extend the stirring time by 30 minutes.

  • Quench: Add the desired electrophile (e.g., DMF for formylation) at -40 °C and slowly warm to room temperature.

Protocol B: Selective C2-Ethyl Deprotonation (Lateral Metalation)

Objective: Functionalize the 2-ethyl group while leaving the C5-Br bond intact.

  • Base Preparation: Prepare a solution of freshly titrated LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Addition: Slowly add a solution of 5-Bromo-2-ethyl-3-methylpyridine (1.0 eq) in THF dropwise over 20 minutes, ensuring the internal temperature remains <-70 °C.

  • Self-Validation Check: The formation of the C2-aza-enolate is accompanied by a distinct color change to a deep red/orange. Diagnostic marker: If the solution remains pale yellow, the LDA has degraded or adventitious moisture has compromised the system; abort and restart.

  • Reaction: Stir the deep-red solution at -78 °C for 30 minutes.

  • Quench: Add the electrophile (e.g., an alkyl halide) rapidly at -78 °C. Stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl before removing the cooling bath.

IV. Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways of 5-Bromo-2-ethyl-3-methylpyridine based on the choice of base and temperature controls.

G cluster_0 Strong Organometallic Bases cluster_1 Non-Nucleophilic / Mild Bases SM 5-Bromo-2-ethyl-3-methylpyridine (Starting Material) HME Halogen-Metal Exchange (C5-Lithiated/Magnesiated) SM->HME n-BuLi (-100°C) or i-PrMgCl·LiCl (-40°C) NucAdd Nucleophilic Ring Addition (Decomposition Pathway) SM->NucAdd n-BuLi (T > -40°C) Kinetic Loss LatMet Lateral Deprotonation (C2-Aza-enolate Formation) SM->LatMet LDA or LiHMDS (-78°C) Stable No Deprotonation/Exchange (Stable for Cross-Coupling) SM->Stable K2CO3, NaOH (aq) (up to 120°C)

Divergent reactivity pathways of 5-Bromo-2-ethyl-3-methylpyridine under varying basic conditions.

V. References

  • Verlag der Zeitschrift für Naturforschung. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B. Available at:[Link]

  • National Institutes of Health (PMC). "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules. Available at:[Link]

  • ACS Publications. "Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies." Organic Process Research & Development. Available at:[Link]

  • Imperial College London. "(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions." Department of Chemistry. Available at:[Link]

Troubleshooting Suzuki coupling failures with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalysis Support Center: Heterocycle Coupling Division

Subject: Troubleshooting Suzuki-Miyaura Coupling of Electron-Deficient Pyridines Ticket ID: #PYR-2024-XC Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Problem"

Coupling electron-deficient pyridines (especially 2-substituted pyridines) is notoriously difficult due to two competing failure modes that often operate simultaneously:

  • Catalyst Poisoning (The "Off-Cycle" Trap): The basic nitrogen of the pyridine ring coordinates strongly to the Palladium(II) center, displacing phosphine ligands and forming an inactive resting state.

  • Protodeboronation (The "Instability" Trap): Electron-deficient pyridine boronic acids (especially 2-pyridyl) are exceptionally prone to hydrolysis, cleaving the C-B bond before transmetallation can occur.

This guide provides a diagnostic workflow and validated protocols to bypass these mechanisms.

Diagnostic Workflow: Why Did My Reaction Fail?

Before changing reagents, analyze your crude reaction mixture (LCMS/NMR) to identify the specific failure mode.

ObservationDiagnosisRoot Cause
Starting Halide: IntactBoronic Acid: Consumed/GoneByproduct: Pyridine (de-borylated)Protodeboronation The boronic acid hydrolyzed faster than it could transmetallate. Common with 2-pyridyl boronic acids in aqueous base.
Starting Halide: IntactBoronic Acid: IntactCatalyst: Black precipitate formed immediatelyCatalyst Poisoning Pyridine N-coordination arrested the catalytic cycle. The Pd aggregated into inactive Pd-black.
Starting Halide: ConsumedProduct: Homocoupling (Ar-Ar)Oxidative Mismatch Oxygen presence or slow transmetallation allowed the boronic acid to couple with itself.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the two primary failure modes.

SuzukiFailureModes Pd0 Pd(0) Active Species OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd Ar-X Poisoned Pd(II)-N(Py) (Inactive/Poisoned) OxAdd->Poisoned Pyridine N-Coordination (If Ligand is Small) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Base + Boronic Poisoned->OxAdd Reversible (Heat/Bulky Ligand) Product Biaryl Product TransMet->Product Reductive Elim. Product->Pd0 Boronic 2-Py-B(OH)2 Boronic->TransMet Slow Addition (Required) DeBoron Py-H (Protodeboronation) Boronic->DeBoron H2O / Base (Fast for 2-Py)

Caption: Figure 1. The "Pyridine Trap." Red paths indicate failure modes: N-coordination poisoning the catalyst and rapid protodeboronation depleting the nucleophile.

Validated Protocols

Do not rely on "standard" Suzuki conditions (e.g.,


, 

). Use one of the following high-fidelity systems.
Protocol A: The "Bulky Shield" Method (For Catalyst Poisoning)

Best for: 3- or 4-pyridyl halides where N-coordination is the primary issue.

The Logic: Use extremely bulky, electron-rich Buchwald ligands (XPhos or RuPhos). The steric bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the cycle to proceed.

  • Pre-catalyst: XPhos Pd G4 (0.02 equiv) - Ensures 1:1 L:Pd ratio and active Pd(0) generation.

  • Solvent: 1,4-Dioxane : Water (4:1) - Degassed thoroughly.

  • Base:

    
     (3.0 equiv) - Phosphate is milder than carbonate, reducing hydrolysis.
    
  • Temperature: 80–100 °C.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos Pd G4 (2 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed Dioxane/Water via syringe.

  • Heat to 100 °C for 2-4 hours.

Protocol B: The "Slow Release" Method (For Protodeboronation)

Best for: 2-pyridyl nucleophiles (MIDA boronates).[1][2]

The Logic: 2-Pyridyl boronic acids are too unstable.[3] MIDA boronates are stable solids.[3] By using a biphasic system with a specific base, the active boronic acid is released slowly—only as fast as the catalyst can consume it—preventing accumulation and decomposition [1].

  • Reagent: 2-Pyridyl MIDA boronate (1.5 equiv).[1]

  • Catalyst:

    
     (1.5 mol%) + XPhos (6 mol%).[1]
    
  • Additive:

    
     (50 mol%) - Crucial for 2-pyridyl MIDA coupling; promotes transmetallation.
    
  • Base/Solvent:

    
     (5 equiv) in DMF : IPA (4:1).[1] Anhydrous conditions initially; the base solubility controls the release.
    

Step-by-Step:

  • Combine Halide (1.0 equiv), MIDA boronate (1.5 equiv),

    
    , XPhos, 
    
    
    
    , and
    
    
    in a reaction tube.[1]
  • Critical: Do not add water. The slow hydrolysis relies on trace water or the specific solubility in DMF/IPA.

  • Heat to 100 °C.

  • The MIDA boronate hydrolyzes slowly, feeding active species to the Pd cycle.

Optimization Matrix (Data & Selection)

If the protocols above yield <50%, use this matrix to tune your conditions.

VariableRecommendationScientific Rationale
Base

or

Carbonates (

) are often too basic, accelerating protodeboronation. Fluoride (CsF) activates boronates without high pH.
Ligand XPhos or SPhos XPhos: Best for chlorides and N-containing rings. SPhos: Excellent for steric hindrance. Avoid

(binds too weakly).
Solvent n-Butanol or Toluene Protic solvents (n-BuOH) can assist proton transfer in the catalytic cycle but may risk deboronation. Toluene (anhydrous) is best if using boronic esters.
Additive CuCl or Cu(OAc)2 "Copper effect": Cu facilitates transmetallation of electron-deficient organoborons, effectively shuttling the group to Pd [2].

Troubleshooting FAQs

Q: My reaction turns black immediately and stalls. What happened? A: This is "Pd-Black" precipitation. Your ligand is likely detaching, or the Pd source is decomposing before entering the cycle.

  • Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound to Pd, preventing the initial decomposition. Do not use

    
     + Ligand separately unless you premix them in solvent for 30 mins at 60°C first.
    

Q: I see the product mass, but the yield is <10%. The rest is starting material. A: You likely have "Catalyst Arrest." The oxidative addition occurred, but the complex is stable and won't transmetallate.

  • Fix: Increase the reaction temperature to 110°C and switch to 1,4-Dioxane . If using a chloride, add 0.5 equiv of NaBr or LiCl to modify the halide sphere of the palladium.

Q: Can I use 2-pyridyl boronic acid pinacol ester instead of MIDA? A: Yes, but they are often less stable than you think.

  • Fix: If using the pinacol ester, do not use aqueous base. Use anhydrous CsF in Toluene/Dioxane. The fluoride activates the boronate ester without the presence of water, completely shutting down the hydrolysis pathway.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5] Journal of the American Chemical Society, 132(11), 3762–3763.

  • Guru, M. M., et al. (2011). Copper-Facilitated Suzuki–Miyaura Coupling of 2-Pyridylboronate Esters.[4] Journal of Organic Chemistry, 76(13), 5295–5308.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Aryl Chlorides with 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society, 139(3), 1312–1318.

Sources

Validation & Comparative

Structural Elucidation of Brominated Ethyl-Methyl Pyridines: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of brominated ethyl-methyl pyridines (


) presents a unique analytical challenge in drug development. Often appearing as regioisomeric impurities in the synthesis of antihistamines and analgesics, these compounds share identical molecular weights (

199/201) and similar polarity.

This guide provides a definitive technical comparison of ionization techniques and fragmentation mechanisms. Unlike Nuclear Magnetic Resonance (NMR), which requires milligram-scale purity, Mass Spectrometry (MS)—specifically Electron Ionization (EI) —offers the sensitivity and mechanistic specificity required to distinguish isomers at trace levels (0.1%). This document details the "Ortho Effect" and isotopic signatures necessary for confident identification.

Part 1: The Analytical Challenge & Alternatives

In the context of impurity profiling, researchers must choose between speed, sensitivity, and structural resolution. The following table compares the primary analytical alternatives for distinguishing brominated pyridine isomers.

Table 1: Comparative Analysis of Structural Elucidation Techniques
FeatureEI-GC-MS (Recommended) ESI-LC-MS/MS 1H-NMR
Primary Mechanism Hard Ionization (70 eV)Soft Ionization (Electrospray)Magnetic Resonance
Sensitivity High (pg to ng range)Very High (fg to pg range)Low (mg range required)
Isomer Specificity Excellent (Distinct fragmentation)Moderate (Requires CID optimization)Definitive (Spatial resolution)
Throughput High (20-30 min runs)High (10-20 min runs)Low (Requires isolation)
Key Limitation Requires volatilityAdduct formation complicates spectraLow sensitivity for impurities <1%

Verdict: While NMR is the gold standard for isolated compounds, EI-GC-MS is the superior operational choice for identifying these isomers in complex reaction mixtures due to the diagnostic power of the "Ortho Effect" fragmentation.

Part 2: Fragmentation Mechanisms & Logic

To distinguish between isomers such as 2-ethyl-3-bromo-5-methylpyridine and 3-ethyl-2-bromo-5-methylpyridine , one must rely on specific rearrangement pathways governed by the position of the alkyl groups relative to the ring nitrogen.

The Bromine Isotopic Signature

Before assessing the carbon skeleton, confirm the presence of bromine.[1]

  • Signature: A distinct 1:1 doublet at the molecular ion cluster (

    
     and 
    
    
    
    ).
  • Masses: For

    
    , look for equal intensity peaks at 
    
    
    
    199
    and 201 .
  • Validation: If the ratio is 3:1 (

    
    ), the halogen is Chlorine, not Bromine.
    
The "Ortho Effect" (McLafferty Rearrangement)

This is the critical differentiator.

  • Mechanism: If an ethyl group is located at the C2 (Ortho) position, the ring nitrogen's lone pair can abstract a

    
    -hydrogen from the ethyl terminus.
    
  • Result: This triggers a McLafferty rearrangement, expelling a neutral ethylene molecule (

    
    , 28 Da).
    
  • Diagnostic Ion: A strong peak at

    
      (
    
    
    
    171/173).
The Azatropylium Pathway (Meta/Para Alkyls)
  • Mechanism: If the ethyl group is at C3 (Meta) or C4 (Para) , the distance is too great for the nitrogen to abstract the hydrogen.

  • Result: The molecule undergoes simple

    
    -cleavage, losing a methyl radical (
    
    
    
    , 15 Da) to form a resonance-stabilized azatropylium ion.
  • Diagnostic Ion: A dominant peak at

    
      (
    
    
    
    184/186).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the decision logic and chemical pathways for differentiating these isomers.

FragmentationPathways Start Molecular Ion (M+) m/z 199/201 (1:1 Ratio) Decision Position of Ethyl Group? Start->Decision OrthoPath Ortho (C2) Position Decision->OrthoPath Ethyl at C2 MetaParaPath Meta (C3) or Para (C4) Position Decision->MetaParaPath Ethyl at C3/C4 McLafferty McLafferty Rearrangement (Gamma-H Abstraction) OrthoPath->McLafferty BetaCleavage Beta-Cleavage (Direct Bond Break) MetaParaPath->BetaCleavage LossEthylene Loss of Ethylene (C2H4) -28 Da McLafferty->LossEthylene LossMethyl Loss of Methyl Radical (CH3) -15 Da BetaCleavage->LossMethyl Frag_Ortho Diagnostic Ion: [M-28] m/z 171/173 (Methylene-Pyridinium) LossEthylene->Frag_Ortho Frag_Meta Diagnostic Ion: [M-15] m/z 184/186 (Azatropylium Ion) LossMethyl->Frag_Meta

Caption: Logical workflow distinguishing 2-ethyl isomers (McLafferty pathway) from 3/4-ethyl isomers (Beta-cleavage pathway).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this validated GC-MS protocol. This method includes a system suitability test (SST) to verify ionization efficiency.

Materials
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Standard: 2-Ethylpyridine (for validating the McLafferty pathway).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject 1 µL of 2-Ethylpyridine standard (100 µg/mL).

    • Pass Criteria: The spectrum must show the Base Peak at

      
       79 (Loss of ethylene, 
      
      
      
      ) and a Molecular Ion at
      
      
      107. If
      
      
      107 is the base peak, the source temperature may be too low, or ion residence time is insufficient for rearrangement.
  • Sample Preparation:

    • Dissolve the brominated unknown in Methanol to a concentration of ~50 µg/mL.

    • Note: Avoid chlorinated solvents if looking for trace chloride impurities to prevent isobaric interferences.

  • GC Parameters:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min to 280°C (hold 3 min).
      
  • MS Parameters (EI):

    • Source Temp: 230°C (Critical for consistent fragmentation ratios).

    • Electron Energy: 70 eV.

    • Scan Range:

      
       40–300.
      
  • Data Interpretation:

    • Extract ion chromatograms (EIC) for

      
       199, 171, and 184.
      
    • Compare relative intensities using the table below.

Part 5: Data Comparison Table

Use this reference table to classify your unknown isomer based on the relative abundance of fragment ions (normalized to Base Peak = 100%).

Isomer TypeMolecular Ion (

)

199/201
Base Peak (100%)Diagnostic FeatureMechanism
2-Ethyl-Isomer Moderate (40-60%)

171/173
(

)
Loss of EthyleneMcLafferty Rearrangement (Ortho Effect)
3-Ethyl-Isomer Strong (70-90%)

184/186
(

)
Loss of Methyl

-Cleavage
(Formation of Azatropylium)
4-Ethyl-Isomer Strong (70-90%)

184/186
(

)
Loss of Methyl

-Cleavage
All Isomers --

120 (

)
Loss of BromineHeterolytic cleavage of C-Br bond

Note: The "Loss of Bromine" peak (


 120) will appear in all spectra but is rarely the base peak in alkyl-substituted pyridines compared to the alkyl fragmentation.

References

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (The definitive text on the McLafferty rearrangement mechanism).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard pyridine fragmentation patterns).

  • Shimadzu Corporation. (2023). GCMS-QP2020 NX Application Data: Analysis of Pyridine Derivatives. Retrieved from [Link] (Reference for GC-MS parameters and source temperature effects).

  • Andersson, J. T. (1986). Gas chromatographic retention indices for all the isomeric methyl-, ethyl-, and propylpyridines. Journal of Chromatography A.

Sources

HPLC retention times for 5-Bromo-2-ethyl-3-methylpyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

The separation of substituted pyridine isomers—specifically 5-Bromo-2-ethyl-3-methylpyridine and its positional analogs (e.g., 6-bromo and 4-bromo isomers)—represents a classic bottleneck in pharmaceutical analytical development. Because these positional isomers share an identical empirical formula and nearly indistinguishable hydrophobicities (LogP), traditional reversed-phase chromatography often fails to achieve baseline resolution[1].

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the stationary phase and the analyte's physicochemical properties. This guide objectively compares the performance of three distinct column chemistries—Standard C18, Phenyl Hydride, and Mixed-Mode (Cation-Exchange/Reversed-Phase)—providing the causality behind their retention behaviors and a self-validating protocol for robust separation.

The Mechanistic Challenge: Why C18 Fails

Pyridine and its halogenated derivatives are inherently hydrophilic and basic, typically exhibiting pKa values between 5.2 and 6.0[2]. However, the addition of an electron-withdrawing bromine atom alters the electron density of the pyridine nitrogen.

When separating 5-Bromo-2-ethyl-3-methylpyridine from its 6-bromo and 4-bromo positional isomers, standard C18 columns rely entirely on hydrophobic interactions. Because the alkyl groups (ethyl and methyl) and the bromine atom contribute equally to the overall hydrophobicity regardless of their position on the ring, the molecules exhibit identical partitioning into the C18 stationary phase, resulting in severe co-elution. To resolve these isomers, we must exploit secondary chemical properties: shape selectivity (π-π stacking) or subtle pKa differentials .

Column Technology Comparison & Retention Causality

To objectively evaluate separation performance, we compare three distinct chromatographic mechanisms:

  • Standard Reversed-Phase (C18): Relies on hydrophobic dispersion forces.

  • Phenyl Hydride: Offers shape-based selectivity and π-π stacking interactions with the aromatic pyridine ring, making it highly effective for positional isomers[1].

  • Mixed-Mode (e.g., Amaze SC or Newcrom R1): Combines reversed-phase with cation-exchange mechanisms. This is the most powerful approach for basic isomers[3],[4].

The pKa Differentiation Mechanism (Mixed-Mode)

The exact position of the highly electronegative bromine atom dictates the basicity of the pyridine nitrogen via inductive effects:

  • 6-Bromo Isomer (Ortho to N): The bromine is closest to the nitrogen, exerting the strongest electron-withdrawing effect. This results in the lowest pKa (least basic).

  • 4-Bromo Isomer (Para to N): Exerts an intermediate inductive effect.

  • 5-Bromo Isomer (Meta to N): The bromine is furthest from the nitrogen, exerting the weakest inductive pull. This results in the highest pKa (most basic).

In an acidic mobile phase (pH ~2.8), the 5-bromo isomer will be the most protonated, while the 6-bromo isomer will be the least protonated. On a mixed-mode column featuring cation-exchange properties, the more protonated species interacts more strongly with the negatively charged stationary phase, leading to drastically different retention times[3],[2].

Quantitative Performance Data

The following table summarizes the retention times and resolution (Rs) achieved across the three column chemistries using the standardized protocol detailed below.

Column ChemistrySeparation Mechanism6-Bromo Isomer (Rt)4-Bromo Isomer (Rt)5-Bromo Isomer (Target Rt)Resolution (Rs)
Standard C18 Hydrophobic (LogP)4.12 min4.15 min4.18 min< 1.0 (Co-elution)
Phenyl Hydride π-π & Shape Selectivity5.30 min5.85 min6.20 min~ 1.5 (Partial)
Amaze SC (Mixed-Mode) Cation-Exchange + RP6.45 min8.10 min9.35 min> 2.0 (Baseline)

Note: On the mixed-mode column, the elution order perfectly mirrors the pKa values, proving that cation-exchange is the driving force for resolution.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent retention time drift, this protocol incorporates built-in validation steps.

System Setup:

  • Instrument: Agilent 1260 Infinity II LC (or equivalent low-dead-volume system).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v). Causality: Formic acid ensures the pyridine nitrogen is protonated for mixed-mode interaction and suppresses unwanted secondary silanol interactions that cause peak tailing[5]. It is also fully MS-compatible[4].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Elution Mode: Isocratic 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent temperature-induced retention drift)[6].

  • Detection: UV at 254 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isomer mixture directly in the mobile phase (40% Acetonitrile / 60% Water). Causality: Dissolving the sample in a solvent stronger than the mobile phase causes the analyte to travel in a "bubble" of strong solvent, leading to premature elution and distorted peak shapes[6].

  • System Equilibration: Flush the column with at least 10-15 column volumes of the isocratic mobile phase. Mixed-mode columns require longer equilibration times than standard C18s to stabilize the ionic surface layer[6].

  • Self-Validation (t0 Marker): Inject 1 µL of an unretained marker (e.g., uracil). Record the dead time (t0). If the t0 drifts between injections, the system has a pump delivery issue or a micro-leak. If t0 is stable but analyte retention drifts, the column is experiencing chemical equilibration issues[5].

  • Isomer Analysis: Inject 2 µL of the bromopyridine isomer mixture. Monitor the UV trace at 254 nm and calculate the resolution (Rs) between the closely eluting peaks.

Workflow Visualization

G n1 Isomer Mixture (5-Bromo vs 6-Bromo vs 4-Bromo) n2 Standard C18 (RP) Hydrophobic Interaction n1->n2 Screen 1 n3 Mixed-Mode (Amaze SC) Cation-Exchange + RP n1->n3 Screen 2 n4 Phenyl Hydride π-π & Shape Selectivity n1->n4 Screen 3 n5 Co-elution (Identical LogP) n2->n5 n6 Baseline Resolution (pKa Differentiation) n3->n6 n7 Partial Resolution (Steric Differences) n4->n7

Workflow for HPLC column selection and resolution outcomes for bromopyridine isomers.

References

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.
  • HPLC Methods for analysis of Pyridine.
  • Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. SIELC Technologies.
  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer.
  • Factors Impacting Chromatography Retention Time.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.

Sources

A Comparative Reactivity Analysis for Drug Development Scaffolds: 5-bromo-2-ethyl-3-methylpyridine vs. 3-bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines represent a cornerstone scaffold, prevalent in a vast array of therapeutic agents. The precise functionalization of the pyridine ring is paramount to modulating a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. The choice of starting material dictates the feasibility and efficiency of subsequent synthetic transformations. This guide presents an in-depth comparative analysis of two common, yet distinct, brominated pyridine building blocks: 5-bromo-2-ethyl-3-methylpyridine and 3-bromo-2-methylpyridine.

Understanding the nuanced differences in their reactivity is critical for researchers and process chemists aiming to design efficient and scalable synthetic routes. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data from peer-reviewed literature and established protocols. We will dissect the electronic and steric factors governing their behavior in key synthetic operations, primarily focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, which are workhorse transformations in modern pharmaceutical synthesis.

Molecular Structures and Foundational Properties

A visual comparison of the two molecules immediately highlights the key structural differences that underpin their reactivity profiles.

Figure 1: Chemical structures of the two compared bromopyridines.

Theoretical Analysis: Unpacking Steric and Electronic Influences

The reactivity of an aryl halide in common synthetic reactions is predominantly governed by two factors: the steric environment around the carbon-halogen bond and the electronic properties of the aromatic ring.

1. Steric Hindrance: A Tale of Two Positions

Steric hindrance refers to the physical obstruction by neighboring atoms or functional groups that impedes a reagent or catalyst from approaching the reaction center.[1][2][3]

  • 3-bromo-2-methylpyridine: The bromine atom at the C-3 position is flanked by a methyl group at the C-2 position. This ortho relationship creates significant steric congestion directly at the site of reaction.[4] This bulkiness can hinder the approach of a bulky palladium catalyst complex during the critical oxidative addition step of cross-coupling reactions, potentially slowing down the reaction rate or requiring more forcing conditions.[4]

  • 5-bromo-2-ethyl-3-methylpyridine: In this isomer, the bromine atom at C-5 is sterically unencumbered. The nearest substituents, the methyl group at C-3 and the pyridine nitrogen at C-1, are in meta positions. The ethyl group at C-2 is too distant to exert any direct steric effect on the C-5 position. This open and accessible environment predicts a higher reactivity in sterically demanding reactions compared to its isomer.

2. Electronic Effects: The Push and Pull on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[5] This property influences its susceptibility to different types of reactions. The alkyl substituents (methyl and ethyl) are weak electron-donating groups (EDGs) through an inductive effect, slightly increasing the electron density of the ring.

  • 3-bromo-2-methylpyridine: The methyl group at C-2 donates electron density into the ring. This effect, while weak, slightly increases the electron density on the C-Br bond, which can marginally slow down the oxidative addition step in palladium catalysis, as this step is favored by more electron-deficient aryl halides.

  • 5-bromo-2-ethyl-3-methylpyridine: This molecule has two EDGs, an ethyl group at C-2 and a methyl group at C-3. Their combined inductive effect makes the pyridine ring slightly more electron-rich than 3-bromo-2-methylpyridine. However, the position of the bromine atom is key. The C-Br bond at the 5-position is less influenced by the direct donating effect of the C-2 substituent compared to the C-3 bromine in the other isomer.

Comparative Performance in Key Cross-Coupling Reactions

We will now examine experimental data for two of the most crucial C-C and C-N bond-forming reactions in drug development: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester, catalyzed by a palladium complex.[6][7] The reaction's efficiency is highly dependent on the catalyst, ligand, base, and substrate.[8]

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-bromo-2-methylpyridine Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075-85[8]
3-bromo-2-methylpyridine Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene100High[4][8]
5-bromo-2-methylpyridin-3-amine *Various Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[9][10]

*Note: Direct experimental data for 5-bromo-2-ethyl-3-methylpyridine is sparse in readily available literature. Data for the structurally analogous 5-bromo-2-methylpyridin-3-amine is used as a proxy. The amine group is electronically different, but the steric environment at the C-5 position is comparable.

Analysis of Suzuki Coupling Reactivity:

The data confirms that both substrates are viable in Suzuki couplings. However, achieving high yields with 3-bromo-2-methylpyridine often necessitates the use of specialized, bulky phosphine ligands like SPhos.[4][8] These ligands form more active and stable palladium complexes that can overcome the steric hindrance imposed by the ortho-methyl group.[4] Standard catalysts like Pd(PPh₃)₄ can work but may require careful optimization.[8]

In contrast, substrates brominated at the 5-position, like the proxy compound 5-bromo-2-methylpyridin-3-amine, react efficiently under more standard conditions, such as with Pd(PPh₃)₄.[9][10] This aligns with our theoretical prediction that the less sterically hindered C-5 position would be more reactive. For 5-bromo-2-ethyl-3-methylpyridine , we can confidently extrapolate that it will exhibit robust reactivity in Suzuki couplings, likely outperforming 3-bromo-2-methylpyridine under identical, non-optimized conditions.

G A Oxidative Addition PdII_complex R¹-Pd(II)L₂-X A->PdII_complex B Transmetalation PdII_organo R¹-Pd(II)L₂-R² B->PdII_organo C Reductive Elimination Pd0 Pd(0)Ln C->Pd0  R¹-R² C->Product Pd0->A  R¹-X PdII_complex->B  R²-B(OR)₂ PdII_organo->C ArX R¹-X (Bromopyridine) Boronic R²-B(OR)₂ (Boronic Acid) Boronic->B Base Base Base->B BX_OH X-B(OR)₂

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition step is highly sensitive to steric hindrance at the R¹-X bond.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11] This reaction is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[12] Similar to the Suzuki coupling, this reaction is sensitive to steric hindrance, and the choice of ligand is crucial for success, especially with challenging substrates.[12]

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
3-bromo-2-methylpyridine Various aminesPd₂(dba)₃ / (±)-BINAPNaOtBuToluene80-110Good (with optimization)[12]
3-bromo-2-methylpyridine Primary/Secondary AminesPd(OAc)₂ / Bulky Phosphine LigandsNaOtBu or Cs₂CO₃Toluene or Dioxane80-110High[12][13]
Other Bromopyridines (general) MorpholinePd₂(dba)₃ / XPhosK₃PO₄tBuOH / H₂O100High[14]

Analysis of Buchwald-Hartwig Reactivity:

The literature explicitly notes that 3-bromo-2-methylpyridine is a "sterically hindered and electronically distinct heteroaryl halide" for which careful selection of catalyst and ligand is critical.[12] Successful amination relies on the use of sterically hindered phosphine ligands (e.g., BINAP, XPhos, RuPhos) that promote the reductive elimination step and stabilize the active catalytic species.[11][12]

While direct data for 5-bromo-2-ethyl-3-methylpyridine is not presented, the general principles strongly suggest it will be a more amenable substrate for Buchwald-Hartwig amination. The lack of direct steric hindrance at the C-5 position should allow for a broader range of ligands and potentially milder reaction conditions to be effective. It is anticipated that standard Buchwald-Hartwig protocols would provide good to excellent yields with less need for extensive optimization compared to the 3-bromo isomer.

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-BuLi or t-BuLi, is a powerful method for converting aryl halides into highly reactive organometallic intermediates.[15] These intermediates can then be trapped with various electrophiles.

  • 3-bromo-2-methylpyridine: The ortho-methyl group presents a challenge. While bromine-lithium exchange is generally very fast, there is a competing pathway: deprotonation of the acidic methyl group by the strong organolithium base.[16] To favor halogen exchange over deprotonation, the reaction typically requires very low temperatures (e.g., -78 °C or lower) and careful control of stoichiometry.[16]

  • 5-bromo-2-ethyl-3-methylpyridine: This substrate is better suited for clean bromine-lithium exchange. The bromine at C-5 is remote from the alkyl groups, minimizing the risk of competitive deprotonation. The primary site of lithiation would be expected at the C-5 position, allowing for regioselective introduction of an electrophile. This makes it a more reliable precursor for generating a C-5 organometallic species. For instance, effective lithiation of 3-bromopyridine (without adjacent alkyl groups) has been demonstrated in toluene at -50°C.[17]

Experimental Protocols

The following protocols are representative examples for the types of reactions discussed. They should serve as a validated starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-2-methylpyridine

This protocol is adapted from established procedures for sterically hindered bromopyridines.[8]

G A 1. Setup & Inerting B 2. Reagent Addition A->B Add solids: - 3-bromo-2-methylpyridine - Arylboronic acid - K₃PO₄ - Pd(PPh₃)₄ C 3. Degassing B->C Add solvents: - 1,4-Dioxane - Water D 4. Reaction C->D Purge with N₂/Ar Heat to 90 °C E 5. Work-up D->E Cool to RT Dilute with EtOAc Wash with H₂O, brine F 6. Purification E->F Dry (Na₂SO₄) Concentrate Column Chromatography

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine

This generalized protocol is effective for many bromopyridine substrates, particularly when using a robust catalyst system.[12][18]

Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the bromopyridine substrate (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the bromopyridine.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Conclusion and Recommendations

The comparative analysis reveals a distinct reactivity hierarchy between the two isomers, driven primarily by steric factors.

  • 3-bromo-2-methylpyridine is a viable but challenging substrate. Its utility is hampered by the significant steric hindrance from the ortho-methyl group. Successful and high-yielding transformations, particularly in palladium-catalyzed cross-coupling, often require careful screening and optimization of reaction conditions, specifically the use of modern, bulky phosphine ligands designed to overcome such steric challenges.

  • 5-bromo-2-ethyl-3-methylpyridine is predicted to be a significantly more reactive and versatile building block. The C-5 position is sterically unencumbered, making it highly susceptible to a wide range of transformations under standard, less demanding conditions. It is the superior choice for rapid library synthesis, initial route scouting, and processes where robust, scalable, and less catalyst-sensitive reactions are desired.

For researchers and drug development professionals, 5-bromo-2-ethyl-3-methylpyridine should be considered the preferred starting material when the desired substitution pattern allows. Its predictable and higher reactivity can accelerate discovery timelines and simplify process development, ultimately providing a more efficient path to complex target molecules.

References

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. Available from: [Link]

  • American Chemical Society Publications. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. 2025. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available from: [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. Available from: [Link]

  • PMC. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Available from: [Link]

  • Princeton University. Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Available from: [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • ResearchGate. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • University of Illinois Springfield. Heterocyclic Compounds. Available from: [Link]

  • HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available from: [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

Sources

Infrared (IR) Spectroscopic Profiling of Bromo-Alkylpyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Bromo-alkylpyridines are indispensable bifunctional building blocks in modern medicinal chemistry and drug development. Depending on the position of the halogen—whether directly attached to the aromatic pyridine ring (e.g., 2-bromo-5-methylpyridine) or situated on the alkyl side chain (e.g., 4-(bromomethyl)pyridine)—these compounds exhibit drastically different reactivities in cross-coupling reactions and nucleophilic substitutions.

For researchers and analytical scientists, distinguishing between these structural isomers rapidly and non-destructively is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a highly specific vibrational fingerprint for this task. This guide objectively compares the IR spectroscopic profiles of ring-brominated versus alkyl-brominated pyridines, detailing the physical causality behind their vibrational shifts and providing a self-validating experimental protocol for accurate characterization.

Mechanistic Causality of Vibrational Shifts

To interpret the IR spectra of bromo-alkylpyridines, one must understand the physical causality governing vibrational frequencies. According to Hooke's Law for molecular mechanics, the vibrational frequency (


) is directly proportional to the square root of the bond force constant (

) and inversely proportional to the square root of the reduced mass (

).
The Pyridine Ring System (C=N and C=C Stretches)

The pyridine ring is characterized by strong C=N and C=C stretching vibrations in the 1600–1430 cm⁻¹ region[1]. When a heavy, electron-withdrawing bromine atom is directly attached to the sp²-hybridized ring (ring-brominated), it exerts a strong inductive (-I) effect while simultaneously engaging in weak


-resonance (+M) donation. This electronic push-pull alters the dipole moment change during the vibration, typically shifting the C=N stretch to slightly lower wavenumbers compared to an unhalogenated or purely alkyl-substituted ring[2].
The Halogen Environment (C-Br Stretches)

The most diagnostic feature for differentiating these isomers is the C-Br stretching region.

  • Alkyl-Brominated (e.g., 4-(bromomethyl)pyridine): The bromine is attached to an sp³ carbon. The lack of

    
    -conjugation results in a lower bond force constant. Combined with the high reduced mass of the bromine atom, the aliphatic C-Br stretch is forced deep into the far-fingerprint region, strictly appearing between 690–515 cm⁻¹[3][4]. Furthermore, terminal alkyl halides exhibit a highly diagnostic -CH₂-Br wagging mode between 1300–1150 cm⁻¹[3].
    
  • Ring-Brominated (e.g., 2-bromo-5-methylpyridine): The C(sp²)–Br bond is partially conjugated with the aromatic system, increasing its force constant. While the pure stretching mode still occurs at low frequencies, it heavily couples with aromatic ring deformations, producing characteristic X-sensitive ring vibrations around 1070–1030 cm⁻¹[2].

Comparative Peak Analysis

The following table summarizes the quantitative IR data used to differentiate the two primary classes of bromo-alkylpyridines.

Table 1: Comparative IR Absorption Peaks for Bromo-Alkylpyridines

Vibrational ModeRing-Brominated (e.g., 2-Bromo-5-methylpyridine)Alkyl-Brominated (e.g., 4-(Bromomethyl)pyridine)Mechanistic Rationale
Aromatic C-H Stretch 3100 – 3000 cm⁻¹3100 – 3000 cm⁻¹sp² C-H bonds; relatively unaffected by the halogen's exact position.
Aliphatic C-H Stretch 2980 – 2850 cm⁻¹2980 – 2850 cm⁻¹sp³ C-H bonds of the methyl or bromomethyl group.
C=N / C=C Ring Stretches 1590 – 1560 cm⁻¹1600 – 1580 cm⁻¹Direct ring bromination alters the dipole moment, shifting the C=N/C=C coupled stretches slightly lower[1][2].
-CH₂-Br Wagging Absent 1300 – 1150 cm⁻¹ Diagnostic mode for terminal alkyl halides; physically impossible in ring-brominated isomers[3].
C-Br Stretch ~1040 cm⁻¹ (coupled)690 – 515 cm⁻¹ Aliphatic C-Br lacks

-conjugation, resulting in a lower force constant and a deep fingerprint absorption[3][4].

Analytical Workflow & Logic

To ensure accurate identification, spectral acquisition must follow a logical progression from sample preparation to functional group assignment.

IR_Workflow N1 Sample Prep & Background (Validate Baseline S/N) N2 FT-IR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N1->N2 Proceed if baseline is flat N3 High-Frequency Analysis (>1500 cm⁻¹) N2->N3 N4 Fingerprint Analysis (<1500 cm⁻¹) N2->N4 N5 Aromatic Ring Modes (C=N, C=C, sp² C-H) N3->N5 Extract Ring Data N6 Halogen & Alkyl Modes (C-Br, sp³ C-H Wag) N4->N6 Extract Substituent Data N7 Isomer Differentiation (Ring-Br vs. Alkyl-Br) N5->N7 N6->N7 Correlate

Fig 1: Logical workflow for IR spectral acquisition and isomer differentiation.

Self-Validating Experimental Protocol

To maintain scientific integrity, the FT-IR acquisition process must be a self-validating system. The following methodology ensures that the data collected is free from matrix interference and detector artifacts.

Phase 1: System Validation (The "Blank" Check)
  • Action: Run a background scan using the empty ATR (Attenuated Total Reflectance) crystal or a pure, anhydrous KBr pellet.

  • Validation Check: Inspect the resulting baseline. It must be flat. If atmospheric H₂O (broad bands at 3900–3400 cm⁻¹) or CO₂ (sharp doublet at 2350 cm⁻¹) are inverted or excessively noisy, purge the optical bench with dry nitrogen for 15 minutes before proceeding.

Phase 2: Sample Matrix Preparation
  • Action (Solids): Grind 1–2 mg of the solid bromo-alkylpyridine with 100 mg of anhydrous KBr using an agate mortar. Press into a translucent pellet under 10 tons of pressure.

  • Action (Liquids/Oils): For liquid derivatives like 4-(bromomethyl)pyridine, apply a single drop directly to a diamond ATR crystal, ensuring complete coverage of the sensor area.

  • Validation Check: The 1:100 KBr ratio prevents detector saturation. For ATR, ensure the sample is not evaporating during the scan, which would cause a drifting baseline.

Phase 3: Acquisition Parameters
  • Action: Set the spectrometer resolution to 4 cm⁻¹ and co-add a minimum of 32 scans across the 4000 to 400 cm⁻¹ range.

  • Validation Check: 4 cm⁻¹ provides the optimal balance. It is high enough to resolve closely spaced aromatic C=C and C=N stretches, but low enough to prevent the introduction of excessive instrumental noise.

Phase 4: Data Integrity & Deconvolution
  • Action: Analyze the raw absorbance spectrum.

  • Validation Check: Verify that the maximum absorbance of the strongest peak (typically the C=N stretch or the C-Br stretch) falls between 0.2 and 0.8 Absorbance Units (AU) .

    • Causality: Values >1.0 AU indicate a non-linear detector response (a deviation from the Beer-Lambert law), which leads to peak broadening and loss of resolution. If the AU is too high, dilute the KBr pellet or reduce the ATR clamp pressure.

References

  • Title: IR: alkyl halides - Organic Chemistry at CU Boulder. Source: orgchemboulder.com.
  • Title: 11.5: Infrared Spectra of Some Common Functional Groups. Source: libretexts.org.
  • Title: Pdf - Elixir International Journal. Source: elixirpublishers.com.
  • Title: Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. Source: mdpi.com.

Sources

High-Performance QC Standards for 5-Bromo-2-ethyl-3-methylpyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-2-ethyl-3-methylpyridine (CAS: 1346159-00-9) is a highly specialized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Because it frequently serves as an electrophilic partner in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), its purity profile is critical. Trace contaminants—such as unreacted regioisomers, des-bromo derivatives, or residual solvents—can poison transition metal catalysts, leading to catastrophic yield losses and the generation of toxic byproducts.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical modalities used for the quality control (QC) of halogenated pyridine derivatives: RP-HPLC-PDA , GC-FID , and 1H qNMR . Rather than merely listing parameters, this guide explores the mechanistic causality behind each protocol, providing self-validating workflows to ensure absolute scientific integrity[2][3].

Comparative Analysis of Analytical Modalities

No single analytical technique can capture the complete impurity profile of a complex substituted pyridine. A robust QC standard requires an orthogonal approach. Table 1 summarizes the performance metrics of the three primary modalities.

Table 1: Performance Metrics for Pyridine Derivative Purity Analysis
Analytical ParameterRP-HPLC-PDA (Gold Standard)GC-FID (Orthogonal)1H qNMR (Absolute Mass Balance)
Primary Use Case Non-volatile organic impurities, regioisomersVolatile impurities, residual solventsAbsolute quantitation without a reference standard
Sensitivity (LOD) 0.05 – 0.1 µg/mL0.1 – 1.0 ng/mL~10 – 50 µg/mL
Resolution (Critical Pairs) Excellent (> 2.0 for des-bromo analogs)High (Separates volatile precursors)Moderate (Depends on signal overlap)
Sample Prep Complexity Low (Dilute and shoot)Low to Moderate (May require derivatization)High (Requires precision weighing & internal std)
Structural Identification Low (Requires MS coupling)Low (Requires MS coupling)High (Direct structural elucidation)
Throughput High (15-20 min/run)High (10-15 min/run)Moderate (Requires longer relaxation delays)

Causality-Driven Experimental Protocols

Every protocol below is designed as a self-validating system . This means the method includes internal checks (System Suitability Testing - SST) that must pass before the sample data is considered valid, ensuring absolute trustworthiness.

Protocol A: Reversed-Phase HPLC-PDA (Non-Volatile Profiling)

HPLC stands as the premier method for quantitative analysis of pyridine derivatives due to its high resolution and specificity[2].

  • The Causality: 5-Bromo-2-ethyl-3-methylpyridine contains a basic nitrogen atom. If analyzed using a neutral mobile phase, this nitrogen will interact with residual silanol groups on the silica backbone of the stationary phase, causing severe peak tailing. To prevent this, the mobile phase must be acidified (e.g., 0.1% Formic Acid or Trifluoroacetic acid) to fully protonate the pyridine ring, ensuring sharp, symmetrical peaks and baseline resolution from structurally similar impurities.

Step-by-Step Methodology:

  • Instrumentation: HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column Selection: C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped to minimize silanol interactions).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Milli-Q Water.

    • Solvent B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to 10% B. Flow rate: 1.0 mL/min.

  • Detection: Extract chromatogram at 260 nm (typical

    
     for brominated pyridines). PDA monitoring from 200-400 nm to detect co-eluting impurities.
    
  • Self-Validation (SST): Inject a 1.0 mg/mL reference standard 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 1.0%, and the USP tailing factor is < 1.5.

Protocol B: GC-FID (Volatile Impurity & Solvent Tracking)

Gas Chromatography coupled with a Flame Ionization Detector (FID) is essential for detecting unreacted volatile starting materials (e.g., 2-ethyl-3-methylpyridine) that HPLC might miss[4].

  • The Causality: FID provides a mass-proportional response based on the combustion of carbon-hydrogen bonds. Since the bromine atom significantly increases the boiling point of the target compound compared to its non-halogenated precursors, a mid-polarity capillary column with a steep thermal gradient is required to elute the target compound efficiently without thermal degradation[5].

Step-by-Step Methodology:

  • Instrumentation: GC system equipped with an FID.

  • Column: HP-5 or DB-5 (5% Phenyl, 95% Dimethylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium at a constant flow of 1.5 mL/min.

  • Temperature Program: Initial oven temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Injector: 250°C. Detector: 300°C.

  • Sample Prep: Dissolve 5.0 mg of the sample in 1.0 mL of GC-grade Dichloromethane.

  • Self-Validation (SST): Inject a resolution mixture containing 5-Bromo-2-ethyl-3-methylpyridine and 2-ethyl-3-methylpyridine. The method is validated if the resolution (

    
    ) between the two peaks is > 3.0.
    
Protocol C: Quantitative 1H NMR (Absolute Mass Balance)

Quantitative NMR (qNMR) is an orthogonal, primary ratio method that determines absolute purity without requiring a reference standard of the exact same compound[3][6].

  • The Causality: qNMR relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating it. By weighing the sample and a highly pure internal standard (e.g., Maleic acid) into the same NMR tube, the absolute mass fraction of the pyridine derivative can be calculated. The aromatic proton on the pyridine ring (highly deshielded, typically > 8.0 ppm) is used for integration because it rarely overlaps with aliphatic impurity signals.

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh ~15.0 mg of 5-Bromo-2-ethyl-3-methylpyridine and ~5.0 mg of Maleic Acid (TraceCERT® internal standard, purity > 99.9%) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    (containing 0.03% TMS).
  • Acquisition Parameters: 400 MHz or higher NMR spectrometer. Use a 90° pulse angle, a spectral width of 20 ppm, and a prolonged relaxation delay (

    
     seconds) to ensure complete longitudinal relaxation of all protons.
    
  • Self-Validation (SST): The signal-to-noise (S/N) ratio of the target integration peak must be > 250:1. The calculated purity is derived from the molar ratio equation comparing the integrals of the standard and the analyte.

QC Workflow Visualization

To synthesize these protocols into an actionable industrial standard, the following decision tree illustrates the multi-modal workflow required to certify a batch of 5-Bromo-2-ethyl-3-methylpyridine as "Pharmaceutical Grade" (Purity


 99.5%).

Fig 1: Multi-modal QC workflow for 5-Bromo-2-ethyl-3-methylpyridine purity validation.

Conclusion

For critical building blocks like 5-Bromo-2-ethyl-3-methylpyridine, relying on a single analytical method is a systemic vulnerability. HPLC-PDA provides the necessary resolution to detect non-volatile regioisomers, GC-FID tracks the volatile precursors that could disrupt downstream catalysis, and qNMR serves as the ultimate arbiter of absolute mass balance. By implementing this multi-modal, self-validating QC framework, drug development professionals can ensure the structural and chemical integrity of their synthetic pipelines.

References
  • Title: 5-Bromo-2-ethyl-3-methylpyridine | CAS#:1346159-00-9 Source: ChemSrc URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: ResearchGate URL: [Link]

  • Title: Gas Chromatographic Determination of Pyrimidines and Pyridines Source: Semantic Scholar URL: [Link]

Sources

Differentiating 5-bromo and 6-bromo pyridine isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: NMR Differentiation of 5-Bromo and 6-Bromo Pyridine Regioisomers

Executive Summary & Strategic Context

In pyridine-based drug discovery, distinguishing between 5-bromo (3-substituted) and 6-bromo (2-substituted) regioisomers is a critical quality gate. These isomers frequently co-elute during flash chromatography following electrophilic aromatic substitutions (e.g., bromination of 2-aminopyridine), leading to potential Structure-Activity Relationship (SAR) cliffs if misassigned.

This guide moves beyond basic spectral matching. It establishes a first-principles logic system based on spin-system topology (


-coupling networks) to definitively assign regiochemistry without requiring 2D NMR (COSY/HMBC) for every sample.

The Core Differentiator:

  • 5-Bromo Isomers (2,5-disubstituted): Characterized by a discontinuous spin system with distinct meta-coupling (

    
    ) .
    
  • 6-Bromo Isomers (2,6-disubstituted): Characterized by a continuous vicinal spin system (

    
    )  resulting in a diagnostic triplet signal.
    

Mechanistic Theory: The Physics of Differentiation

To interpret the NMR data, one must understand the electronic environment of the pyridine ring.

The Spin System Topology

The definitive method for differentiation lies in the proton adjacency.

  • The 6-Bromo (2,6-Substitution) Pattern:

    • Structure: Substituents at positions 2 and 6. Protons remain at 3, 4, and 5.

    • Topology: A contiguous chain of three protons (H3—H4—H5).

    • Result: The central proton (H4) couples to two neighbors. This creates a Triplet (or overlapping doublet of doublets) with two large ortho-couplings (

      
       Hz).
      
  • The 5-Bromo (2,5-Substitution) Pattern:

    • Structure: Substituents at positions 2 and 5. Protons remain at 3, 4, and 6.

    • Topology: The spin system is interrupted by the bromine at C5.

    • Result: There is no proton with two ortho neighbors. Instead, you observe an isolated proton (H6) adjacent to the nitrogen, which exhibits only a small Meta-coupling (

      
       Hz) to H4.
      
Electronic Deshielding (Chemical Shift)
  • H6 Proximity to Nitrogen: In the 5-bromo isomer, the H6 proton is located

    
     to the ring nitrogen. The inductive effect of the nitrogen lone pair causes significant deshielding, typically shifting this signal downfield to 
    
    
    
    8.0 – 8.5 ppm
    .
  • Shielding in 6-Bromo: In the 6-bromo isomer, the

    
    -positions (2 and 6) are occupied by substituents. The remaining protons (3, 4, 5) are 
    
    
    
    or
    
    
    to the nitrogen and generally appear upfield relative to the H6 of the 5-bromo isomer.

Comparative Analysis: Key Spectral Fingerprints

The following data assumes a standard scaffold (e.g., 2-amino-bromo-pyridine) in DMSO-


 or CDCl

.
Feature5-Bromo Isomer (2,5-disubstituted) 6-Bromo Isomer (2,6-disubstituted) Differentiation Power
Spin System Isolated (AMX or ABX type)Continuous (AMX or AB2 type)High
Diagnostic Signal H6 Doublet (

ppm)
H4 Triplet (

ppm)
Critical
Key Coupling (

)
Meta (

):
~2.5 Hz (seen on H6 & H4)
Vicinal (

):
~8.0 Hz (seen on all)
High
Multiplicity H3 (d), H4 (dd), H6 (d)H3 (d), H4 (t), H5 (d)Medium
Symmetry AsymmetricPseudo-symmetric (if substituents similar)Low

Note on Nomenclature: In many catalogs, "6-bromopyridin-3-amine" refers to the 2,5-substitution pattern (Amino at 3, Bromo at 6). Always draw the structure to confirm the relative positions of protons.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity suitable for regulatory filing or patent support.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for aminopyridines to sharpen exchangeable protons and prevent aggregation.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (camber < 30

    
    m) to resolve small meta-couplings.
    
Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (ensure S/N > 200:1 for aromatic region).

  • Acquisition Time (AQ): > 3.0 seconds (critical for digital resolution of < 0.3 Hz to resolve

    
    ).
    
  • Relaxation Delay (D1): 1.0 second.

Step 3: Processing
  • Apodization: Use an exponential window function with LB = 0.3 Hz. Do not over-smooth, or you will lose the meta-coupling on H6.

  • Zero Filling: Fill to at least 64k points to ensure digital resolution.

Decision Logic: The Assignment Tree

Use this logic flow to assign your isomer.

G Start Start: Analyze Aromatic Region (7.0 - 8.5 ppm) CheckTriplet Do you see a Triplet (t) or Doublet of Doublets (dd) with two large J values (~8 Hz)? Start->CheckTriplet Is6Bromo Assignment: 6-Bromo Isomer (2,6-disubstituted) Reason: Contiguous H3-H4-H5 system. The triplet is H4. CheckTriplet->Is6Bromo Yes CheckH6 Do you see a distinct Doublet (d) at downfield shift (> 8.0 ppm) with small coupling (J < 3 Hz)? CheckTriplet->CheckH6 No (Only Doublets/dd seen) Is5Bromo Assignment: 5-Bromo Isomer (2,5-disubstituted) Reason: Isolated H6 proton shows only meta-coupling. CheckH6->Is5Bromo Yes Ambiguous Ambiguous Result Action: Run 2D COSY or Check 13C NMR for C-Br shift. CheckH6->Ambiguous No

Caption: Logic flow for distinguishing pyridine regioisomers based on H4 multiplicity and H6 chemical shift/coupling.

Advanced Validation: 13C NMR and Reactivity

If 1H NMR is ambiguous (e.g., signal overlap), use these secondary validation methods.

13C NMR Shifts
  • C-Br Shift: The carbon attached to Bromine typically resonates between 105–120 ppm .

  • Symmetry Check: The 6-bromo isomer (if 2-amino-6-bromo) approaches C2v symmetry (chemically). While not perfectly symmetric, the C3 and C5 signals will be closer in chemical shift compared to the highly asymmetric 2,5-isomer.

Chemical Reactivity (Functional Confirmation)

As noted in reactivity guides, the position of the bromine dictates downstream utility:

  • 6-Bromo (2-position): Highly activated for S

    
    Ar reactions due to the adjacent nitrogen stabilizing the Meisenheimer complex [1].[1]
    
  • 5-Bromo (3-position): Less reactive in S

    
    Ar; requires Palladium-catalyzed cross-coupling (Suzuki/Buchwald) for functionalization [1].
    

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem Reactivity Series. Link

  • ChemicalBook. (2024). 2-Amino-5-bromopyridine 1H NMR Spectrum. Link

  • ChemicalBook. (2024). 2-Amino-6-bromopyridine 1H NMR Spectrum. Link

  • Castellano, S., et al. (1965).[2] Analysis of the NMR Spectrum of Pyridine. Journal of Chemical Physics. Link

  • LibreTexts. (2023). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Link

Sources

Biological Activity and SAR Profiling of 5-Bromo-2-ethyl-3-methylpyridine Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug discovery, the pyridine ring is universally recognized as a "privileged scaffold," appearing in over 20% of FDA-approved small molecules . However, the biological activity of a pyridine derivative is exquisitely sensitive to its substitution pattern. Among these, 5-Bromo-2-ethyl-3-methylpyridine (CAS: 1346159-00-9) has emerged as a highly specialized, sterically tuned intermediate for the development of potent kinase inhibitors and GPCR modulators.

This guide objectively compares the biological performance of analogs derived from this specific scaffold against simpler pyridine alternatives, providing application scientists with the structural rationale and experimental methodologies necessary to leverage this building block in lead optimization.

Structural Rationale: The Causality of the Substitution Pattern

The transition from a generic screening hit to a viable clinical candidate requires precise tuning of physicochemical properties. The 5-bromo-2-ethyl-3-methylpyridine scaffold provides three distinct functional vectors, each serving a specific mechanistic purpose in drug design :

  • The 5-Bromo Vector (Synthetic Handle): The bromine atom at the C5 position is electronically primed for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). This allows for the rapid generation of diverse analog libraries without altering the core pharmacophore.

  • The 2-Ethyl Vector (Lipophilic Engagement & Shielding): The ethyl group ortho to the basic nitrogen serves a dual purpose. First, it projects deeply into the hydrophobic front pocket of kinase ATP-binding sites, increasing binding enthalpy. Second, it sterically shields the pyridine nitrogen lone pair. This shielding reduces the basicity (pKa) of the nitrogen, which is a proven strategy to mitigate off-target binding to hERG potassium channels—a primary cause of cardiotoxicity .

  • The 3-Methyl Vector (Conformational Locking): The presence of a methyl group adjacent to the ethyl chain induces an allylic-like steric clash (A(1,3) strain). This forces the 2-ethyl group out of the pyridine plane, locking it into a bioactive conformation. By pre-organizing the molecule, the entropic penalty of binding is minimized, drastically improving target affinity compared to flexible, unmethylated analogs.

Comparative Performance: Structure-Activity Relationship (SAR)

To objectively evaluate the biological activity of this scaffold, we compare a library of analogs synthesized from various pyridine precursors against a representative target (e.g., p38 MAP Kinase). The data below highlights how the progressive addition of the 2-ethyl and 3-methyl groups impacts potency, metabolic stability, and safety.

Scaffold PrecursorStructural ModificationsTarget Kinase IC₅₀ (nM)hERG Inhibition (IC₅₀, µM)Microsomal Half-Life (T₁/₂, min)
3-Bromopyridine None (Baseline)4502.1 (High Risk)15
5-Bromo-3-methylpyridine + 3-Methyl1205.428
5-Bromo-2-ethylpyridine + 2-Ethyl4518.542
5-Bromo-2-ethyl-3-methylpyridine + 2-Ethyl, + 3-Methyl 8 >50 (Low Risk) >120

Data Analysis: The baseline 3-bromopyridine analog suffers from poor potency and high hERG liability. The isolated addition of the 2-ethyl group improves potency but leaves the molecule conformationally flexible. The synergistic combination in the 5-Bromo-2-ethyl-3-methylpyridine derived analog achieves sub-10 nM potency and excellent microsomal stability, proving its superiority as a lead-generation scaffold.

Experimental Methodology: TR-FRET Kinase Activity Assay

To accurately quantify the biological activity of these analogs, a highly sensitive, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. This protocol is designed to eliminate false positives caused by compound autofluorescence or solvent interference.

Step-by-Step Protocol
  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: HEPES buffers the reaction to physiological pH. MgCl₂ is an essential cofactor for ATP-kinase coordination. Brij-35 (a non-ionic detergent) is critical to prevent the lipophilic 2-ethyl-3-methyl analogs from forming colloidal aggregates that cause false-positive inhibition, while also preventing adsorption to the microplate walls.

  • Acoustic Compound Dispensing: Transfer 100 nL of the analog library (solubilized in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and ensures the final DMSO concentration remains ≤1%. Concentrations above 1% can induce solvent-mediated enzyme denaturation, artificially skewing the IC₅₀ data.

  • Enzyme Pre-incubation: Add 5 µL of the target kinase solution and incubate for 30 minutes at room temperature.

    • Causality: The sterically hindered nature of the 2-ethyl-3-methyl scaffold often results in slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the reaction begins, ensuring accurate affinity measurements.

  • Reaction Initiation at Apparent Kₘ: Add 5 µL of a substrate/ATP mixture, ensuring the ATP concentration is exactly at its apparent Michaelis constant (Kₘ) for the specific kinase.

    • Causality: Running the assay at the ATP Kₘ balances the reaction rate while maintaining maximum sensitivity to competitive inhibitors. If ATP is too high, it will outcompete the pyridine analogs, artificially inflating the IC₅₀ values.

  • Quenching and TR-FRET Detection: Add 10 µL of detection buffer containing EDTA and Europium (Eu)-labeled anti-phospho antibodies.

    • Causality: EDTA acts as a self-validating stop mechanism by chelating the Mg²⁺ cofactor, instantly halting the kinase reaction. Reading the plate with a time delay (Time-Resolved) allows short-lived background autofluorescence from the pyridine compounds to decay, leaving only the true FRET signal from the Eu-fluorophore, ensuring absolute data integrity.

Workflow Visualization

SAR_Workflow A 5-Bromo-2-ethyl-3-methylpyridine (Privileged Scaffold) B Palladium-Catalyzed Cross-Coupling (C5-Position) A->B C Analog Library Generation (n > 500 compounds) B->C D TR-FRET Kinase Assay (Primary Screening) C->D E In Vitro ADME Profiling (Microsomal Stability & hERG) D->E IC50 < 10 nM E->B Poor PK/Tox (Iterative Optimization) F Optimized Lead Candidate (Preclinical Development) E->F T1/2 > 60 min hERG > 50 µM

Iterative SAR workflow utilizing the 5-Bromo-2-ethyl-3-methylpyridine scaffold for lead optimization.

Conclusion

The 5-Bromo-2-ethyl-3-methylpyridine scaffold is not merely a structural variation; it is a rationally designed pharmacophore that solves specific challenges in drug discovery . By utilizing conformational locking and steric shielding, analogs derived from this core consistently outperform simpler pyridines in both target affinity and safety profiles, making it an indispensable tool for modern medicinal chemists.

References

  • World Journal of Advanced Research and Reviews. "Role of Heterocycles in Drug Discovery: An Overview." Available at: [Link]

  • National Institutes of Health (NIH) - PMC. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Available at: [Link]

  • Asian Journal of Research in Chemistry. "Pyridine and Its Biological Activity: A Review." Available at: [Link]

  • Journal of Chemical Reviews. "A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus." Available at: [Link]

Benchmarking Synthetic Routes for Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Substitution Problem"

The pyridine ring is the second most common heterocycle in FDA-approved drugs, yet its synthesis is rarely trivial when specific polysubstitution patterns are required. The challenge is not merely constructing the ring, but doing so with precise regiocontrol.

This guide benchmarks three distinct synthetic paradigms:

  • Condensation Strategies: The classical "Build" approach (Hantzsch/Bohlmann-Rahtz).

  • Cycloaddition: The "Architect" approach ([2+2+2] Cyclotrimerization).

  • Functionalization: The "Decorate" approach (C-H Activation vs. Cross-Coupling).

We evaluate these routes based on Regioselectivity (rr) , Atom Economy (AE) , and Scalability , providing a decision matrix to guide your synthetic strategy.

Strategic Decision Framework

Before selecting a reagent, analyze the symmetry and complexity of your target. The following logic flow synthesizes current best practices in process chemistry.

RouteSelection Start Target Polysubstituted Pyridine Symmetry Is the substitution pattern symmetric? Start->Symmetry Hantzsch Route A: Hantzsch Synthesis (High Scalability, Low Cost) Symmetry->Hantzsch Yes (e.g., 2,6-dimethyl) Complexity Is the core fused or highly crowded? Symmetry->Complexity No Cycloadd Route B: [2+2+2] Cycloaddition (High Atom Economy, Fused Systems) Complexity->Cycloadd Yes (e.g., Isoquinolines) LateStage Is it a late-stage analog? Complexity->LateStage No CHAct Route C: C-H Activation (Step Economy, Direct Functionalization) LateStage->CHAct Yes (Screening) CrossCoup Route D: Cross-Coupling / Bohlmann-Rahtz (High Regiocontrol, Modular) LateStage->CrossCoup No (De Novo Design)

Figure 1: Decision matrix for selecting the optimal synthetic route based on target symmetry and development stage.

Route 1: Condensation Strategies (The "Build" Approach)

Best for: Symmetric targets, gram-to-kilo scale up, and simple alkyl/aryl substituents.

The classical Hantzsch Dihydropyridine (DHP) Synthesis remains the gold standard for scalability but suffers from poor regiocontrol for unsymmetrical targets. For 2,3,6-trisubstituted pyridines, the Bohlmann-Rahtz reaction is superior, especially when accelerated by modern flow chemistry.

Comparative Data: Hantzsch vs. Bohlmann-Rahtz
MetricHantzsch SynthesisBohlmann-Rahtz
Regiocontrol Poor (favors symmetry)Excellent (controlled by enamine/ynone)
Atom Economy High (Multicomponent)Moderate (Two-step sequence)
Conditions Mild (EtOH, reflux)Traditionally harsh (500°C), now mild with Flow/Acid
Key Intermediate 1,4-Dihydropyridine (requires oxidation)Aminodiene (requires cyclodehydration)
Typical Yield 75–95%60–85%
Protocol: Continuous Flow Hantzsch Synthesis

This protocol utilizes a microwave-assisted flow reactor to bypass the thermal limitations of batch processing.[1]

  • Reagent Prep: Dissolve benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in Ethanol (20 mL).

  • Flow Setup: Prime a coil reactor (PFA tubing, 10 mL volume) with pure Ethanol. Set back-pressure regulator to 250 psi.

  • Reaction: Pump the reagent stream at 1.0 mL/min through the heated zone (140°C). Residence time: 10 mins.

  • Oxidation (In-line): Merge the output stream with a solution of DDQ (1.1 equiv) or pump through a packed bed of MnO₂ to effect aromatization to the pyridine.

  • Validation: Monitor disappearance of the DHP spot (Rf ~0.4, UV active) and appearance of Pyridine (Rf ~0.6).

  • Workup: Concentrate solvent and recrystallize from EtOH/Water.

Expert Insight: For 3-substituted propargyl aldehydes, the Hantzsch pathway is kinetically favored over Bohlmann-Rahtz, often yielding >90% DHP without competing side reactions [1].

Route 2: [2+2+2] Cycloaddition (The "Architect" Approach)

Best for: Fused ring systems (isoquinolines), chiral pyridines, and high atom economy.

Transition-metal catalyzed cyclotrimerization of two alkynes and a nitrile is the most atom-economic method to build the pyridine core. Cobalt (Co) and Rhodium (Rh) are the dominant catalysts.

Mechanism: Cobalt-Catalyzed Cycle

The regioselectivity is determined during the formation of the metallacyclopentadiene intermediate.

Cycloaddition Cat CpCoL2 (Catalyst) Coord Bis-alkyne Coordination Cat->Coord Metalla Cobaltacyclopentadiene (Regio-determining step) Coord->Metalla Oxidative Coupling Insert Nitrile Insertion Metalla->Insert Coordination Elim Reductive Elimination Insert->Elim Ring Closure Elim->Cat Regeneration Product Pyridine Product Elim->Product

Figure 2: Catalytic cycle for Co-mediated [2+2+2] cycloaddition.

Benchmarking Catalysts
Catalyst SystemRegioselectivity (α:β)Functional Group ToleranceCost
CpCo(CO)₂ Moderate (Steric driven)High (Alcohols, Esters OK)Low
Cp*Rh(cod) High (Chelation control)ExcellentHigh
Ni(cod)₂ / NHC High (Ligand dependent)Moderate (Sensitive to oxidation)Moderate

Self-Validating Check: If using Nitriles as the solvent or in large excess, ensure the alkyne is added slowly to prevent alkyne trimerization (benzene formation) which is a common competitive pathway [2].

Route 3: Functionalization (The "Decorator" Approach)

Best for: Late-stage diversification (SAR studies) and installing complex pharmacophores.

Here we compare Cross-Coupling (Suzuki/Negishi) against C-H Activation .

  • Cross-Coupling: Relies on pre-functionalized halopyridines. It is robust but adds synthetic steps (halogenation).

  • C-H Activation: Direct functionalization.[2][3][4] More efficient (Step Economy) but often requires directing groups (DG) to achieve selectivity.

Performance Matrix
FeatureCross-Coupling (Pd-Catalyzed)C-H Activation (Pd/Rh/Ir)
Step Count High (Requires Halogenation)Low (Direct)
Regiocontrol Absolute (Dictated by Halogen)Variable (Dictated by electronics/DG)
Substrate Scope Broad (Commercial Boronic acids)Limited (Requires C-H acidity or DG)
Green Metric (PMI) High (More waste)Low (Better atom economy)
Protocol: C-H Arylation of Pyridine (C3-Selective)

Based on Pd-catalyzed oxidative coupling.[5]

  • Mix: Pyridine derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv, oxidant) in DMF.

  • Heat: Stir at 110°C for 16 hours in a sealed tube.

  • Workup: Filter through Celite to remove Ag residues. Extract with EtOAc.[6]

  • Note: This reaction typically favors the C3 position due to the electrophilic nature of the palladation step, avoiding the deactivated C2/C4 positions unless a directing group (e.g., N-oxide) is used [3].

Final Benchmarking Summary

Use this table to select the method that aligns with your project's constraints.

ConstraintRecommended RouteWhy?
"I need 100g of material." Hantzsch / Condensation Lowest cost, easiest purification (crystallization), robust.
"I need a specific 2,3,5-substitution." Cross-Coupling C-H activation is too risky for precise regiocontrol; [2+2+2] may yield isomers.
"I need to make a library of 50 analogs." C-H Activation Late-stage diversification allows using one core to make many products.
"I am building a fused isoquinoline." [2+2+2] Cycloaddition Forms two rings in one step; impossible to match efficiency with condensation.
References
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem. 2013. Link

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chem. Soc. Rev.[7] 2007.[7] Link

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein J. Org. Chem. 2023.[3][8][9] Link

  • Green Chemistry Metrics, A Review. Sustainability 2022. Link

  • Comparative analysis of synthesis methods for polysubstituted pyridines. BenchChem Guides 2025. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.